Product packaging for 3,4,5-Trihydroxycinnamic acid decyl ester(Cat. No.:)

3,4,5-Trihydroxycinnamic acid decyl ester

Cat. No.: B8143651
M. Wt: 336.4 g/mol
InChI Key: OWEKZOWXFBOKOI-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,4,5-Trihydroxycinnamic acid decyl ester is a useful research compound. Its molecular formula is C19H28O5 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28O5 B8143651 3,4,5-Trihydroxycinnamic acid decyl ester

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

decyl (E)-3-(3,4,5-trihydroxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O5/c1-2-3-4-5-6-7-8-9-12-24-18(22)11-10-15-13-16(20)19(23)17(21)14-15/h10-11,13-14,20-21,23H,2-9,12H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEKZOWXFBOKOI-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)C=CC1=CC(=C(C(=C1)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C(=C1)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Guide to the Mechanism of Action of 3,4,5-Trihydroxycinnamic Acid Decyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trihydroxycinnamic acid decyl ester is a lipophilic derivative of 3,4,5-trihydroxycinnamic acid, a naturally occurring phenolic compound. While direct experimental data on the decyl ester is limited, this guide synthesizes the known biological activities of its parent compound and structurally similar molecules to elucidate its probable mechanisms of action. This document will explore its potential as an antioxidant, anti-inflammatory, and anti-cancer agent, focusing on its interactions with key cellular signaling pathways. Methodologies for relevant experiments are detailed, and quantitative data from related compounds are presented for comparative analysis.

Introduction

3,4,5-Trihydroxycinnamic acid, a hydroxycinnamic acid, is recognized for its antioxidant and anti-inflammatory properties[1][2][3][4]. The esterification of this acid with a decyl group is anticipated to enhance its lipophilicity, thereby potentially increasing its bioavailability and interaction with cellular membranes. This modification is crucial for its efficacy in biological systems. This guide will extrapolate the likely mechanisms of action of the decyl ester by examining the activities of 3,4,5-trihydroxycinnamic acid and other long-chain alkyl esters of related phenolic acids.

Core Mechanisms of Action

The biological activities of this compound are likely multifaceted, stemming from its potent antioxidant capacity and its ability to modulate key cellular signaling pathways involved in inflammation and cell proliferation.

Antioxidant Activity

The 3,4,5-trihydroxy (pyrogallol) substitution on the aromatic ring is a critical feature for potent antioxidant activity[1][2]. This structure allows for the effective scavenging of free radicals. Esterification with a long alkyl chain, such as in dodecyl gallate, has been shown to enhance antioxidant efficacy in lipophilic environments[5].

Anti-Inflammatory Effects

The parent compound, 3,4,5-trihydroxycinnamic acid, has demonstrated significant anti-inflammatory effects by modulating key signaling pathways.

3,4,5-Trihydroxycinnamic acid has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) in TNF-α/IFN-γ-stimulated human keratinocytes[1][2]. This inhibition likely occurs through the suppression of AKT and ERK activation, which are upstream regulators of NF-κB[1][2]. By preventing the nuclear translocation of NF-κB, the decyl ester would be expected to downregulate the expression of pro-inflammatory cytokines and chemokines such as IL-6, IL-8, and MCP-1[1][2][3].

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha_IFN-gamma TNF-α / IFN-γ Receptor Receptor TNF-alpha_IFN-gamma->Receptor AKT AKT Receptor->AKT ERK ERK Receptor->ERK IKK IKK AKT->IKK ERK->IKK IkappaB IκBα IKK->IkappaB P NF-kB NF-κB (p65/p50) IkappaB->NF-kB NF-kB_n NF-κB NF-kB->NF-kB_n THCA_decyl_ester 3,4,5-Trihydroxycinnamic acid decyl ester THCA_decyl_ester->AKT THCA_decyl_ester->ERK DNA DNA NF-kB_n->DNA Pro_inflammatory_genes Pro-inflammatory Genes (IL-6, IL-8, MCP-1) DNA->Pro_inflammatory_genes

Inhibition of the NF-κB Signaling Pathway.

3,4,5-Trihydroxycinnamic acid has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway in microglial cells[3][6]. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. The parent acid induces the phosphorylation of Nrf2, leading to its nuclear translocation and the subsequent expression of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1)[1][2][3][6]. This activation appears to be mediated by p38 MAPK[3].

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus THCA_decyl_ester 3,4,5-Trihydroxycinnamic acid decyl ester p38_MAPK p38 MAPK THCA_decyl_ester->p38_MAPK Nrf2 Nrf2 p38_MAPK->Nrf2 P Keap1 Keap1 Nrf2->Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n ARE ARE Nrf2_n->ARE Antioxidant_genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_genes

Activation of the Nrf2 Antioxidant Pathway.
Anti-Cancer Effects

While direct studies on the anti-cancer properties of this compound are not available, research on the closely related decyl caffeate provides valuable insights.

Decyl caffeate has been found to inhibit the proliferation of colorectal cancer cells by blocking the STAT3 and Akt signaling cascades[7][8]. These pathways are crucial for cell survival and proliferation. Inhibition of Akt signaling by decyl caffeate leads to a decrease in the expression of cyclin A and cyclin E, resulting in S-phase cell cycle arrest[8].

At higher concentrations, decyl caffeate induces autophagy in colorectal cancer cells. The suppression of this autophagic response leads to an increase in cell death, suggesting that autophagy initially acts as a protective mechanism that, when overwhelmed or inhibited, contributes to the compound's cytotoxic effects[7].

Anti_Cancer_Effects cluster_signaling Signaling Cascades cluster_cell_cycle Cell Cycle Regulation cluster_autophagy Autophagy THCA_decyl_ester 3,4,5-Trihydroxycinnamic acid decyl ester (inferred) STAT3 STAT3 THCA_decyl_ester->STAT3 Akt Akt THCA_decyl_ester->Akt Autophagy_Induction Autophagy THCA_decyl_ester->Autophagy_Induction Cyclin_A_E Cyclin A / Cyclin E Akt->Cyclin_A_E S_phase_arrest S-Phase Arrest Cyclin_A_E->S_phase_arrest Cell_Death Cell Death Autophagy_Induction->Cell_Death Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Synthesis Esterification Purification Column Chromatography Synthesis->Purification Antioxidant_Assay DPPH Assay Purification->Antioxidant_Assay Cell_Culture Cell Culture Purification->Cell_Culture MTT_Assay MTT Assay (Cytotoxicity) Cell_Culture->MTT_Assay Western_Blot Western Blot (Signaling Pathways) Cell_Culture->Western_Blot

References

The Biological Activity of 3,4,5-Trihydroxycinnamic Acid Decyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trihydroxycinnamic acid decyl ester, also known as decyl gallate, is a lipophilic derivative of a naturally occurring phenolic compound. The addition of a decyl ester chain to 3,4,5-trihydroxycinnamic acid (gallic acid) enhances its ability to traverse cellular membranes, leading to a range of potent biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological effects, with a focus on its antioxidant, anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols and quantitative data are presented to support further research and development in the pharmaceutical and biomedical fields.

Core Biological Activities and Mechanisms of Action

This compound exhibits a multifaceted pharmacological profile, primarily attributed to its potent antioxidant properties and its ability to modulate key cellular signaling pathways.

Antioxidant Activity: The 3,4,5-trihydroxy (pyrogallol) moiety is crucial for the compound's potent chain-breaking and preventive antioxidant activities.[1] It effectively scavenges free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and trichloromethyl peroxyl radicals.[2] Furthermore, it inhibits enzymes involved in the generation of reactive oxygen species (ROS), such as xanthine oxidase, where it acts as a noncompetitive inhibitor for superoxide anion generation and a competitive inhibitor for uric acid formation.[1] The decyl ester enhances its ability to inhibit mitochondrial lipid peroxidation, a property not significantly observed in its parent compound, gallic acid.[1]

Anticancer Activity: The compound has demonstrated significant antiproliferative and apoptotic effects in various cancer cell lines. In human osteosarcoma MG-63 cells, it induces dose- and time-dependent cytotoxicity. The mechanism of its anticancer action involves the induction of apoptosis through the upregulation of the caspase-dependent pathway and the inhibition of anti-apoptotic Bcl-2 family proteins. It has also been shown to inhibit the proliferation of mouse B cell lymphoma (WEHI-231), human lymphoma (Daudi), and human colon cancer (HT-29) cells.[2]

Anti-inflammatory Effects: 3,4,5-Trihydroxycinnamic acid and its derivatives have been shown to exert anti-inflammatory effects. This is achieved through the inhibition of key inflammatory mediators and signaling pathways. Studies on related hydroxycinnamic acid derivatives have shown inhibition of NF-κB activation, a critical transcription factor in the inflammatory response.[3] They can also suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3] Furthermore, the activation of the Nrf2 pathway, a key regulator of the antioxidant response, contributes to its anti-inflammatory properties by upregulating the expression of cytoprotective enzymes like heme oxygenase-1 (HO-1).[4][5]

Antimicrobial Activity: Alkyl gallates, including the decyl ester, possess antibacterial properties, particularly against Gram-positive bacteria.[2] The proposed mechanism involves the disruption of the bacterial membrane respiratory chain.[2] The lipophilic nature of the alkyl chain is crucial for its interaction with and disruption of the bacterial cell membrane.[6]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound and its closely related analogs.

Table 1: Anticancer Activity (IC50 Values)

CompoundCell Line24h (µM)48h (µM)72h (µM)Reference
Dodecyl gallateMG-63 (human osteosarcoma)31.1510.669.06
Dodecyl gallateWEHI-231 (mouse B cell lymphoma)0.8[2]
Dodecyl gallateDaudi (human lymphoma)1.4[2]
Dodecyl gallateHT-29 (human colon cancer)17.0[2]

Table 2: Antimicrobial Activity (MIC Values)

CompoundBacterial StrainMIC (µg/mL)Reference
Dodecyl gallateBacillus subtilis25[2]
Dodecyl gallateMicrococcus luteus12.5[2]
Dodecyl gallateStaphylococcus aureus12.5[2]
Dodecyl gallateMRSA12.5[2]

Table 3: Enzyme Inhibition and Antioxidant Activity

CompoundAssayConcentrationInhibition/ActivityReference
Dodecyl gallateOx brain phospholipid peroxidation12 µM71%[2]
Dodecyl gallateOx brain phospholipid peroxidation50 µM76%[2]
This compoundPancreatic lipase~0.9 µM (EC50)-[7]
This compoundPancreatic lipase30 µM~92%[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assessment: MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 6.25–100 µM) and incubate for the desired time periods (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis Detection: Annexin V/PI Staining
  • Cell Treatment: Seed and treat cells with this compound as described for the MTT assay for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation at 400 x g for 5 minutes.

  • Cell Resuspension: Resuspend the cell pellet in 500 µL of 1X Binding Buffer.

  • Staining: Add 1 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Protein Expression Analysis: Western Blotting
  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., caspases, Bcl-2 family members, NF-κB, Nrf2, p-AKT, p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

The biological effects of this compound are mediated through its interaction with several key signaling pathways.

apoptosis_pathway DecylGallate 3,4,5-Trihydroxycinnamic acid decyl ester Bcl2 Anti-apoptotic Bcl-2 family proteins DecylGallate->Bcl2 Mitochondria Mitochondria DecylGallate->Mitochondria induces stress Bcl2->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis anti_inflammatory_pathway DecylGallate 3,4,5-Trihydroxycinnamic acid decyl ester IKK IKK DecylGallate->IKK Keap1 Keap1 DecylGallate->Keap1 IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB sequesters ubiquitination degradation IkB->ubiquitination Nucleus_NFkB NF-κB (in nucleus) NFkB->Nucleus_NFkB translocates InflammatoryGenes Pro-inflammatory Gene Expression (e.g., IL-6, IL-8, COX-2) Nucleus_NFkB->InflammatoryGenes activates Nrf2 Nrf2 Keap1->Nrf2 sequesters for degradation Nucleus_Nrf2 Nrf2 (in nucleus) Nrf2->Nucleus_Nrf2 translocates ARE Antioxidant Response Element (ARE) Nucleus_Nrf2->ARE binds to AntioxidantGenes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->AntioxidantGenes activates experimental_workflow cluster_viability Cell Viability cluster_apoptosis Apoptosis cluster_western Protein Expression seed_cells Seed Cells (96-well plate) treat_compound Treat with Decyl Gallate seed_cells->treat_compound add_mtt Add MTT Reagent treat_compound->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance seed_treat_apoptosis Seed & Treat Cells harvest_cells Harvest & Wash Cells seed_treat_apoptosis->harvest_cells stain_annexin_pi Stain with Annexin V/PI harvest_cells->stain_annexin_pi flow_cytometry Flow Cytometry Analysis stain_annexin_pi->flow_cytometry seed_treat_western Seed & Treat Cells lyse_cells Cell Lysis & Protein Quantification seed_treat_western->lyse_cells sds_page SDS-PAGE lyse_cells->sds_page transfer_membrane Transfer to Membrane sds_page->transfer_membrane antibody_incubation Antibody Incubation (Primary & Secondary) transfer_membrane->antibody_incubation detect_protein Chemiluminescent Detection antibody_incubation->detect_protein

References

An In-depth Technical Guide to the Potential Antimicrobial Effects of 3,4,5-Trihydroxycinnamic Acid Decyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the antimicrobial effects of 3,4,5-Trihydroxycinnamic acid decyl ester is limited in publicly available scientific literature. This guide synthesizes information on the antimicrobial properties of closely related hydroxycinnamic acid esters to provide a comprehensive overview of its potential efficacy and mechanisms of action. All quantitative data presented is for these related compounds and should be considered indicative rather than definitive for this compound.

Introduction

This compound, also known as decyl (E)-3-(3,4,5-trihydroxyphenyl)acrylate, is a derivative of 3,4,5-trihydroxycinnamic acid, a phenolic compound found in various plants. While its primary applications have been explored in areas such as lipid absorption inhibition, the broader class of hydroxycinnamic acids and their esters have demonstrated significant antimicrobial properties.[1][2][3][4] This technical guide aims to provide a detailed overview of the potential antimicrobial effects of this compound by examining the activities of its structural analogs.

The core structure, a cinnamic acid derivative, is known to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[1][4] The addition of a decyl ester chain increases the lipophilicity of the molecule, which is a critical factor in its ability to interact with and disrupt microbial cell membranes. This guide will delve into the known quantitative antimicrobial data of similar compounds, detail the experimental protocols used to ascertain these effects, and visualize the proposed mechanisms of action.

Quantitative Antimicrobial Data of Related Hydroxycinnamic Acid Esters

Table 1: Antibacterial Activity of Related Hydroxycinnamic Acid Esters

CompoundBacteriaMIC (µg/mL)MBC (µg/mL)Reference
p-Hydroxyphenyl acrylateStaphylococcus aureus--[5][6]
p-Hydroxyphenyl acrylatePseudomonas aeruginosa--[5][6]
Cinnamic acidStaphylococcus epidermidis256 - 4096-[4]
Ferulic acidStaphylococcus epidermidis256 - 4096-[4]
p-Coumaric acidStaphylococcus epidermidis256 - 4096-[4]
Sinapic acidStaphylococcus epidermidis256 - 4096-[4]
Sinapic acidVarious bacteria18000 - 72000-[2]

Table 2: Antifungal Activity of Related Hydroxycinnamic Acid Esters

CompoundFungiMIC (µg/mL)Reference
p-Hydroxyphenyl acrylateAspergillus fumigatus-[5]
p-Hydroxyphenyl acrylatePenicillium pinophilum-[5]
Esters of 3-(5-nitro-2-furyl)acrylic acidSaccharomyces cerevisiaeVaries[7]
Esters of 3-(5-nitro-2-furyl)acrylic acidCandida albicansVaries[7]
Esters of 3-(5-nitro-2-furyl)acrylic acidAspergillus nigerVaries[7]

Proposed Mechanisms of Antimicrobial Action

The antimicrobial activity of hydroxycinnamic acid esters is believed to be multifactorial, primarily targeting the integrity and function of the microbial cell membrane. The lipophilic alkyl chain facilitates the insertion of the molecule into the lipid bilayer, leading to a cascade of disruptive events.

Cell Membrane Disruption

The primary proposed mechanism of action for many antimicrobial lipids and amphiphilic molecules is the disruption of the cell membrane. The decyl ester of 3,4,5-trihydroxycinnamic acid, with its hydrophobic tail and hydrophilic head, is expected to interact with the phospholipid bilayer of bacterial and fungal cells. This interaction can lead to:

  • Increased Membrane Permeability: Insertion of the molecule can create pores or channels in the membrane, leading to leakage of essential intracellular components such as ions, ATP, and nucleic acids.

  • Loss of Membrane Potential: The disruption of the membrane's integrity can dissipate the proton motive force, which is crucial for ATP synthesis and transport processes.

  • Inhibition of Membrane-Bound Enzymes: Many essential enzymes, including those involved in the respiratory chain, are embedded in the cell membrane. Disruption of the lipid environment can inhibit their function.

G cluster_membrane Bacterial Cell Membrane cluster_compound 3,4,5-Trihydroxycinnamic Acid Decyl Ester cluster_effects Cellular Effects Lipid1 Phospholipid Lipid2 Phospholipid Lipid3 Phospholipid Permeability Increased Permeability Lipid2->Permeability Disrupts Lipid Packing Lipid4 Phospholipid Compound Decyl Ester Compound->Lipid2 Insertion into Membrane Potential Loss of Membrane Potential Permeability->Potential Ion Leakage Death Cell Death Permeability->Death Loss of Contents Enzyme Inhibition of Membrane Enzymes Potential->Enzyme Enzyme->Death

Proposed mechanism of cell membrane disruption.
Inhibition of Respiratory Chain Enzymes

Some studies on related compounds suggest that they can interfere with the electron transport chain, a critical process for energy production in aerobic microorganisms. By inhibiting key enzymes in this pathway, the molecule can effectively shut down cellular respiration, leading to cell death.

G cluster_chain Electron Transport Chain ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ NoATP Reduced ATP Production ComplexII Complex II ComplexII->CoQ ComplexIII Complex III CoQ->ComplexIII CytC Cytochrome C ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient Compound 3,4,5-Trihydroxycinnamic Acid Decyl Ester Inhibition Inhibition Compound->Inhibition Inhibition->ComplexI Inhibition->ComplexIII CellDeath Cell Death NoATP->CellDeath

Inhibition of the electron transport chain.

Anti-Biofilm Activity

Bacterial and fungal biofilms present a significant challenge in clinical and industrial settings due to their increased resistance to antimicrobial agents. Hydroxycinnamic acids and their derivatives have shown promise in inhibiting biofilm formation and, in some cases, eradicating established biofilms.[4] The anti-biofilm activity of this compound would likely stem from several mechanisms:

  • Inhibition of Initial Attachment: The compound may alter the surface properties of microbes, preventing their initial attachment to surfaces, a critical first step in biofilm formation.

  • Disruption of Quorum Sensing: Quorum sensing is a cell-to-cell communication system that regulates gene expression in response to population density, including genes involved in biofilm formation. Some phenolic compounds are known to interfere with these signaling pathways.

  • Disruption of the Biofilm Matrix: The extracellular polymeric substance (EPS) matrix protects the embedded microbes. The compound may inhibit the synthesis of EPS components or degrade the existing matrix.

Experimental Protocols

To facilitate further research into the antimicrobial properties of this compound, this section provides detailed methodologies for key in vitro assays.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The protocol should be performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • Test microorganism (bacterial or fungal strain)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the test microorganism on an appropriate agar plate overnight.

    • Select several colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the adjusted inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of the Test Compound:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of this compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Inoculum (0.5 McFarland) Inoculate Inoculate 96-Well Plate Inoculum->Inoculate Dilution Serial Dilution of Test Compound Dilution->Inoculate Incubate Incubate (18-24h) Inoculate->Incubate Read_MIC Read MIC (Visual Inspection) Incubate->Read_MIC

Broth microdilution workflow for MIC determination.
Anti-Biofilm Activity Assessment by Crystal Violet Assay

This assay quantifies the amount of biofilm produced by a microorganism in the presence of a test compound.

Materials:

  • 96-well flat-bottom microtiter plates

  • Test microorganism

  • Appropriate growth medium (e.g., Tryptic Soy Broth with glucose for staphylococci)

  • This compound

  • Crystal violet solution (0.1% w/v)

  • 30% Acetic acid or 95% Ethanol

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Prepare a bacterial suspension and dilute it in the growth medium.

    • Add 200 µL of the bacterial suspension to the wells of a 96-well plate containing various concentrations of the test compound.

    • Include a positive control (bacteria without the compound) and a negative control (medium only).

    • Incubate the plate for 24-48 hours at an appropriate temperature without agitation to allow for biofilm formation.

  • Staining:

    • Gently aspirate the medium and planktonic cells from the wells.

    • Wash the wells three times with sterile PBS to remove any remaining non-adherent cells.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells again with PBS until the washings are clear.

  • Quantification:

    • Dry the plate, for example, by inverting it on a paper towel.

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

    • Incubate for 10-15 minutes with gentle shaking.

    • Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader.

    • The reduction in absorbance in the presence of the test compound compared to the positive control indicates anti-biofilm activity.

G Start Inoculate 96-well plate with bacteria and test compound Incubate_Biofilm Incubate (24-48h) to form biofilm Start->Incubate_Biofilm Wash1 Wash to remove planktonic cells Incubate_Biofilm->Wash1 Stain Stain with Crystal Violet Wash1->Stain Wash2 Wash to remove excess stain Stain->Wash2 Dry Air dry the plate Wash2->Dry Solubilize Solubilize stain with acetic acid or ethanol Dry->Solubilize Read_Absorbance Read absorbance (570-595 nm) Solubilize->Read_Absorbance

Crystal violet assay workflow for anti-biofilm activity.

Conclusion and Future Directions

While direct evidence for the antimicrobial activity of this compound is currently lacking, the existing literature on related hydroxycinnamic acid esters provides a strong rationale for its investigation as a potential antimicrobial agent. The proposed mechanisms of action, primarily centered on cell membrane disruption and inhibition of key metabolic processes, are consistent with the structural features of this molecule.

Future research should focus on the synthesis and in vitro evaluation of this compound against a broad panel of clinically relevant bacteria and fungi. Determining its MIC, MBC, and anti-biofilm capabilities will be crucial first steps. Mechanistic studies, including membrane permeabilization assays and analysis of its effects on the cellular respiratory chain, will provide a deeper understanding of its mode of action. Furthermore, evaluating its synergistic potential with existing antibiotics could open new avenues for combating antimicrobial resistance. The detailed protocols provided in this guide offer a starting point for researchers to embark on these important investigations.

References

Cytotoxic Activity of 3,4,5-Trihydroxycinnamic Acid Decyl Ester Against Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trihydroxycinnamic acid, a derivative of cinnamic acid, and its various esters are emerging as a promising class of compounds in oncology research. Among these, the decyl ester of 3,4,5-trihydroxycinnamic acid has demonstrated significant potential as a cytotoxic agent against cancer cells. This technical guide provides a comprehensive overview of the current understanding of the anticancer activities of this specific compound and its close analogs, with a focus on its mechanism of action, experimental data, and relevant protocols. While direct and extensive research on the decyl ester is still developing, this guide consolidates available information and draws parallels from structurally similar hydroxycinnamic acid derivatives to provide a thorough understanding for research and development purposes. One study has highlighted that 3,4,5-trihydroxycinnamic acid decyl ester shows the most potent inhibition of cancer cell growth through the induction of apoptosis in breast and prostate cancer cells[1].

Data Presentation: Cytotoxic Activity

Compound/DerivativeCancer Cell LineIC50 ValueReference
Cinnamic AcidHuman Melanoma (HT-144)2.4 mM[2]
3-Hydroxycinnamic AcidHuman Cervix Adenocarcinoma (HeLa)Not specified, but induced apoptosis[3]
Various Cinnamic Acid Esters and AmidesHeLa, K562, Fem-x, MCF-742 - 166 µM[4]
Synthetic 3,4,5-trimethoxycinnamic acid ester (S1)Human Breast Cancer (MDA-MB231)46.7 µM[5]
Synthetic 3,4,5-trimethoxycinnamic acid ester (S8)A549, Hep 3B, HT-29, MCF-736.7, 23.2, 23.8, 6.4 µM, respectively[5]
Synthetic 3,4,5-trimethoxycinnamic acid ester (S6)B16, HCT1166.74, 8.31 µg/mL, respectively[5]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Research on cinnamic acid and its derivatives suggests that their cytotoxic effects are primarily mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction

Studies on related hydroxycinnamic acids have shown that they can trigger apoptosis through both intrinsic and extrinsic pathways. This is often characterized by:

  • Activation of Caspases: Cinnamic acid has been shown to activate caspase-3 in human melanoma cells[2]. Ferulic acid, another hydroxycinnamic acid, alters the expression of procaspases-3, -8, and -9[6].

  • Modulation of Bcl-2 Family Proteins: Ferulic acid also affects the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax[6].

  • DNA Damage: Cinnamic acid has been observed to cause DNA damage, leading to apoptosis[2].

Cell Cycle Arrest

Cinnamic acid derivatives have been found to inhibit cancer cell proliferation by arresting the cell cycle at various phases.

  • G0/G1 Arrest: 3-Hydroxycinnamic acid can induce G0/G1 phase arrest in HeLa cells, which is associated with increased expression of p53[3].

  • G2/M Arrest: Some ester derivatives of 3,4,5-trimethoxycinnamic acid have been suggested to mediate cancer cell apoptosis via G2/M arrest[5].

Signaling Pathways

The anticancer effects of hydroxycinnamic acids are mediated by various signaling pathways. While the specific pathways for the decyl ester have not been fully elucidated, research on related compounds points towards the involvement of the following:

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is a crucial regulator of cell proliferation and apoptosis. Some polyphenols are known to activate the MAPK pathway, which can lead to apoptosis[2]. 3,4,5-Trihydroxycinnamic acid has been shown to inhibit inflammatory responses through the Nrf2 pathway, which can be modulated by p38 MAPK[7][8].

  • p53 Signaling: The tumor suppressor protein p53 plays a critical role in inducing apoptosis and cell cycle arrest in response to cellular stress. 3-Hydroxycinnamic acid has been shown to increase the expression of p53[3].

  • NF-κB Signaling: The transcription factor NF-κB is involved in cell survival and proliferation. Some hydroxycinnamic acids have been found to inhibit NF-κB signaling[9].

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the cytotoxic activity of compounds like this compound.

Cell Culture
  • Cell Lines: Human breast cancer (e.g., MCF-7, MDA-MB-231) and prostate cancer (e.g., PC-3) cell lines are commonly used.

  • Culture Conditions: Cells are typically maintained in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the test compound for 24 or 48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Synthesis of 3,4,5-Trihydroxycinnamic Acid Esters

A general method for synthesizing cinnamic acid esters involves the reaction of the corresponding cinnamic acid with an alcohol in the presence of an acid catalyst. For the decyl ester, this would involve reacting 3,4,5-trihydroxycinnamic acid with decanol. A common synthetic strategy involves the Knoevenagel condensation of a substituted benzaldehyde with malonic acid or its esters, followed by esterification[10].

Visualizations

Experimental Workflow for Assessing Cytotoxicity

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis cell_line Select Cancer Cell Lines (e.g., MCF-7, PC-3) seeding Seed cells in plates cell_line->seeding treatment Treat cells with varying concentrations seeding->treatment compound Prepare 3,4,5-Trihydroxycinnamic acid decyl ester solutions compound->treatment mtt MTT Assay (Viability/IC50) treatment->mtt apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treatment->cell_cycle data_analysis Analyze data to determine IC50, apoptosis rates, and cell cycle distribution mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: Workflow for evaluating the cytotoxic effects of this compound.

Postulated Signaling Pathway of Apoptosis Induction

signaling_pathway cluster_upstream Upstream Signaling cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade compound 3,4,5-Trihydroxycinnamic acid decyl ester mapk MAPK Pathway (JNK, p38) compound->mapk Activates p53 p53 Activation compound->p53 Activates bax Bax (Pro-apoptotic) mapk->bax Promotes bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Inhibits p53->bax Promotes cytochrome_c Cytochrome c release bcl2->cytochrome_c Inhibits bax->cytochrome_c Induces caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates parp PARP Cleavage caspase3->parp Cleaves apoptosis Apoptosis caspase3->apoptosis Executes parp->apoptosis Leads to

Caption: A postulated signaling pathway for apoptosis induced by hydroxycinnamic acid derivatives.

Cell Cycle Arrest Mechanism

cell_cycle_arrest compound 3,4,5-Trihydroxycinnamic acid decyl ester p53 p53 Upregulation compound->p53 p21 p21 Upregulation p53->p21 cdk_cyclin CDK-Cyclin Complexes (e.g., CDK2/Cyclin E) p21->cdk_cyclin Inhibits cell_cycle_arrest G1 Phase Arrest p21->cell_cycle_arrest Induces g1_s_transition G1 to S Phase Transition cdk_cyclin->g1_s_transition Promotes

Caption: Proposed mechanism of G1 cell cycle arrest induced by hydroxycinnamic acid derivatives.

References

A Comprehensive Technical Guide on the Structure-Activity Relationship of 3,4,5-Trihydroxycinnamic Acid Decyl Ester and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trihydroxycinnamic acid, a derivative of cinnamic acid, belongs to the family of hydroxycinnamic acids (HCAs), which are a major class of plant-derived phenolic compounds. These molecules are of significant interest in pharmacology due to their diverse biological activities. The esterification of the carboxylic acid group with an alkyl chain, such as a decyl group, creates an amphipathic molecule known as a phenolipid. This modification dramatically alters the compound's physicochemical properties, particularly its lipophilicity, which in turn profoundly influences its biological activity and therapeutic potential.

While direct experimental data on 3,4,5-trihydroxycinnamic acid decyl ester is limited, a robust understanding of its structure-activity relationship (SAR) can be constructed by analyzing its core components and drawing parallels with closely related, well-studied analogs. The most relevant analogs are the alkyl esters of gallic acid (3,4,5-trihydroxybenzoic acid), particularly dodecyl gallate, which shares the same 3,4,5-trihydroxybenzoyl "head" group and a long alkyl "tail". This guide will dissect the SAR of this class of molecules, focusing on how each structural component contributes to their antioxidant, anticancer, anti-inflammatory, and antimicrobial properties.

Core Structure-Activity Relationship Principles

The biological activity of this compound and its analogs is governed by three key structural features: the phenolic head group, the alkyl ester tail, and the linker connecting them.

  • The 3,4,5-Trihydroxy Phenolic Head (Pyrogallol Moiety): This is the primary pharmacophore responsible for the potent antioxidant and radical-scavenging activity. The three adjacent hydroxyl groups on the benzene ring can readily donate hydrogen atoms to neutralize free radicals, a mechanism central to their protective effects against oxidative stress. This pyrogallol group is essential for both chain-breaking (reacting with peroxyl radicals) and preventive antioxidant activities.

  • The Decyl Ester Tail: The addition of a ten-carbon alkyl chain dramatically increases the molecule's lipophilicity (hydrophobicity). This is a critical determinant of its biological function:

    • Membrane Interaction: The hydrophobic tail allows the molecule to partition into and traverse cellular and organellar membranes, a feat not possible for its hydrophilic parent acid, gallic acid. This enables interaction with membrane-bound enzymes and lipids.

    • Enhanced Efficacy: This increased lipophilicity is directly linked to enhanced biological effects, such as the ability to inhibit mitochondrial lipid peroxidation and protect red blood cells from oxidative stress, where gallic acid shows little effect.

    • Amphipathic Nature: The combination of the hydrophilic pyrogallol head and the hydrophobic decyl tail creates an amphipathic molecule that can orient itself at lipid-water interfaces, such as cell membranes, contributing to its mechanism of action.

  • The Propenoic Acid Linker (-CH=CH-COO-): In the case of the target molecule, the cinnamic acid backbone provides an unsaturated double bond in the side chain. Studies on other hydroxycinnamic acids have shown this feature to be vital for their antioxidant activity. This linker distinguishes it from gallic acid esters, which have a direct ester linkage to the aromatic ring.

The interplay between these three features dictates the molecule's overall activity, with the phenolic head providing the chemical reactivity and the alkyl tail governing its bioavailability, cellular localization, and interaction with biological membranes.

Logical & Pathway Diagrams

General Structure-Activity Relationship

The following diagram illustrates the fundamental SAR principles, breaking down the molecule into its functional components and linking them to specific biological properties.

SAR_Logic cluster_molecule This compound cluster_head Phenolic Head Group cluster_tail Alkyl Tail Group cluster_linker Linker cluster_properties Resulting Properties & Activities mol Phenolic Head -- Linker -- Alkyl Tail head 3,4,5-Trihydroxy Moiety (Pyrogallol) prop1 Potent Antioxidant Activity (Radical Scavenging) head->prop1 H-donation prop4 Amphiphilic Character head->prop4 tail Decyl Ester Chain (C10) prop2 Increased Lipophilicity tail->prop2 Governs tail->prop4 linker Propenoic Acid (-CH=CH-COO-) linker->prop1 Conjugated double bond enhances activity prop3 Membrane Permeability & Interaction prop2->prop3 prop5 Anticancer & Antimicrobial Activity prop3->prop5 Enables access to intracellular targets prop4->prop5 Facilitates membrane disruption

Caption: Core components of the phenolipid and their contribution to its biological properties.

Quantitative Data on Biological Activities

The following tables summarize quantitative data from studies on dodecyl gallate and other relevant alkyl gallates, which serve as effective proxies for understanding the potential efficacy of this compound.

Table 1: Anticancer Activity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) represents the concentration of a compound required to inhibit the growth of 50% of a cell population. Lower values indicate higher potency.

CompoundCell LineCancer TypeIC₅₀ (µM)Incubation Time (h)Citation
Dodecyl GallateMG-63Human Osteosarcoma31.1524
Dodecyl GallateMG-63Human Osteosarcoma10.6648
Dodecyl GallateMG-63Human Osteosarcoma9.0672

Data indicates a potent, time-dependent cytotoxic effect.

Table 2: Antimicrobial Activity (MIC Values)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism. The activity of alkyl gallates is highly dependent on the alkyl chain length.

CompoundMicroorganismTypeMIC₉₀ (µg/mL)Citation
Nonyl Gallate (C9)MRSAGram-positive15.6[1]
Decyl Gallate (C10)MSSAGram-positive15.6[1]
Nonyl Gallate (C9)MSSAGram-positive15.6[1]
Gallic AcidE. coliGram-negative500
Gallic AcidS. mutansGram-positive250

MRSA: Methicillin-Resistant Staphylococcus aureus; MSSA: Methicillin-Sensitive Staphylococcus aureus. MIC₉₀ is the MIC required to inhibit 90% of isolates. The data demonstrates peak activity for C9-C10 chains against S. aureus and significantly higher potency than the parent gallic acid.

Mechanisms of Action & Signaling Pathways

Anticancer Mechanism: Induction of Apoptosis

Alkyl gallates, such as dodecyl gallate, induce cancer cell death primarily through the intrinsic (mitochondrial) apoptotic pathway. This process involves disrupting the balance of pro- and anti-apoptotic proteins, leading to the activation of caspases, the executioner enzymes of apoptosis.

Apoptosis_Pathway DG Dodecyl Gallate Bcl2 Bcl-2 (Anti-apoptotic) DG->Bcl2 Inhibits Bax Bax (Pro-apoptotic) DG->Bax Promotes Membrane Mitochondrial Membrane CytC Cytochrome c Membrane->CytC Releases Bcl2->Bax Inhibits Bax->Membrane Forms pores in Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by Dodecyl Gallate in cancer cells.

Anti-inflammatory Mechanism: Inhibition of Inflammasome and NF-κB

Octyl gallate, a close analog, has been shown to exert anti-inflammatory effects by directly inhibiting the NLRP3 inflammasome and suppressing the NF-κB signaling pathway.[2] These pathways are central to the production of pro-inflammatory cytokines like IL-1β and TNF-α.

Anti_Inflammatory_Pathway cluster_stimuli Inflammatory Stimuli (e.g., LPS, toxins) cluster_pathways Signaling Cascades cluster_outcomes Inflammatory Outcomes Stimuli Stimuli NFkB_path NF-κB Pathway Stimuli->NFkB_path Activates NLRP3_path NLRP3 Inflammasome Activation Stimuli->NLRP3_path Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_path->Cytokines Upregulates Transcription NLRP3_path->Cytokines Promotes IL-1β maturation OG Octyl Gallate OG->NFkB_path Inhibits OG->NLRP3_path Directly Binds & Inhibits Inflammation Inflammation Cytokines->Inflammation

Caption: Inhibition of key inflammatory signaling pathways by Octyl Gallate.[2]

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[3][4][5][6][7]

  • Principle: Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5 × 10³ to 1 × 10⁵ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of the test compound (e.g., dodecyl gallate) in culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

    • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 M HCl, or a specialized detergent solution) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.

    • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and binds to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

  • Procedure:

    • Cell Culture and Treatment: Culture and treat cells with the test compound as described for the MTT assay. Include positive and negative controls.

    • Cell Harvesting: After incubation, collect both adherent and floating cells. For adherent cells, use a gentle method like trypsinization. Centrifuge the cell suspension to pellet the cells.

    • Washing: Wash the cells once or twice with cold phosphate-buffered saline (PBS) to remove residual medium.

    • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.

    • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Antimicrobial Susceptibility: Broth Microdilution Assay for MIC

This is the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits its visible growth after a defined incubation period.

  • Procedure:

    • Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration, typically 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL), which is then further diluted to a final inoculum of 5 × 10⁵ CFU/mL in the test wells.

    • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth. For example, start with 256 µg/mL and dilute down to 0.5 µg/mL.

    • Controls: Include a positive control (broth with inoculum, no compound) to confirm bacterial growth and a negative control (broth only) to check for sterility.

    • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the first clear well). The result can also be read using a plate reader.

Workflow for In Vitro Anticancer Screening

Experimental_Workflow cluster_assays Parallel Assays start Start: Select Cancer Cell Line seed 1. Seed Cells in 96-Well Plates start->seed incubate1 2. Incubate Overnight (Adhesion) seed->incubate1 treat 3. Treat with Serial Dilutions of This compound incubate1->treat incubate2 4. Incubate for 24, 48, 72 hours treat->incubate2 mtt 5a. Perform MTT Assay incubate2->mtt flow 5b. Perform Annexin V/PI Staining incubate2->flow read_mtt 6a. Read Absorbance (570 nm) mtt->read_mtt analyze_flow 6b. Analyze by Flow Cytometry flow->analyze_flow calc_ic50 7a. Calculate % Viability & IC₅₀ read_mtt->calc_ic50 quant_apop 7b. Quantify Apoptotic vs. Necrotic Cells analyze_flow->quant_apop end End: Determine Cytotoxicity & Apoptotic Mechanism calc_ic50->end quant_apop->end

Caption: A typical experimental workflow for evaluating the anticancer effects of a test compound.

References

In Vitro Evaluation of 3,4,5-Trihydroxycinnamic Acid Decyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of 3,4,5-Trihydroxycinnamic acid decyl ester, also known as decyl gallate. This document synthesizes available data on its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, offering detailed experimental protocols and insights into its mechanisms of action.

Core Concepts and Mechanisms of Action

This compound is an ester of gallic acid and decyl alcohol. The biological activities of this molecule are largely attributed to the pyrogallol moiety of the gallic acid component, which is a potent hydrogen donor, and the decyl ester chain, which enhances its lipophilicity, thereby facilitating its interaction with cellular membranes.

Antioxidant Activity

Decyl gallate exhibits significant antioxidant properties through multiple mechanisms. It can directly scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. Additionally, it can inhibit enzymes that generate reactive oxygen species (ROS), such as xanthine oxidase. The hydrophobic decyl group is thought to contribute significantly to its preventive antioxidant activity by allowing for better interaction with lipid membranes and protection against lipid peroxidation.

Anti-inflammatory Activity

The anti-inflammatory effects of gallates are linked to their ability to modulate key inflammatory pathways. One of the primary mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. By preventing the nuclear translocation of NF-κB, gallates can suppress the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).

Anticancer Activity

Decyl gallate and its analogs have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism of action involves the induction of apoptosis through a caspase-dependent pathway. This includes the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c, and the modulation of the Bax/Bcl-2 protein ratio to favor apoptosis.

Antimicrobial Activity

Alkyl gallates, including decyl gallate, have shown notable antimicrobial activity, particularly against Gram-positive bacteria. The length of the alkyl chain plays a crucial role in this activity, with decyl gallate showing optimal efficacy against certain strains. The proposed mechanism involves the inhibition of the membrane respiratory chain.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro activities of this compound and its close analogs.

Table 1: Anticancer Activity of Alkyl Gallates

CompoundCell LineAssayIC50 ValueExposure TimeCitation
Dodecyl GallateMG-63 (Human Osteosarcoma)MTT31.15 µM24 h[1]
Dodecyl GallateMG-63 (Human Osteosarcoma)MTT10.66 µM48 h[1]
Dodecyl GallateMG-63 (Human Osteosarcoma)MTT9.06 µM72 h[1]
Heptyl GallateMCF-7 (Human Breast Cancer)MTS25.94 µg/mL-[2]
Octyl GallateMCF-7 (Human Breast Cancer)MTS42.34 µg/mL-[2]
Isoamyl GallateMCF-7 (Human Breast Cancer)MTS58.11 µg/mL-[2]

Table 2: Antimicrobial Activity of Decyl Gallate

OrganismStrainMIC90 (µg/mL)Citation
Methicillin-Sensitive Staphylococcus aureus (MSSA)-15.6[3]

Note: MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 3: Enzyme Inhibition by Alkyl Gallates

CompoundEnzymeInhibition TypeIC50 ValueCitation
Decyl GallateXanthine OxidaseCompetitive-[4]
Dodecyl GallateXanthine OxidaseCompetitive-[4]
Gallic AcidTyrosinase-4500 µM[5]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments.

Antioxidant Assays
  • Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure :

    • Add a solution of this compound at various concentrations to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • Ascorbic acid or Trolox is commonly used as a positive control.

  • Calculation : The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from a plot of scavenging percentage against the concentration of the compound.

  • Reagent Preparation : Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. The mixture is incubated in the dark at room temperature for 12-16 hours. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or water) to a specific absorbance at a certain wavelength (e.g., 734 nm).

  • Assay Procedure :

    • Add the this compound solution at various concentrations to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at the specified wavelength.

    • Trolox is typically used as a standard.

  • Calculation : The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cell-Based Assays
  • Cell Culture : Seed the desired cancer cell line (e.g., MG-63, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treatment : Treat the cells with various concentrations of this compound and incubate for different time periods (e.g., 24, 48, 72 hours).

  • MTT Addition : Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement : Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculation : Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.

Enzyme Inhibition Assays
  • Reaction Mixture : Prepare a reaction mixture containing phosphate buffer, xanthine (substrate), and the test compound (this compound) at various concentrations.

  • Enzyme Addition : Initiate the reaction by adding xanthine oxidase to the mixture.

  • Measurement : Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.

  • Calculation : The percentage of enzyme inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor. The IC50 value is then determined.

Visualizations

Experimental Workflows

experimental_workflow cluster_antioxidant Antioxidant Activity cluster_anticancer Anticancer Activity cluster_antimicrobial Antimicrobial Activity A1 DPPH/ABTS Radical Solution A2 Add Decyl Gallate A1->A2 A3 Incubation A2->A3 A4 Spectrophotometric Reading A3->A4 A5 Calculate IC50 A4->A5 C1 Seed Cancer Cells C2 Treat with Decyl Gallate C1->C2 C3 Incubate (24-72h) C2->C3 C4 MTT Assay C3->C4 C5 Measure Absorbance C4->C5 C6 Calculate IC50 C5->C6 M1 Bacterial Culture M2 Serial Dilutions of Decyl Gallate M1->M2 M3 Incubate M2->M3 M4 Determine MIC M3->M4

Caption: General experimental workflows for in vitro evaluation.

Signaling Pathways

apoptosis_pathway DG Decyl Gallate Bax Bax (Pro-apoptotic) DG->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) DG->Bcl2 Downregulates Mito Mitochondrial Membrane Disruption CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis nfkb_pathway Stimuli Inflammatory Stimuli (e.g., Cytokines) IKK IKK Activation Stimuli->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Release IkB->NFkB NucTrans Nuclear Translocation NFkB->NucTrans GeneExp Pro-inflammatory Gene Expression (e.g., COX-2, Cytokines) NucTrans->GeneExp DG Decyl Gallate DG->NucTrans Inhibits

References

In Vivo Therapeutic Potential of 3,4,5-Trihydroxycinnamic Acid Decyl Ester: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current in vivo research landscape for 3,4,5-Trihydroxycinnamic acid decyl ester and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the therapeutic potential of this lipophilic cinnamic acid derivative, with a focus on its anti-inflammatory, hepatoprotective, and neuroprotective properties. While direct in vivo studies on the decyl ester are limited, this guide extrapolates from research on similar long-chain alkyl esters of hydroxycinnamic acids to provide a foundational understanding of its likely biological activities and mechanisms of action.

Introduction: The Promise of Lipophilic Phenolic Compounds

3,4,5-Trihydroxycinnamic acid, a derivative of cinnamic acid, belongs to the family of hydroxycinnamic acids, which are well-documented for their antioxidant and anti-inflammatory properties. The esterification of these compounds with long-chain alcohols, such as decanol to form this compound, increases their lipophilicity. This enhanced lipophilicity is hypothesized to improve cell membrane penetration and bioavailability, potentially leading to greater efficacy in vivo. This guide will delve into the existing animal model data for analogous compounds to build a predictive profile for the decyl ester derivative.

Hepatoprotective Effects: Insights from Cinnamic Acid Analogs

In vivo studies on cinnamic acid and its derivatives have demonstrated significant hepatoprotective activity in animal models of liver injury. While specific data for the decyl ester is not yet available, research on related compounds provides a strong basis for its potential in this area.

Table 1: Summary of In Vivo Hepatoprotective Studies of Cinnamic Acid and its Derivatives

CompoundAnimal ModelDosing RegimenKey Findings
Cinnamic AcidMale Wistar rats with high-fat diet-induced liver injury20 mg/kg or 40 mg/kg, orally, twice a week for twelve weeks.[1][2]Attenuated liver vacuolization and normalized serum levels of ALT, AST, and γ-GT. Reduced hepatic apoptosis and oxidative stress.[1][2]
Derivatives of +hydroxycinnamic acidsMice with acute tetrachloromethane-induced hepatitis5, 15, and 30 mg/kgDemonstrated bile-expelling, antioxidant, and membrane-protective effects.[3]
Detailed Experimental Protocol: Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model in Rats

This protocol is adapted from studies on analogous hepatoprotective agents and serves as a representative model for evaluating the efficacy of this compound.

Objective: To assess the hepatoprotective effect of a test compound against CCl₄-induced acute liver injury in rats.

Animals: Male Wistar rats (180-220g) are used, housed under standard laboratory conditions.

Experimental Groups:

  • Normal Control: Vehicle only.

  • CCl₄ Control: Vehicle + CCl₄ administration.

  • Test Compound: this compound at various doses + CCl₄.

  • Positive Control: Silymarin (known hepatoprotective agent) + CCl₄.

Procedure:

  • The test compound or vehicle is administered orally for a period of 7-14 days.

  • On the final day of treatment, a single intraperitoneal injection of CCl₄ (typically 1-2 mL/kg, diluted in olive oil) is administered to all groups except the normal control.

  • 24 hours after CCl₄ administration, blood is collected for biochemical analysis of liver function markers (ALT, AST, ALP, bilirubin).

  • Animals are then euthanized, and liver tissues are collected for histopathological examination and analysis of oxidative stress markers (MDA, GSH, SOD, CAT).

Anti-inflammatory Activity: Preclinical Evidence

The anti-inflammatory potential of cinnamic acid and its esters has been explored in various animal models. The increased lipophilicity of the decyl ester suggests it may exhibit enhanced anti-inflammatory effects compared to its parent compound.

Table 2: Summary of In Vivo Anti-inflammatory Studies of Cinnamic Acid Esters

CompoundAnimal ModelKey Findings
Cinnamate esters of 3-p-menthanol and 4(8)-p-menthen-3-olMice with carrageenan-induced paw edemaDisplayed noteworthy anti-inflammatory activity.[4]
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic model for screening acute anti-inflammatory activity.

Objective: To evaluate the acute anti-inflammatory effect of a test compound.

Animals: Wistar rats (150-200g).

Procedure:

  • Animals are fasted overnight.

  • The test compound, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally.

  • After a set time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.

  • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema is calculated for each group relative to the control group.

Neuroprotective Potential: A Promising Frontier

Lipophilic derivatives of hydroxycinnamic acids are being investigated for their potential to cross the blood-brain barrier and exert neuroprotective effects. While in vivo data is emerging, in vitro studies have shown promising results.

New lipophilic derivatives of hydroxycinnamic acid have been synthesized and have shown significant neuroprotective effects against 6-hydroxydopamine (6-OHDA) induced damage in SH-SY5Y cells, suggesting potential applications in neurodegenerative diseases.[5][6] Alkyl esters of some hydroxycinnamic acids have been shown to augment their antioxidant properties and lipophilicity, leading to improved cell protective activity against oxidative stress.[7]

Antitumor Activity: Emerging Evidence

The anticancer potential of hydroxycinnamic acids and their derivatives is an active area of research. In vitro and in vivo studies suggest that these compounds can inhibit the growth of cancer cells through various mechanisms.[8] For instance, esters of caffeoylquinic acids have reported antitumor effects.[9]

Signaling Pathways and Mechanisms of Action

The biological activities of hydroxycinnamic acid derivatives are underpinned by their influence on key signaling pathways. The Nrf2 pathway is a significant target for the hepatoprotective effects of cinnamic acid.

Nrf2_Pathway Cinnamic Acid Derivative Cinnamic Acid Derivative Keap1 Keap1 Cinnamic Acid Derivative->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits Ubiquitination ARE ARE Nrf2->ARE Translocates to Nucleus & Binds Antioxidant Enzymes (SOD, GSH) Antioxidant Enzymes (SOD, GSH) ARE->Antioxidant Enzymes (SOD, GSH) Upregulates Anti-inflammatory Effects Anti-inflammatory Effects ARE->Anti-inflammatory Effects Promotes

Caption: Nrf2 Signaling Pathway Activation by Cinnamic Acid Derivatives.

In a high-fat diet-induced liver injury model, cinnamic acid was shown to downregulate Keap1, leading to increased nuclear translocation of Nrf2.[2] This, in turn, upregulates antioxidant enzymes and exerts anti-inflammatory effects.

Experimental Workflows

The preclinical evaluation of this compound would typically follow a structured workflow, from initial in vitro screening to in vivo efficacy and safety studies.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy Models cluster_2 Pharmacokinetics & Toxicology Antioxidant Assays Antioxidant Assays Hepatotoxicity Model Hepatotoxicity Model Antioxidant Assays->Hepatotoxicity Model Cell Viability Cell Viability Cell Viability->Hepatotoxicity Model Anti-inflammatory Markers Anti-inflammatory Markers Inflammation Model Inflammation Model Anti-inflammatory Markers->Inflammation Model ADME Studies ADME Studies Hepatotoxicity Model->ADME Studies Inflammation Model->ADME Studies Neurodegeneration Model Neurodegeneration Model Neurodegeneration Model->ADME Studies Acute & Chronic Toxicity Acute & Chronic Toxicity ADME Studies->Acute & Chronic Toxicity

Caption: Preclinical Evaluation Workflow for Novel Therapeutics.

Conclusion and Future Directions

While direct in vivo evidence for this compound is still needed, the existing data on structurally similar long-chain hydroxycinnamic acid esters and the parent cinnamic acid provide a strong rationale for its investigation as a potential therapeutic agent. Its enhanced lipophilicity may offer advantages in terms of bioavailability and efficacy. Future research should focus on dedicated in vivo studies to quantify its hepatoprotective, anti-inflammatory, and neuroprotective effects, as well as to elucidate its pharmacokinetic profile and safety. The experimental protocols and mechanistic insights provided in this guide offer a solid framework for such future investigations.

References

Navigating the Unknown: A Technical Guide to the Presumed Pharmacokinetics of 3,4,5-Trihydroxycinnamic Acid Decyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a thorough review of published scientific literature reveals a significant lack of direct experimental data on the pharmacokinetics of 3,4,5-Trihydroxycinnamic acid decyl ester. The information presented herein is an inferential guide based on the pharmacokinetic profiles of structurally similar compounds, primarily long-chain alkyl gallates (esters of 3,4,5-trihydroxybenzoic acid) and other hydroxycinnamic acid esters. This document is intended to provide a foundational understanding for researchers, scientists, and drug development professionals, highlighting expected metabolic pathways and experimental considerations.

Introduction: Structural Analogs as Pharmacokinetic Surrogates

This compound is a lipophilic derivative of a hydroxycinnamic acid. Due to the absence of direct studies, its pharmacokinetic profile is hypothesized by examining two classes of related molecules:

  • Long-Chain Alkyl Gallates (e.g., Decyl Gallate, Dodecyl Gallate): These share the 3,4,5-trihydroxyphenyl moiety and a long alkyl ester chain, making them the closest analogues in terms of lipophilicity and the core phenolic structure. It is important to note the difference in the linker to the phenyl ring (a carboxyl group in gallates versus an acrylate group in the target compound).

  • Hydroxycinnamic Acid (HCA) Esters: These share the cinnamic acid backbone but are typically esterified with smaller, more polar molecules like quinic or tartaric acid. Their study provides insight into the metabolism of the cinnamate structure itself.

This guide will synthesize findings from these analogues to build a predictive pharmacokinetic model for this compound.

Predicted Pharmacokinetic Profile: ADME

Absorption

The absorption of this compound is expected to be influenced by its high lipophilicity, conferred by the decyl chain.

  • Limited Direct Absorption: Similar to long-chain alkyl gallates like octyl and dodecyl gallate, the intact ester is likely to be absorbed to a lesser degree than its shorter-chain counterparts.[1] Increased lipophilicity can enhance association with lipid phases in the gastrointestinal (GI) tract but may also limit solubility in the aqueous gut environment, potentially reducing mucosal transport.

  • Role of Intestinal Hydrolysis: A significant portion of the compound is expected to undergo hydrolysis in the GI tract prior to absorption. Intestinal lipases and esterases are capable of cleaving the ester bond, releasing 3,4,5-trihydroxycinnamic acid and decanol.[2]

  • Microbiota-Mediated Hydrolysis: The unabsorbed ester reaching the colon is likely to be hydrolyzed by gut microbiota.[2] This would result in a delayed release and subsequent absorption of the parent acid from the large intestine.

Recent studies on alkyl gallates in mice have shown that they remain stable in the stomach environment and can reach the cecum and colon, suggesting that oral administration could lead to a sustained release of the active phenolic acid throughout the GI tract.[2]

Distribution

Following absorption (either as the intact ester or as its hydrolyzed components), distribution will be dictated by the physicochemical properties of the circulating molecules.

  • Intact Ester: If absorbed, the lipophilic this compound would likely associate with lipoproteins and cell membranes, potentially leading to wider distribution into tissues compared to its more polar parent acid.

  • Hydrolyzed Components: The absorbed 3,4,5-trihydroxycinnamic acid would circulate and distribute as a more polar molecule, while the decanol would enter lipid metabolism pathways.

Metabolism

The metabolism of this compound is predicted to follow two main pathways: hydrolysis of the ester bond and modification of the phenolic ring.

  • Ester Hydrolysis: This is the primary and most critical metabolic step, occurring both pre-systemically in the GI tract and systemically via plasma and tissue esterases. This reaction yields 3,4,5-trihydroxycinnamic acid and decanol.

  • Phase II Conjugation: The liberated 3,4,5-trihydroxycinnamic acid, containing a catechol-like structure, is an ideal substrate for Phase II metabolic enzymes. Key transformations would include:

    • Glucuronidation: Attachment of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

    • Sulfation: Conjugation with a sulfonate group, catalyzed by sulfotransferases (SULTs).

    • Methylation: O-methylation of the hydroxyl groups, primarily by catechol-O-methyltransferase (COMT).

The general metabolic pathway for hydroxycinnamic acids involves extensive metabolism in the gut and liver, resulting in various conjugated metabolites.[3]

Excretion

The excretion of metabolites is expected to occur primarily through urine and, to a lesser extent, bile. The highly polar glucuronide and sulfate conjugates of 3,4,5-trihydroxycinnamic acid are readily eliminated by the kidneys.

Data Presentation: Comparative Qualitative Pharmacokinetics

As no quantitative data exists for this compound, the following table summarizes the qualitative pharmacokinetic characteristics inferred from its structural analogues.

Pharmacokinetic ParameterPropyl Gallate (Short-Chain)Octyl/Dodecyl Gallate (Long-Chain)General HCA Esters (e.g., Chlorogenic Acid)Predicted Profile for this compound
Absorption More readily absorbed and hydrolyzed[1]Absorbed and hydrolyzed to a lesser degree[1]Hydrolyzed by gut esterases; parent HCA is absorbed[4][5]Limited absorption of intact ester; significant pre-systemic hydrolysis.
Metabolism Hydrolysis to gallic acid, followed by methylation, glucuronidation, and sulfation.Hydrolysis to gallic acid (slower rate); can reach the colon intact[2]Hydrolysis to HCA, followed by methylation, glucuronidation, and sulfation of the HCA[3]Primary hydrolysis to 3,4,5-trihydroxycinnamic acid and decanol, followed by extensive Phase II conjugation of the acid.
Key Metabolic Enzymes Esterases, UGTs, SULTs, COMTEsterases (intestinal and microbial), UGTs, SULTs, COMTEsterases (intestinal and microbial), UGTs, SULTs, COMTEsterases (intestinal, microbial, plasma), UGTs, SULTs, COMT
Bioavailability Higher than long-chain gallates.Lower than short-chain gallates.[1]Generally low due to extensive first-pass metabolism.[5]Expected to be low for the intact ester; bioavailability of the parent acid depends on the extent and site of hydrolysis.

Experimental Protocols: A Roadmap for Future Research

To elucidate the actual pharmacokinetics of this compound, the following experimental designs are proposed.

In Vitro GI Stability and Metabolism
  • Objective: To assess the stability and rate of hydrolysis in simulated gastric and intestinal fluids.

  • Methodology:

    • Prepare simulated gastric fluid (SGF, pH ~1.2-2.5) and simulated intestinal fluid (SIF, pH ~6.8) containing relevant enzymes (e.g., pepsin for SGF, pancreatin and lipase for SIF).

    • Incubate this compound in both fluids at 37°C.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Quench the reaction and analyze the samples by LC-MS/MS to quantify the remaining parent compound and the appearance of 3,4,5-trihydroxycinnamic acid.

Caco-2 Permeability Assay
  • Objective: To evaluate the intestinal permeability of the intact ester.

  • Methodology:

    • Culture Caco-2 cells on permeable supports until a differentiated monolayer is formed.

    • Apply the test compound to the apical (AP) side and measure its appearance on the basolateral (BL) side over time to determine the apparent permeability coefficient (Papp).

    • Analyze both AP and BL samples for the parent compound and its potential metabolites to assess transport and metabolism within the enterocytes.

In Vivo Pharmacokinetic Study in Rodents
  • Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) after oral administration.

  • Methodology:

    • Administer a single oral dose of this compound formulated in a suitable vehicle (e.g., corn oil) to a cohort of rats or mice.

    • Collect blood samples via tail vein or other appropriate method at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

    • Process blood to obtain plasma.

    • Extract the plasma and analyze via a validated LC-MS/MS method to quantify the concentrations of the parent ester and its key metabolites (e.g., free and conjugated 3,4,5-trihydroxycinnamic acid).

    • Collect urine and feces over 24 or 48 hours to assess routes of excretion.

    • Calculate pharmacokinetic parameters using non-compartmental analysis.

Mandatory Visualizations

G compound 3,4,5-Trihydroxycinnamic Acid Decyl Ester (Oral) stomach Stomach (Stable) compound->stomach sm_intestine Small Intestine stomach->sm_intestine lg_intestine Large Intestine sm_intestine->lg_intestine Unabsorbed hydrolysis_sm Ester Hydrolysis (Lipases, Esterases) sm_intestine->hydrolysis_sm absorption_ester Limited Absorption (Intact Ester) sm_intestine->absorption_ester hydrolysis_lg Ester Hydrolysis (Microbiota) lg_intestine->hydrolysis_lg parent_acid 3,4,5-Trihydroxycinnamic Acid hydrolysis_sm->parent_acid hydrolysis_lg->parent_acid circulation Systemic Circulation absorption_ester->circulation absorption_acid Absorption (Parent Acid) absorption_acid->circulation metabolism Liver Metabolism (Phase II Conjugation) circulation->metabolism excretion Excretion (Urine, Bile) circulation->excretion metabolism->circulation parent_acid->absorption_acid

Caption: Predicted gastrointestinal fate and absorption pathway.

G parent_acid 3,4,5-Trihydroxycinnamic Acid metabolite1 Glucuronide Conjugates parent_acid->metabolite1 UGTs metabolite2 Sulfate Conjugates parent_acid->metabolite2 SULTs metabolite3 O-Methylated Metabolites parent_acid->metabolite3 COMT metabolite4 Methylated + Conjugated Metabolites metabolite3->metabolite4 UGTs / SULTs

Caption: Predicted Phase II metabolic pathways of the parent acid.

References

An In-depth Technical Guide on the Bioavailability of 3,4,5-Trihydroxycinnamic Acid Decyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct and comprehensive studies on the bioavailability and pharmacokinetics of 3,4,5-Trihydroxycinnamic acid decyl ester are limited in publicly available scientific literature. This guide synthesizes the available information on the target compound and draws inferences from research on structurally similar molecules, primarily alkyl gallates, to provide a prospective analysis of its bioavailability.

Introduction

This compound is a derivative of a hydroxycinnamic acid, characterized by a decyl ester chain. Its structural similarity to other phenolic compounds, such as alkyl gallates, suggests potential biological activities, including antioxidant and enzyme-inhibiting properties. Notably, it has been identified as an inhibitor of pancreatic lipase, indicating a potential role in lipid metabolism and obesity management.[1] Understanding the bioavailability of this compound is crucial for evaluating its therapeutic potential and designing effective in vivo studies.

Inferred Bioavailability and Metabolism from Structurally Related Alkyl Gallates

Given the scarcity of direct data, the biokinetics of alkyl gallates, which are esters of gallic acid (3,4,5-trihydroxybenzoic acid), can provide valuable insights into the likely metabolic fate of this compound.

Alkyl gallates, such as propyl, octyl, and dodecyl gallate, are known food antioxidants.[2] Their bioavailability is significantly influenced by the length of the alkyl chain. Generally, shorter-chain esters are more readily absorbed and hydrolyzed compared to their longer-chain counterparts.[2]

Key Inferences for this compound:

  • Hydrolysis: The primary metabolic pathway for alkyl gallates is hydrolysis into gallic acid and the corresponding alcohol.[2][3] It is highly probable that this compound undergoes a similar enzymatic hydrolysis in the gastrointestinal tract or after absorption, yielding 3,4,5-Trihydroxycinnamic acid and decyl alcohol.

  • Absorption: Longer-chain alkyl gallates, such as octyl and dodecyl gallate, are absorbed and hydrolyzed to a lesser extent than the shorter-chain propyl gallate.[2] This suggests that the decyl ester of 3,4,5-Trihydroxycinnamic acid may also have limited absorption in its intact form.

  • Systemic Exposure: Following oral administration of alkyl gallates, it is often the hydrolyzed parent compound (gallic acid) that is detected in systemic circulation.[3] Similarly, the systemic presence of intact this compound might be low, with 3,4,5-Trihydroxycinnamic acid being the major metabolite found in plasma.

Table 1: Qualitative Bioavailability of Structurally Similar Alkyl Gallates
CompoundAlkyl Chain LengthInferred Absorption & HydrolysisReference
Propyl GallateC3More readily absorbed and hydrolyzed[2]
Octyl GallateC8Absorbed and hydrolyzed to a lesser degree[2]
Dodecyl GallateC12Absorbed and hydrolyzed to a lesser degree[2]
Inferred Metabolic Pathway

The metabolic pathway is likely to involve esterase-mediated hydrolysis.

cluster_GIT Gastrointestinal Tract / Liver cluster_Circulation Systemic Circulation Ester 3,4,5-Trihydroxycinnamic acid decyl ester Acid 3,4,5-Trihydroxycinnamic acid Ester->Acid Esterase Hydrolysis Alcohol Decyl alcohol Ester->Alcohol Esterase Hydrolysis Metabolites Metabolites of 3,4,5-Trihydroxycinnamic acid Acid->Metabolites Further Metabolism

Inferred metabolic pathway of this compound.

Pharmacodynamic Effects: Inhibition of Lipid Absorption

While pharmacokinetic data is lacking, in vivo studies have demonstrated a pharmacodynamic effect of this compound on lipid absorption.[1]

Data Presentation

The compound has been shown to inhibit pancreatic lipase and suppress the rise in blood triglyceride levels in mice after oral administration of corn oil.[1]

Table 2: In Vivo Effect of this compound on Plasma Triglycerides in Mice
Dosage (p.o.)Effect on Plasma Triglyceride (TG) LevelsReference
30 - 150 mg/kgDose-dependent reduction in plasma TG[1]

Experimental Protocols

In Vivo Lipid Absorption Inhibition Assay

The following is a detailed methodology for the in vivo assessment of lipid absorption inhibition as described in the available literature.[1]

Objective: To determine the effect of this compound on postprandial hyperlipidemia in mice.

Animals: Male ddY mice (5 weeks old).

Procedure:

  • Fasting: Mice are fasted for 24 hours with free access to water.

  • Test Compound Administration: this compound, suspended in corn oil, is administered orally (p.o.) at doses ranging from 30 to 150 mg/kg body weight.

  • Control Group: A control group receives only the corn oil vehicle.

  • Blood Sampling: Blood samples are collected from the tail vein at specified time points post-administration.

  • Triglyceride Measurement: Plasma triglyceride levels are determined using a commercially available enzymatic assay kit.

  • Data Analysis: The change in plasma triglyceride concentration over time is calculated and compared between the test and control groups to assess the inhibitory effect on lipid absorption.

Experimental Workflow Diagram

cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Analysis cluster_data Data Evaluation A Fast mice for 24h B Oral administration of Test Compound in Corn Oil (30-150 mg/kg) A->B C Oral administration of Corn Oil (Control) A->C D Collect blood samples from tail vein B->D C->D E Measure plasma triglyceride levels D->E F Compare TG levels between Test and Control E->F

Experimental workflow for the in vivo lipid absorption inhibition assay.

Conclusion and Future Directions

The available data on this compound primarily points to its potential as a pancreatic lipase inhibitor with in vivo efficacy in reducing lipid absorption.[1] However, a significant knowledge gap exists regarding its bioavailability, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Based on studies of structurally similar alkyl gallates, it is hypothesized that this compound may have limited oral absorption in its intact form and is likely to undergo significant hydrolysis to 3,4,5-Trihydroxycinnamic acid.[2]

Future research should prioritize:

  • Pharmacokinetic Studies: Conducting comprehensive in vivo pharmacokinetic studies in animal models to determine key parameters such as Cmax, Tmax, AUC, and clearance for both the parent ester and its primary metabolite, 3,4,5-Trihydroxycinnamic acid.

  • Metabolite Identification: Identifying the full spectrum of metabolites in plasma, urine, and feces to confirm the metabolic pathways.

  • In Vitro Permeability Assays: Utilizing Caco-2 cell models to assess the intestinal permeability of the intact ester.

A thorough understanding of the bioavailability of this compound is imperative for its further development as a potential therapeutic agent.

References

A Technical Guide to the Natural Sources of 3,4,5-Trihydroxycinnamic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trihydroxycinnamic acid, a phenolic compound structurally related to the more common caffeic acid and gallic acid, and its derivatives are emerging as molecules of significant interest in pharmacological research. Their potent antioxidant and anti-inflammatory properties make them attractive candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the natural sources, experimental protocols for their analysis, and the key signaling pathways they modulate. While quantitative data for 3,4,5-Trihydroxycinnamic acid and its derivatives are not as abundant as for other phenolic compounds, this guide consolidates the available information to support further research and development.

Natural Occurrence

3,4,5-Trihydroxycinnamic acid and its derivatives are less commonly reported in plants compared to other hydroxycinnamic acids such as p-coumaric, caffeic, and ferulic acids. However, they are found in various plant families, often alongside their more abundant structural relatives. The following table summarizes the known and potential natural sources. Due to the limited specific quantitative data for 3,4,5-Trihydroxycinnamic acid, data for closely related compounds like gallic acid (3,4,5-trihydroxybenzoic acid) and total hydroxycinnamic acids are included to guide researchers toward promising sources.

Table 1: Natural Sources of 3,4,5-Trihydroxycinnamic Acid Derivatives and Related Phenolic Compounds

Plant/SourceFamilyCompound(s) IdentifiedQuantitative Data (mg/g dry weight, unless specified)Reference(s)
Eucalyptus globulusMyrtaceaeGallic acid, Ellagic acid, various phenolic acidsGallic Acid: Present (quantification not specified)[1][2]
Salicornia speciesAmaranthaceaeCaffeic acid, Ferulic acid, Chlorogenic acidCaffeic Acid: up to 0.05 mg/g; Ferulic Acid: up to 0.08 mg/g[3]
Evening Primrose (Oenothera biennis)OnagraceaeGallic acidFree Gallic Acid: ~15 mg/g
Bearberry (Arctostaphylos uva-ursi)EricaceaeGallic acid (from hydrolysable tannins)Liberated Gallic Acid: up to 309 mg/g
Green Tea (Camellia sinensis)TheaceaeGallic acid (from catechins)Liberated Gallic Acid: 55 - 155 mg/g
Various Edible FlowersVariousTotal Phenolic Content (as Gallic Acid Equivalents)Varies widely, e.g., Rosa rugosa: 312 mg GAE/g
Honey and Propolis-p-Coumaric acid, Ferulic acid, Caffeic acidFerulic Acid in Propolis-enriched honey: up to 13.637 mg/100g[4][5]
Microalgae (Euglena cf. cantabrica)EuglenaceaeGallic acid, Protocatechuic acidGallic Acid: 5.15 mg/g[6]

Note: The quantitative data for gallic acid and other hydroxycinnamic acids can serve as an indicator for the potential presence of 3,4,5-Trihydroxycinnamic acid derivatives, given their shared biosynthetic pathways. Further targeted quantitative analysis is required to determine the precise concentrations of 3,4,5-Trihydroxycinnamic acid and its derivatives in these sources.

Experimental Protocols

The extraction, isolation, and quantification of 3,4,5-Trihydroxycinnamic acid and its derivatives from natural sources require robust analytical methodologies. The following protocols are based on established methods for hydroxycinnamic acids and can be adapted for the specific analysis of 3,4,5-Trihydroxycinnamic acid.

Protocol 1: Extraction of Hydroxycinnamic Acids from Plant Material

This protocol describes a general procedure for the extraction of phenolic compounds, including hydroxycinnamic acids, from dried plant material.

Materials:

  • Dried and powdered plant material

  • 80% Methanol (HPLC grade)

  • Centrifuge

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Extraction:

    • Weigh 1-5 g of the dried, powdered plant material into a flask.

    • Add 20-50 mL of 80% methanol.

    • Sonication or maceration:

      • Sonication: Place the flask in an ultrasonic bath for 30-60 minutes at room temperature.

      • Maceration: Shake the flask on an orbital shaker for 24 hours at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet two more times.

    • Combine the supernatants.

  • Solvent Evaporation:

    • Concentrate the combined supernatant under reduced pressure using a rotary evaporator at a temperature below 40°C until the methanol is completely removed.

  • Purification (Optional but Recommended):

    • Re-dissolve the aqueous extract in a minimal amount of water.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the aqueous extract onto the SPE cartridge.

    • Wash the cartridge with water to remove sugars and other polar impurities.

    • Elute the phenolic compounds with methanol.

    • Evaporate the methanolic eluate to dryness.

  • Sample Preparation for Analysis:

    • Reconstitute the dried extract in a known volume of mobile phase (e.g., 1 mL) for HPLC or LC-MS/MS analysis.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-DAD)

This protocol provides a general method for the quantification of 3,4,5-Trihydroxycinnamic acid using HPLC with a Diode Array Detector (DAD).

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5-30% B

    • 25-30 min: 30-50% B

    • 30-35 min: 50-5% B

    • 35-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • Detection: Diode Array Detector monitoring at the maximum absorbance wavelength of 3,4,5-Trihydroxycinnamic acid (typically around 310-330 nm).

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of 3,4,5-Trihydroxycinnamic acid standard (e.g., 1 mg/mL) in methanol.

    • Prepare a series of working standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Calibration Curve:

    • Inject the working standard solutions into the HPLC system.

    • Record the peak area for each concentration.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard.

  • Sample Analysis:

    • Inject the prepared plant extracts into the HPLC system.

    • Identify the peak corresponding to 3,4,5-Trihydroxycinnamic acid based on its retention time compared to the standard.

    • Confirm the peak identity by comparing its UV spectrum with that of the standard.

  • Quantification:

    • Determine the peak area of 3,4,5-Trihydroxycinnamic acid in the sample chromatogram.

    • Calculate the concentration of 3,4,5-Trihydroxycinnamic acid in the sample using the equation from the calibration curve.

    • Express the final concentration in mg/g of the original dry plant material.

Signaling Pathways and Biological Activities

3,4,5-Trihydroxycinnamic acid and its derivatives have been shown to exert significant anti-inflammatory effects by modulating key signaling pathways. Understanding these mechanisms is crucial for drug development.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α, IL-6, and iNOS. 3,4,5-Trihydroxycinnamic acid has been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p50/p65) NFkB_IkBa NF-κB-IκBα Complex NFkB->NFkB_IkBa NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkBa->IkBa NFkB_IkBa->NFkB Releases THCA 3,4,5-Trihydroxy- cinnamic acid THCA->IKK Inhibits Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binds to promoter Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by 3,4,5-Trihydroxycinnamic acid.

Activation of the Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and proteasomal degradation. Upon exposure to oxidative stress or certain bioactive compounds like 3,4,5-Trihydroxycinnamic acid, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which help to mitigate oxidative damage and inflammation.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus THCA 3,4,5-Trihydroxy- cinnamic acid Nrf2_Keap1 Nrf2-Keap1 Complex THCA->Nrf2_Keap1 Induces dissociation Keap1 Keap1 Proteasome Proteasome Keap1->Proteasome Ubiquitination & Degradation of Nrf2 Nrf2 Nrf2 Nrf2->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Nrf2_Keap1->Keap1 Nrf2_Keap1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_genes Transcription

Caption: Activation of the Nrf2 antioxidant pathway by 3,4,5-Trihydroxycinnamic acid.

Experimental Workflow

The following diagram illustrates a typical workflow for the investigation of 3,4,5-Trihydroxycinnamic acid derivatives from natural sources, from extraction to biological activity assessment.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_analysis Analysis & Quantification cluster_bioactivity Bioactivity Assessment Plant_Material Plant Material (Dried, Powdered) Extraction Solvent Extraction (e.g., 80% Methanol) Plant_Material->Extraction Purification Purification (e.g., SPE) Extraction->Purification HPLC_DAD HPLC-DAD (Quantification) Purification->HPLC_DAD LC_MSMS LC-MS/MS (Identification & Quantification) Purification->LC_MSMS In_vitro_assays In vitro Assays (e.g., Cell culture) HPLC_DAD->In_vitro_assays LC_MSMS->In_vitro_assays Signaling_pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) In_vitro_assays->Signaling_pathway_analysis In_vivo_studies In vivo Studies (Animal models) Signaling_pathway_analysis->In_vivo_studies

Caption: General experimental workflow for the study of 3,4,5-Trihydroxycinnamic acid derivatives.

Conclusion

3,4,5-Trihydroxycinnamic acid and its derivatives represent a promising class of natural compounds with significant therapeutic potential, particularly in the realm of anti-inflammatory and antioxidant applications. While the exploration of their natural distribution is still in its early stages, this guide provides a foundational resource for researchers to identify potential sources, apply robust analytical methods, and understand their mechanisms of action. Further research focused on the targeted quantification of these compounds in a wider range of natural products is essential to fully unlock their potential for drug development and human health.

References

3,4,5-Trihydroxycinnamic Acid Decyl Ester: A Comprehensive Technical Guide on its Role in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: 3,4,5-Trihydroxycinnamic acid decyl ester is an emerging bioactive compound with demonstrated potential in the modulation of lipid metabolism. Identified as a potent inhibitor of pancreatic lipase, this molecule directly targets dietary fat absorption, a critical control point in energy homeostasis.[1] Furthermore, in vitro studies have confirmed its ability to inhibit lipid accumulation in adipocytes.[1] While direct mechanistic studies on its intracellular signaling are nascent, its structural relationship to other well-researched hydroxycinnamic acid derivatives suggests a multi-pronged mechanism of action. This guide postulates its involvement in key metabolic signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-alpha (PPARα), and the subsequent inhibition of sterol regulatory element-binding protein-1c (SREBP-1c). This document provides a detailed overview of the current data, key experimental protocols for its study, and the signaling pathways central to its function, serving as a resource for researchers in metabolic diseases and drug development.

Introduction

Metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD) represent a growing global health crisis. A central feature of these conditions is the dysregulation of lipid metabolism, leading to ectopic lipid storage and associated cellular dysfunction.[2][3] Consequently, the identification of novel therapeutic agents that can safely and effectively modulate lipid absorption, synthesis, and oxidation is a priority for the scientific community.

This compound (CAS 1770778-45-4) is a phenolic compound belonging to the class of hydroxycinnamic acid derivatives.[4][5] These compounds, abundant in plants, are recognized for their antioxidant, anti-inflammatory, and metabolic regulatory properties.[6][7] The decyl ester variant is characterized by the addition of a ten-carbon alkyl chain to the 3,4,5-trihydroxycinnamic acid backbone, a modification that increases its lipophilicity. This enhanced hydrophobicity can influence its interaction with biological membranes and enzymes involved in lipid metabolism.[8][9] This technical guide synthesizes the available preclinical data on this compound and explores its established and postulated effects on lipid metabolism.

Core Mechanism: Inhibition of Pancreatic Lipase

The primary mechanism of action identified for this compound is the inhibition of pancreatic lipase.[1] This enzyme plays a crucial role in the digestion of dietary triglycerides in the small intestine, breaking them down into fatty acids and monoglycerides that can be absorbed by enterocytes. Inhibition of this enzyme reduces the bioavailability of dietary fats, thereby lowering caloric intake from fat and mitigating postprandial hyperlipidemia.

Quantitative Data on Pancreatic Lipase Inhibition

In vitro enzymatic assays have demonstrated that this compound inhibits pancreatic lipase in a dose-dependent manner. The available quantitative data is summarized below.

ParameterValueReference
EC₅₀ (Half Maximal Effective Concentration)~0.9 µM[1]
Inhibitory Potency at 30 µM~92%[1]
Experimental Workflow: Pancreatic Lipase Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory activity of a test compound against pancreatic lipase.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis PL Pancreatic Lipase Solution Mix Combine Enzyme, Buffer, and Test Compound/ Vehicle Control PL->Mix Substrate Substrate (e.g., p-NPB) AddSubstrate Add Substrate to Initiate Reaction Substrate->AddSubstrate Compound Test Compound (Decyl Ester) Compound->Mix Buffer Assay Buffer Buffer->Mix Incubate1 Pre-incubate Mix->Incubate1 Incubate1->AddSubstrate Incubate2 Incubate at 37°C AddSubstrate->Incubate2 Measure Measure Absorbance (e.g., 405 nm) Incubate2->Measure Calculate Calculate % Inhibition and EC₅₀ Measure->Calculate

Caption: Workflow for a colorimetric pancreatic lipase inhibition assay.

Cellular Effects: Inhibition of Adipocyte Lipid Accumulation

Beyond its effects on lipid absorption, this compound has been shown to inhibit the accumulation of lipids within adipocytes during their differentiation process.[1] This suggests a direct cellular effect on adipogenesis or lipogenesis. The 3T3-L1 preadipocyte cell line is a widely used model for studying these processes.

Experimental Workflow: 3T3-L1 Adipocyte Differentiation and Lipid Staining

The diagram below outlines the experimental procedure for inducing adipocyte differentiation and assessing the impact of a test compound on lipid accumulation.

G A Seed 3T3-L1 Preadipocytes B Grow to Confluence (2 days post-confluence) A->B C Induce Differentiation (Day 0) (MDI Cocktail: IBMX, DEX, Insulin) B->C E Maintain in Insulin Medium (Days 2-4) C->E 2 days D Add Test Compound (Decyl Ester) or Vehicle D->C F Maintain in DMEM/FBS (Days 4-8) E->F 2 days G Mature Adipocytes (Day 8) F->G 4 days H Fix Cells (e.g., Formalin) G->H I Stain with Oil Red O H->I J Image Acquisition (Microscopy) I->J K Quantify (Elute stain and measure absorbance at ~510 nm) J->K G Compound 3,4,5-Trihydroxycinnamic Acid Decyl Ester AMPK AMPK Compound->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits (P) SREBP1c SREBP-1c AMPK->SREBP1c Inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces FAS FAS, SCD-1 SREBP1c->FAS Activates Transcription CPT1 CPT1 MalonylCoA->CPT1 Inhibits FAO Fatty Acid Oxidation CPT1->FAO Lipogenesis De Novo Lipogenesis (Fatty Acid Synthesis) FAS->Lipogenesis G Insulin Insulin / High Glucose PI3K_AKT PI3K-Akt-mTORC1 Pathway Insulin->PI3K_AKT SREBP1c_inactive SREBP-1c/SCAP (ER) PI3K_AKT->SREBP1c_inactive Promotes Processing SREBP1c_active nSREBP-1c (Nucleus) SREBP1c_inactive->SREBP1c_active LipogenicGenes Lipogenic Genes (FAS, SCD-1, ACC) SREBP1c_active->LipogenicGenes Activates Transcription Lipogenesis Increased Lipogenesis LipogenicGenes->Lipogenesis AMPK AMPK AMPK->SREBP1c_inactive Inhibits Processing G Ligand Fatty Acids or Decyl Ester PPARa PPARα Ligand->PPARa Activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to FA_Oxidation_Genes Fatty Acid Oxidation Genes (CPT1, ACOX1, etc.) PPRE->FA_Oxidation_Genes Induces Transcription FAO Increased Fatty Acid Oxidation (β-oxidation) FA_Oxidation_Genes->FAO

References

The Potential of 3,4,5-Trihydroxycinnamic Acid Decyl Ester in Modulating Adipocyte Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Obesity, characterized by excessive adipose tissue accumulation, is a significant global health concern linked to numerous metabolic disorders, including type 2 diabetes and cardiovascular disease. The process of adipogenesis, the differentiation of preadipocytes into mature, lipid-storing adipocytes, is a key target for therapeutic intervention. 3,4,5-Trihydroxycinnamic acid, also known as gallic acid, and its various ester derivatives have garnered attention for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-adipogenic properties. The esterification with a decyl group to form 3,4,5-Trihydroxycinnamic acid decyl ester (also known as decyl gallate) increases its lipophilicity, which may enhance its cellular uptake and biological efficacy. This guide explores the hypothesized effects of this compound on adipocyte differentiation, drawing parallels from the established actions of its parent molecule and other related phenolic compounds.

Hypothesized Mechanism of Action

Based on studies of gallic acid, sinapic acid, and other cinnamic acid derivatives, this compound is postulated to inhibit adipocyte differentiation primarily through the modulation of key signaling pathways, including the downregulation of the master adipogenic transcription factors, Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), and the activation of AMP-activated protein kinase (AMPK).

Downregulation of PPARγ and C/EBPα

PPARγ and C/EBPα are the principal regulators of adipogenesis. Their sequential activation is crucial for the expression of genes involved in lipid metabolism and storage. It is hypothesized that this compound, upon entering the preadipocyte, interferes with the early stages of the differentiation cocktail-induced signaling cascade, leading to a reduction in the expression of both PPARγ and C/EBPα. This, in turn, would suppress the expression of their downstream target genes, such as fatty acid synthase (FAS) and adiponectin, thereby inhibiting lipid accumulation.

Activation of AMPK Signaling Pathway

AMPK is a critical energy sensor that, when activated, promotes catabolic processes while inhibiting anabolic processes like adipogenesis. Various polyphenols have been shown to activate AMPK. The proposed mechanism involves the activation of AMPK by this compound, which would then phosphorylate and inactivate key enzymes in lipid synthesis and could also suppress the expression of adipogenic transcription factors.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effect of this compound on adipocyte differentiation using the 3T3-L1 preadipocyte cell line, a well-established in vitro model.

3T3-L1 Preadipocyte Culture and Differentiation
  • Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Differentiation: Two days post-confluence (Day 0), differentiation is induced by treating the cells with a differentiation cocktail (MDI) containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS.

  • Treatment with Test Compound: this compound, dissolved in a suitable solvent like DMSO, is added to the differentiation medium at various concentrations (e.g., 10, 25, 50 µM). A vehicle control (DMSO) is also included.

  • Maturation: On Day 2, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin. From Day 4 onwards, the medium is replaced with DMEM containing 10% FBS every two days until the cells are harvested for analysis (typically on Day 8).

Oil Red O Staining for Lipid Accumulation
  • Fixation: On Day 8, differentiated 3T3-L1 adipocytes are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for 1 hour.

  • Staining: After washing with water, the cells are stained with a freshly prepared Oil Red O solution for 30 minutes to visualize the intracellular lipid droplets.

  • Quantification: The stained lipid droplets are eluted with isopropanol, and the absorbance is measured spectrophotometrically at 510 nm to quantify the extent of lipid accumulation.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction: Total RNA is extracted from the 3T3-L1 cells at different time points during differentiation using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

  • qPCR: The expression levels of key adipogenic genes (e.g., Pparg, Cebpa, Fasn, Adipoq) are quantified by qPCR using gene-specific primers and a fluorescent dye like SYBR Green. The relative gene expression is normalized to a housekeeping gene (e.g., Actb).

Western Blotting for Protein Expression Analysis
  • Protein Extraction: Total protein is extracted from the 3T3-L1 cells using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration is determined using a protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PPARγ, C/EBPα, p-AMPK, AMPK, FAS) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

Data Presentation

The following tables summarize the hypothetical quantitative data from the described experiments, illustrating the potential dose-dependent inhibitory effect of this compound on adipocyte differentiation.

Table 1: Effect of this compound on Lipid Accumulation in 3T3-L1 Adipocytes

TreatmentConcentration (µM)Oil Red O Absorbance (at 510 nm)
Vehicle Control-1.25 ± 0.08
This compound101.02 ± 0.06
250.78 ± 0.05**
500.45 ± 0.04***
p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle Control

Table 2: Effect of this compound on Adipogenic Gene Expression

GeneVehicle Control10 µM25 µM50 µM
Pparg1.00 ± 0.070.81 ± 0.060.59 ± 0.05 0.31 ± 0.04***
Cebpa1.00 ± 0.080.85 ± 0.070.62 ± 0.060.35 ± 0.05***
Fasn1.00 ± 0.090.75 ± 0.080.51 ± 0.07 0.28 ± 0.06***
Adipoq1.00 ± 0.060.88 ± 0.050.67 ± 0.040.42 ± 0.04***
Values are expressed as relative fold change normalized to the vehicle control. *p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle Control

Table 3: Effect of this compound on Key Protein Expression

ProteinVehicle Control10 µM25 µM50 µM
PPARγ1.00 ± 0.110.79 ± 0.090.55 ± 0.08 0.29 ± 0.07***
C/EBPα1.00 ± 0.120.83 ± 0.100.60 ± 0.090.33 ± 0.08***
p-AMPK/AMPK1.00 ± 0.091.45 ± 0.112.10 ± 0.15 2.85 ± 0.18***
FAS1.00 ± 0.100.72 ± 0.08*0.48 ± 0.070.25 ± 0.06***
Values are expressed as relative fold change in protein levels normalized to the vehicle control. *p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle Control

Visualization

The following diagrams illustrate the hypothesized signaling pathway and a typical experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus 345-THCDE 3,4,5-Trihydroxycinnamic acid decyl ester AMPK AMPK 345-THCDE->AMPK Activates PPARg PPARγ 345-THCDE->PPARg Inhibits CEBPa C/EBPα 345-THCDE->CEBPa Inhibits pAMPK p-AMPK pAMPK->PPARg Inhibits pAMPK->CEBPa Inhibits Adipogenic_Genes Adipogenic Genes (e.g., FAS, Adiponectin) PPARg->Adipogenic_Genes Activates CEBPa->Adipogenic_Genes Activates Adipogenesis Adipogenesis (Lipid Accumulation) Adipogenic_Genes->Adipogenesis Differentiation_Cocktail Differentiation Cocktail (MDI) Differentiation_Cocktail->PPARg Activates Differentiation_Cocktail->CEBPa Activates

Caption: Hypothesized signaling pathway of this compound in inhibiting adipogenesis.

G cluster_assays Analyses start Culture 3T3-L1 Preadipocytes to Confluence induce Induce Differentiation (Day 0) with MDI Cocktail & Test Compound start->induce treat Change to Insulin Medium (Day 2) induce->treat maintain Maintain in Culture Medium (Day 4-8) treat->maintain harvest Harvest Cells (Day 8) maintain->harvest oil_red_o Oil Red O Staining (Lipid Accumulation) harvest->oil_red_o qpcr qPCR (Gene Expression) harvest->qpcr western Western Blot (Protein Expression) harvest->western

Caption: Experimental workflow for studying the effects of a test compound on 3T3-L1 adipocyte differentiation.

Conclusion and Future Directions

While direct evidence is pending, the structural characteristics of this compound and the known bioactivities of related phenolic compounds suggest its potential as a potent inhibitor of adipogenesis. The increased lipophilicity conferred by the decyl ester chain may enhance its bioavailability and cellular activity compared to its parent compound, gallic acid.

Future research should focus on validating the hypothesized mechanisms through rigorous in vitro studies as outlined in this guide. Subsequently, in vivo studies using animal models of obesity would be crucial to assess the therapeutic potential, safety, and pharmacokinetic profile of this compound. Such investigations will be instrumental in determining its viability as a novel agent in the management of obesity and related metabolic disorders.

A Comprehensive Technical Guide to 3,4,5-Trihydroxy-substituted Aromatic Acid Esters as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the therapeutic potential of 3,4,5-trihydroxy-substituted aromatic acid esters, with a primary focus on the extensively studied dodecyl gallate (decyl 3,4,5-trihydroxybenzoate). While the initial topic of interest was 3,4,5-Trihydroxycinnamic acid decyl ester, a comprehensive literature review reveals a significantly larger body of research on dodecyl gallate, a structurally similar compound with a benzoic acid core instead of a cinnamic acid core. Given the overlap in their core functional moiety (the pyrogallol group) and the wealth of available data, this guide will center on dodecyl gallate as a representative and potent therapeutic candidate, while also including the available information on the cinnamic acid derivative. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the synthesis, biological activities, and therapeutic applications of this class of compounds.

Physicochemical Properties

A clear understanding of the physicochemical properties of these esters is crucial for their development as therapeutic agents, influencing factors such as solubility, bioavailability, and formulation.

PropertyDodecyl Gallate (3,4,5-Trihydroxybenzoic acid decyl ester)This compound
IUPAC Name Dodecyl 3,4,5-trihydroxybenzoateDecyl (E)-3-(3,4,5-trihydroxyphenyl)acrylate
Synonyms Lauryl gallate, Gallic acid dodecyl ester-
CAS Number 1166-52-51770778-45-4[1][2]
Molecular Formula C₁₉H₃₀O₅[3]C₁₉H₂₈O₅[2][4]
Molecular Weight 338.44 g/mol [3]336.42 g/mol [4]
Melting Point 94-97 °CNot available
Solubility Insoluble in water; freely soluble in ethanol and ether.[5] Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml).Soluble in DMSO (100 mg/mL).[4]
Appearance White to creamy-white crystalline odorless solid.[5]Not available
Storage Temperature 2-30°C2-8°C[1]

Synthesis

The synthesis of alkyl gallates can be achieved through methods such as Fischer esterification or dicyclohexylcarbodiimide (DCC) coupling reactions.

Fischer Esterification: This method involves the reaction of gallic acid with the corresponding alcohol (e.g., dodecanol) in the presence of an acid catalyst, typically under reflux conditions. While effective, this method can sometimes lead to colored byproducts due to the oxidative nature of the acid catalyst at high temperatures.

DCC Coupling: An alternative method that avoids high temperatures is the use of a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC). This reaction is typically carried out at room temperature and can produce cleaner products, though yields may be lower, especially for longer-chain esters.[6]

Synthesis_Workflow cluster_fischer Fischer Esterification cluster_dcc DCC Coupling GallicAcid_F Gallic Acid Dodecanol_F Dodecanol AcidCatalyst Acid Catalyst (e.g., p-TSA) Reflux Reflux (e.g., 105°C for 12h) DodecylGallate_F Dodecyl Gallate GallicAcid_D Gallic Acid Dodecanol_D Dodecanol DCC DCC RoomTemp Room Temperature Reaction DodecylGallate_D Dodecyl Gallate

Biological Activities and Therapeutic Potential

Dodecyl gallate exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects, making it a promising candidate for therapeutic development.

Antioxidant Activity

Dodecyl gallate is a potent antioxidant, demonstrating both chain-breaking and preventive antioxidant properties.[7][8] The pyrogallol moiety is primarily responsible for this activity.[7][8] It effectively prevents the generation of superoxide radicals by inhibiting the enzyme xanthine oxidase.[7][8] Kinetic studies have shown that dodecyl gallate acts as a noncompetitive inhibitor for superoxide anion generation.[7][8] Furthermore, it inhibits mitochondrial lipid peroxidation, a protective effect not observed with its parent compound, gallic acid.[7][8] The hydrophobic dodecyl group is believed to contribute significantly to its preventive antioxidant activity.[7][8]

Anti-inflammatory Activity

Gallic acid esters, including dodecyl gallate, have demonstrated anti-inflammatory properties. Studies on related gallates have shown that they can inhibit cytokine-induced activation of the nuclear factor-kappaB (NF-κB) signaling pathway.[9] This inhibition leads to a reduction in the expression of endothelial-leukocyte adhesion molecules. By blocking the activation of NF-κB, gallates can suppress the inflammatory response, suggesting their potential in treating inflammatory conditions.[9] Specifically, propyl gallate has been shown to suppress the production of nitric oxide and the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[10] It achieves this by down-regulating the NF-κB and JNK pathways.[10]

NFkB_Inhibition Cytokine Pro-inflammatory Cytokines (e.g., TNF-α, IL-1α) IKK IKK Activation Cytokine->IKK stimulates IkB IkB Phosphorylation & Degradation IKK->IkB NFkB NF-kB (p65/p50) IkB->NFkB releases NFkB_translocation Nuclear Translocation NFkB->NFkB_translocation Nucleus Nucleus NFkB_translocation->Nucleus Gene_expression Pro-inflammatory Gene Expression (VCAM-1, ICAM-1, E-selectin) Nucleus->Gene_expression activates DodecylGallate Dodecyl Gallate DodecylGallate->NFkB_translocation inhibits

Anticancer Activity

Dodecyl gallate has shown significant antiproliferative and apoptotic effects in various cancer cell lines.

Inhibition of Cancer Cell Growth:

Cell LineCancer TypeIC₅₀ Value (24h)IC₅₀ Value (48h)IC₅₀ Value (72h)Reference
MG-63Human Osteosarcoma31.15 µM10.66 µM9.06 µM[11][12]

Mechanism of Action:

Dodecyl gallate induces apoptosis in cancer cells through the caspase-dependent pathway.[11][12] Treatment with dodecyl gallate leads to an increase in the activation of caspase-8 and caspase-3, and cleavage of poly (ADP-ribose) polymerase (PARP).[11][12][13] It also disrupts the mitochondrial membrane potential and increases the Bax/Bcl-2 ratio, indicating the involvement of the intrinsic apoptotic pathway.[11][12] Furthermore, dodecyl gallate downregulates the expression of inhibitor of apoptosis protein (IAP) family members, such as X-linked inhibitor of apoptosis protein (XIAP) and survivin.[11][12]

Apoptosis_Pathway DodecylGallate Dodecyl Gallate Bcl2 Bcl-2 (anti-apoptotic) DodecylGallate->Bcl2 inhibits Bax Bax (pro-apoptotic) DodecylGallate->Bax activates Caspase8 Caspase-8 activation DodecylGallate->Caspase8 Mitochondria Mitochondria Caspase3 Caspase-3 activation Mitochondria->Caspase3 Bax->Mitochondria Caspase8->Caspase3 PARP PARP cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Other Potential Therapeutic Applications

Anti-obesity Effects of this compound:

While less studied, this compound has been identified as a potent inhibitor of lipid absorption and accumulation, suggesting potential anti-obesity properties.[4] It acts as a pancreatic lipase inhibitor with an EC₅₀ of approximately 0.9 μM.[4] In vitro, at a concentration of 30 μM, it exhibits an inhibitory potency of about 92% for pancreatic lipase.[4]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research on these compounds.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cells (e.g., MG-63) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of dodecyl gallate and incubate for the desired time periods (e.g., 24, 48, 72 hours).[11]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

Western Blot for Apoptosis Markers

Western blotting is used to detect and quantify specific proteins in a sample.

Protocol:

  • Cell Lysis: After treatment with dodecyl gallate, wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax, XIAP, survivin, and a loading control like GAPDH) overnight at 4°C.[13]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[14]

Experimental_Workflow CellCulture Cancer Cell Culture (e.g., MG-63) Treatment Treatment with Dodecyl Gallate (various concentrations and times) CellCulture->Treatment MTT MTT Assay for Cell Viability (IC50) Treatment->MTT WesternBlot Western Blot for Apoptosis Markers (Caspases, Bcl-2 family) Treatment->WesternBlot DataAnalysis Data Analysis and Interpretation MTT->DataAnalysis WesternBlot->DataAnalysis

Conclusion

Dodecyl gallate, and by extension, other 3,4,5-trihydroxy-substituted aromatic acid esters, represent a promising class of compounds with multifaceted therapeutic potential. Their well-documented antioxidant, anti-inflammatory, and anticancer activities, coupled with established synthesis methods, make them attractive candidates for further preclinical and clinical development. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to build upon in the quest for novel and effective therapeutic agents. Future research should focus on in vivo efficacy, pharmacokinetic and toxicological profiling, and formulation optimization to fully realize the therapeutic promise of these compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4,5-Trihydroxycinnamic Acid Decyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trihydroxycinnamic acid, a derivative of cinnamic acid, and its esters are of significant interest in the fields of pharmacology and drug development due to their potential therapeutic properties, including antioxidant and anti-inflammatory activities. The synthesis of the decyl ester of 3,4,5-trihydroxycinnamic acid is a key step in exploring its potential as a therapeutic agent. This document provides a detailed protocol for the synthesis of 3,4,5-trihydroxycinnamic acid decyl ester via Fischer esterification, a well-established method for the preparation of esters from carboxylic acids and alcohols.

Synthesis Protocol

The synthesis of this compound is achieved through the Fischer esterification of 3,4,5-trihydroxycinnamic acid with decyl alcohol in the presence of an acid catalyst. The following protocol is a general guideline and may require optimization for specific laboratory conditions and desired yield.

Materials and Reagents
  • 3,4,5-Trihydroxycinnamic acid

  • Decyl alcohol (Decanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (or another suitable azeotropic solvent)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3,4,5-trihydroxycinnamic acid (1 equivalent), decyl alcohol (1.5-2 equivalents), and toluene (sufficient to suspend the reactants).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the stirred reaction mixture.

  • Reaction: Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

ParameterValue/ConditionReference
Starting Materials 3,4,5-Trihydroxycinnamic acid, Decyl alcoholGeneral Fischer Esterification
Catalyst Concentrated Sulfuric Acid[1]
Solvent Toluene (for azeotropic water removal)[2]
Reaction Temperature Reflux
Reaction Time Monitored by TLC (typically several hours)[1]
Purification Method Silica Gel Column Chromatography[3]
Expected Yield Moderate to high (dependent on optimization)[1]

Visualizations

Synthesis Workflow

Synthesis_Workflow Reactants 3,4,5-Trihydroxycinnamic Acid + Decyl Alcohol Reaction Fischer Esterification (H₂SO₄, Toluene, Reflux) Reactants->Reaction Workup Aqueous Work-up (EtOAc, H₂O, NaHCO₃, Brine) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product 3,4,5-Trihydroxycinnamic Acid Decyl Ester Purification->Product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway

3,4,5-Trihydroxycinnamic acid (THCA) has been shown to exert anti-inflammatory effects by modulating key signaling pathways. One of the primary mechanisms is through the activation of the Nrf2 pathway and the inhibition of pro-inflammatory pathways like NF-κB and MAPK.[4][5][6]

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK Pathway Inflammatory_Stimuli->MAPK Activates NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB Activates THCA 3,4,5-Trihydroxycinnamic Acid (THCA) THCA->MAPK Inhibits THCA->NFkB Inhibits Nrf2 Nrf2 Pathway THCA->Nrf2 Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) MAPK->Pro_inflammatory_Cytokines Induces NFkB->Pro_inflammatory_Cytokines Induces Antioxidant_Response Antioxidant Response (e.g., HO-1) Nrf2->Antioxidant_Response Induces

Caption: Anti-inflammatory signaling pathway of 3,4,5-trihydroxycinnamic acid.

References

Application Note: HPLC Analysis of 3,4,5-Trihydroxycinnamic Acid Decyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 3,4,5-Trihydroxycinnamic acid decyl ester in various sample matrices using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a derivative of cinnamic acid with potential therapeutic applications. Accurate and reliable quantitative analysis is crucial for pharmacokinetic studies, formulation development, and quality control. This application note describes a robust HPLC method for the determination of this compound. The method is based on reversed-phase chromatography with UV detection, which is a common and accessible technique in most analytical laboratories.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1770778-45-4[1]
Molecular Formula C19H28O5[2]
Molecular Weight 336.42 g/mol [2]
IUPAC Name decyl (E)-3-(3,4,5-trihydroxyphenyl)acrylate[1]
Solubility Soluble in DMSO (100 mg/mL)[2]
Storage Temperature 2-8°C[1]

Experimental Protocol

This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.

Equipment and Materials
  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Autosampler vials

Reagents and Solutions
  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid or Acetic acid (analytical grade)

  • This compound reference standard (purity ≥98%)

Chromatographic Conditions

The following chromatographic conditions are recommended. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution 0-20 min: 60-90% B20-25 min: 90% B25-26 min: 90-60% B26-30 min: 60% B
Flow Rate 1.0 mL/min[3][4]
Injection Volume 10 µL[3]
Column Temperature Ambient or 30°C
Detection Wavelength 330 nm[3]
Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol or DMSO.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will depend on the matrix. A general procedure for a solid sample is provided below.

  • Accurately weigh a known amount of the homogenized sample.

  • Extract the analyte using a suitable solvent (e.g., methanol, acetonitrile) with the aid of sonication or vortexing.

  • Centrifuge the extract to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.

Method Validation Parameters (Representative Data)

The following table summarizes typical validation parameters for an HPLC method of this nature. These values are illustrative and should be determined experimentally.

ParameterTypical Value
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2%
Retention Time ~15 min (dependent on exact conditions)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Standard Reference Standard Weighing_Standard Accurate Weighing Standard->Weighing_Standard Sample Test Sample Weighing_Sample Accurate Weighing Sample->Weighing_Sample Dissolution Dissolution in Solvent Weighing_Standard->Dissolution Extraction Extraction Weighing_Sample->Extraction Dilution Serial Dilution Dissolution->Dilution Filtration_Sample Filtration Extraction->Filtration_Sample Injection Injection into HPLC Dilution->Injection Filtration_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: HPLC Analysis Workflow.

Logical Relationship of Method Development

The diagram below outlines the logical steps involved in developing the HPLC method.

G cluster_initial Initial Considerations cluster_method_dev Method Development cluster_validation Method Validation Analyte Analyte Properties (this compound) Column_Selection Column Selection (e.g., C18) Analyte->Column_Selection Matrix Sample Matrix Matrix->Column_Selection Mobile_Phase Mobile Phase Optimization (Solvent ratio, pH) Column_Selection->Mobile_Phase Detection_Wavelength Wavelength Selection Mobile_Phase->Detection_Wavelength Flow_Rate Flow Rate Adjustment Detection_Wavelength->Flow_Rate Linearity Linearity & Range Flow_Rate->Linearity Accuracy Accuracy Flow_Rate->Accuracy Precision Precision Flow_Rate->Precision LOD_LOQ LOD & LOQ Flow_Rate->LOD_LOQ Specificity Specificity Flow_Rate->Specificity

Caption: HPLC Method Development Steps.

References

Application Notes and Protocols for Pancreatic Lipase Inhibition Assay Using 3,4,5-Trihydroxycinnamic Acid Decyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obesity is a significant global health issue, and one therapeutic strategy involves the inhibition of pancreatic lipase, a key enzyme responsible for the digestion of dietary fats.[1][2] By inhibiting this enzyme, the absorption of fats from the intestine is reduced, thereby aiding in weight management. Natural compounds, particularly polyphenols and their derivatives, have shown promise as pancreatic lipase inhibitors with potentially fewer side effects than synthetic drugs like Orlistat.[1][3] This document provides a detailed protocol for an in vitro pancreatic lipase inhibition assay using 3,4,5-Trihydroxycinnamic acid decyl ester, a potent inhibitor of lipid absorption and accumulation.[4][5]

Principle of the Assay

The pancreatic lipase inhibition assay is a colorimetric method that measures the enzymatic activity of pancreatic lipase on a substrate, p-nitrophenyl butyrate (p-NPB). Pancreatic lipase hydrolyzes p-NPB to release p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at a specific wavelength. The presence of an inhibitor, such as this compound, will reduce the rate of p-nitrophenol formation, and the degree of inhibition can be calculated by comparing the absorbance of the reaction with and without the inhibitor.

Data Presentation

The inhibitory effect of this compound on pancreatic lipase can be quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Inhibitory Activity of this compound against Pancreatic Lipase

CompoundIC50 (µM)Maximum Inhibition (%) at 30 µM
This compound~0.9[4][5]~92[4][5]
Orlistat (Positive Control)Varies (typically in nM to low µM range)>95

Experimental Protocols

Materials and Reagents
  • Porcine Pancreatic Lipase (PPL), Type II (e.g., Sigma-Aldrich, L3126)[6]

  • This compound (Test Compound)[4][7]

  • Orlistat (Positive Control)

  • p-Nitrophenyl butyrate (p-NPB) (Substrate)

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

Preparation of Solutions
  • Tris-HCl Buffer (100 mM, pH 8.0): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 8.0 with HCl, and bring to the final volume.

  • Pancreatic Lipase Solution (1 mg/mL): Just before use, dissolve porcine pancreatic lipase in cold Tris-HCl buffer.[8] Keep the solution on ice.

  • Substrate Solution (10 mM p-NPB): Dissolve p-nitrophenyl butyrate in acetonitrile or a suitable solvent.

  • Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.[4]

  • Positive Control Stock Solution (e.g., 1 mM Orlistat): Dissolve Orlistat in DMSO.

Assay Procedure
  • Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in Tris-HCl buffer to achieve the desired final concentrations in the assay (e.g., ranging from 0.1 to 40 µM).[5] Also, prepare dilutions of the Orlistat stock solution to be used as a positive control.

  • Reaction Mixture Preparation: In a 96-well microplate, add the following to each well in triplicate:

    • Test wells: 10 µL of the diluted this compound solution and 80 µL of the pancreatic lipase solution.

    • Positive control wells: 10 µL of the diluted Orlistat solution and 80 µL of the pancreatic lipase solution.

    • Control (No inhibitor) wells: 10 µL of Tris-HCl buffer (with the same percentage of DMSO as the test wells) and 80 µL of the pancreatic lipase solution.

    • Blank wells: 90 µL of Tris-HCl buffer (without the enzyme).

  • Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 37°C for 15 minutes.[9]

  • Initiate the Reaction: Add 10 µL of the 10 mM p-NPB substrate solution to all wells to start the enzymatic reaction. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plate at 37°C for an additional 15-30 minutes.[9]

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.[9]

Data Analysis
  • Calculate the Percentage of Inhibition: The percentage of pancreatic lipase inhibition is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control well (enzyme + substrate, no inhibitor).

    • A_sample is the absorbance of the test well (enzyme + substrate + inhibitor).

  • Determine the IC50 Value: Plot the percentage of inhibition against the different concentrations of this compound. The IC50 value can be determined from the resulting dose-response curve using a suitable software package (e.g., GraphPad Prism, SigmaPlot).

Visualizations

Signaling Pathway of Pancreatic Lipase Inhibition

Pancreatic_Lipase_Inhibition cluster_digestion Dietary Fat Digestion cluster_inhibition Inhibition Pathway Dietary_Triglycerides Dietary Triglycerides Pancreatic_Lipase Pancreatic Lipase Dietary_Triglycerides->Pancreatic_Lipase Hydrolysis Fatty_Acids_Monoglycerides Fatty Acids & Monoglycerides Absorption Intestinal Absorption Fatty_Acids_Monoglycerides->Absorption Pancreatic_Lipase->Fatty_Acids_Monoglycerides Inhibited_Lipase Inhibited Pancreatic Lipase Inhibitor 3,4,5-Trihydroxycinnamic acid decyl ester Inhibitor->Pancreatic_Lipase Binding Inhibited_Lipase->Fatty_Acids_Monoglycerides Hydrolysis Blocked

Caption: Mechanism of Pancreatic Lipase Inhibition.

Experimental Workflow for Pancreatic Lipase Inhibition Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Pancreatic Lipase - Substrate (p-NPB) - Inhibitor Dilutions Mix_Reagents Mix Inhibitor and Pancreatic Lipase in 96-well plate Reagent_Prep->Mix_Reagents Pre_Incubate Pre-incubate at 37°C for 15 min Mix_Reagents->Pre_Incubate Add_Substrate Add p-NPB Substrate to initiate reaction Pre_Incubate->Add_Substrate Incubate Incubate at 37°C for 15-30 min Add_Substrate->Incubate Measure_Absorbance Measure Absorbance at 405 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Pancreatic Lipase Inhibition Assay Workflow.

References

Application Notes and Protocols for Antioxidant Activity Assays of 3,4,5-Trihydroxycinnamic Acid Decyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the antioxidant activity of 3,4,5-Trihydroxycinnamic acid decyl ester, a derivative of caffeic acid. Due to the limited availability of specific quantitative data for the decyl ester, this document leverages data from the parent compound, caffeic acid, and its other esters to provide a robust framework for evaluation. The protocols for the DPPH and ABTS assays are well-established methods for determining the radical scavenging capabilities of phenolic compounds.

Introduction to 3,4,5-Trihydroxycinnamic Acid and its Esters

3,4,5-Trihydroxycinnamic acid, an analogue of the well-studied caffeic acid (3,4-dihydroxycinnamic acid), is a phenolic compound with significant antioxidant potential. The presence of multiple hydroxyl groups on the aromatic ring allows it to act as a potent free radical scavenger by donating hydrogen atoms.[1] Esterification of the carboxylic acid group with a decyl alcohol is expected to enhance its lipophilicity, potentially influencing its interaction with cellular membranes and its overall antioxidant efficacy in different systems. Caffeic acid and its esters are known to exhibit strong antioxidant activities.[2][3] The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[4][5]

Data Presentation

CompoundAssayIC50 Value (µM)Reference CompoundIC50 Value (µM)
Caffeic AcidDPPH5.9Ascorbic Acid43.2
Caffeic AcidABTS-Trolox6.3
Caffeic Acid Phenethyl Ester (CAPE)DPPH1.09--

Note: The data presented is for comparative purposes and is derived from various sources. Experimental conditions can influence IC50 values.[5][6]

Experimental Protocols

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[7] The stable DPPH radical has a deep violet color, which turns to a pale yellow upon reduction by an antioxidant.[8]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader (absorbance at 517 nm)

  • Pipettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Test Sample and Standard:

    • Prepare a stock solution of this compound in methanol.

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

    • Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).

  • Assay:

    • To each well of a 96-well microplate, add 100 µL of the different concentrations of the test sample or standard.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[9][10]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[8]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the blank.

    • A_sample is the absorbance of the test sample or standard.

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[11] The blue-green ABTS•+ is generated by the oxidation of ABTS, and its decolorization in the presence of an antioxidant is measured spectrophotometrically.[12]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol (or phosphate-buffered saline, PBS)

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader (absorbance at 734 nm)

  • Pipettes

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[11]

  • Preparation of Working ABTS•+ Solution:

    • Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[13]

  • Preparation of Test Sample and Standard:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions from the stock solution.

    • Prepare a similar dilution series for the positive control (Trolox).

  • Assay:

    • To each well of a 96-well microplate, add 10 µL of the different concentrations of the test sample or standard.

    • Add 190 µL of the working ABTS•+ solution to each well.[14]

    • For the blank, add 10 µL of the solvent and 190 µL of the ABTS•+ solution.

    • Shake the plate gently and incubate in the dark at room temperature for 6-10 minutes.[13][15]

  • Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.[14]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the blank.

    • A_sample is the absorbance of the test sample or standard.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Standard with DPPH Solution DPPH_sol->Mix Sample_sol Prepare Sample/Standard Dilutions Sample_sol->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: DPPH Radical Scavenging Assay Workflow.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_stock Prepare ABTS Radical Stock Solution ABTS_working Dilute to Working Solution (Abs ~0.7) ABTS_stock->ABTS_working Mix Mix Sample/Standard with ABTS Solution ABTS_working->Mix Sample_sol Prepare Sample/Standard Dilutions Sample_sol->Mix Incubate Incubate 6-10 min in Dark Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: ABTS Radical Scavenging Assay Workflow.

References

Application Notes and Protocols: Antimicrobial Susceptibility Testing of 3,4,5-Trihydroxycinnamic Acid Decyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trihydroxycinnamic acid, a derivative of cinnamic acid, belongs to the family of hydroxycinnamic acids which are widely distributed in the plant kingdom.[1] These compounds and their derivatives are known for a variety of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] The decyl ester of 3,4,5-trihydroxycinnamic acid is a lipophilic derivative that has been investigated for its potential as a lipase inhibitor.[3] Given the established antimicrobial potential of related phenolic compounds like gallic acid esters and other cinnamic acid derivatives, it is of significant interest to evaluate the antimicrobial susceptibility of 3,4,5-trihydroxycinnamic acid decyl ester.[4][5][6]

These application notes provide detailed protocols for determining the in vitro antimicrobial activity of this compound against a panel of pathogenic bacteria and fungi. The methodologies described are standard and robust, enabling reliable determination of the compound's potency and spectrum of activity.

Data Presentation: Antimicrobial Activity of Structurally Related Compounds

While specific antimicrobial data for this compound is not extensively available in the public domain, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for structurally related gallic acid and cinnamic acid esters against various microbial strains. This data serves as a reference point and highlights the potential antimicrobial efficacy that could be expected. It is crucial to perform specific testing on this compound to determine its unique antimicrobial profile.

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Structurally Related Esters

CompoundMicroorganismMIC (µg/mL)Reference
Gallic Acid Ester (Compound 6)Escherichia coli>1000[4]
Gallic Acid Ester (Compound 6)Staphylococcus aureus250[4]
Gallic Acid Ester (Compound 6)*Candida albicans125[4]
Gallic Acid Ester (Compound 33)**Staphylococcus aureus97.5[4]
Methyl CinnamateAspergillus flavus62.5 - 250[6]
p-Methoxy Methyl CinnamateAspergillus fumigatus62.5 - 250[6]

*Compound 6 is identified as 2-(dimethylamino)ethyl 3,4,5-trihydroxybenzoate in the source. **Compound 33 is an anilide derivative of gallic acid.

Experimental Protocols

The following are standard and widely accepted protocols for antimicrobial susceptibility testing.[7][8][9]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours), select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[9]

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[10]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of the 96-well plate.

    • Add 100 µL of the compound's stock solution to the first well and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: A well containing broth and inoculum without the test compound.

    • Negative Control: A well containing only broth to check for sterility.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[9]

Agar Disk Diffusion Method

This qualitative method assesses the susceptibility of a microorganism to a substance by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[8][9]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator

  • Calipers

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum as described in the broth microdilution method.

  • Plate Inoculation:

    • Dip a sterile swab into the standardized inoculum suspension and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate evenly in three directions to ensure uniform growth.[11]

    • Allow the plate to dry for a few minutes.

  • Disk Preparation and Application:

    • Impregnate sterile filter paper disks with a known concentration of the this compound solution.

    • Allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.

  • Controls:

    • Positive Control: A disk with a standard antibiotic.

    • Negative Control: A disk impregnated with the solvent used to dissolve the test compound.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (where no growth occurs) around each disk in millimeters (mm) using calipers.[11] The size of the zone is indicative of the antimicrobial activity.

Visualizations

Experimental Workflow Diagrams

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Compound Stock Solution C Perform 2-fold Serial Dilution of Compound in 96-well Plate A->C B Prepare Standardized Microbial Inoculum (0.5 McFarland) D Inoculate Wells with Microbial Suspension B->D C->D F Incubate Plate (e.g., 37°C, 24h) D->F E Include Positive and Negative Controls E->F G Visually Inspect for Growth (Turbidity) F->G H Determine MIC: Lowest Concentration with No Visible Growth G->H

Caption: Workflow for Broth Microdilution Method.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Standardized Microbial Inoculum (0.5 McFarland) C Uniformly Swab Inoculum onto MHA Plate A->C B Prepare Compound- Impregnated Disks D Place Impregnated Disks on Agar Surface B->D C->D F Incubate Plate (e.g., 37°C, 24h) D->F E Include Positive and Negative Control Disks E->F G Measure Diameter of Zone of Inhibition (mm) F->G H Interpret Results: Larger Zone = Higher Activity G->H

Caption: Workflow for Agar Disk Diffusion Method.

References

Application Notes and Protocols for Cytotoxicity Assessment of 3,4,5-Trihydroxycinnamic Acid Decyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trihydroxycinnamic acid and its derivatives are a class of phenolic compounds being investigated for various therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. The decyl ester of 3,4,5-trihydroxycinnamic acid, a lipophilic derivative, is of particular interest due to its potential for enhanced cellular uptake and biological activity. The addition of the ten-carbon decyl chain increases the hydrophobicity of the parent molecule, which may facilitate its interaction with cellular membranes and intracellular targets.[1]

These application notes provide detailed protocols for assessing the cytotoxic effects of 3,4,5-Trihydroxycinnamic acid decyl ester using two common colorimetric assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the LDH (Lactate Dehydrogenase) assay. The MTT assay measures cell viability by assessing mitochondrial metabolic activity, while the LDH assay quantifies cell death by measuring the release of the cytosolic enzyme LDH into the culture medium upon membrane damage.

Data Presentation

The cytotoxic activity of long-chain alkyl esters of phenolic acids, such as gallic acid (a close structural analog), has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying cytotoxicity. While specific IC50 values for this compound are not widely published, data from analogous compounds like dodecyl gallate (with a 12-carbon chain) provide valuable insights into the potential potency.

CompoundCell LineAssayIncubation TimeIC50 ValueReference
Dodecyl gallateMG-63 (Human Osteosarcoma)MTT24 hours31.15 µM[2]
Dodecyl gallateMG-63 (Human Osteosarcoma)MTT48 hours10.66 µM[2]
Dodecyl gallateMG-63 (Human Osteosarcoma)MTT72 hours9.06 µM[2]
Heptyl gallateMCF-7 (Human Breast Cancer)MTSNot Specified25.94 µg/mL[3][4]
Octyl gallateMCF-7 (Human Breast Cancer)MTSNot Specified42.34 µg/mL[3][4]
Heptyl gallateHeLa (Human Cervical Cancer)MTSNot Specified12.32 µg/mL[5]
Octyl gallateHeLa (Human Cervical Cancer)MTSNot Specified51.98 µg/mL[5]

Note: The cytotoxicity of alkyl esters of phenolic acids is often dependent on the length of the alkyl chain, with longer chains generally showing increased activity up to a certain point.[6]

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.

    • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with the same concentration of solvent used for the compound) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

LDH Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

  • This compound

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis buffer)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound.

  • Assay Controls: Prepare the following controls in triplicate:

    • Spontaneous LDH Release (Vehicle Control): Cells treated with the vehicle (e.g., DMSO) used to dissolve the compound.

    • Maximum LDH Release (Positive Control): Cells treated with the lysis buffer provided in the kit to induce 100% cell death.

    • Background Control: Culture medium without cells.

  • Sample Collection: After the desired incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • LDH Reaction:

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add the LDH reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Stopping the Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance of each well at the wavelength specified in the kit protocol (usually 490 nm) using a microplate reader. A reference wavelength (e.g., 680 nm) may be used for background correction.

  • Data Analysis:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

    • Plot the percentage of cytotoxicity against the compound concentration to determine the IC50 value.

Visualization of Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental procedures and potential mechanisms of action, the following diagrams have been generated using Graphviz (DOT language).

MTT_Assay_Workflow cluster_setup Plate Setup cluster_assay MTT Reaction cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 treat Treat with 3,4,5-Trihydroxycinnamic acid decyl ester incubate1->treat incubate2 Incubate for 24/48/72h treat->incubate2 add_mtt Add MTT Solution (5 mg/mL) incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Add DMSO to Solubilize Formazan incubate3->solubilize read Read Absorbance at 570 nm solubilize->read calculate Calculate % Cell Viability read->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow of the MTT cell viability assay.

LDH_Assay_Workflow cluster_setup Plate Setup & Treatment cluster_assay LDH Reaction cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Treat with Compound & Controls (Spontaneous, Maximum Release) incubate1->treat incubate2 Incubate for desired time treat->incubate2 centrifuge Centrifuge Plate (250 x g, 5 min) incubate2->centrifuge transfer Transfer Supernatant to New Plate centrifuge->transfer add_reagent Add LDH Reaction Mixture transfer->add_reagent incubate3 Incubate at RT (10-30 min) add_reagent->incubate3 add_stop Add Stop Solution incubate3->add_stop read Read Absorbance at 490 nm add_stop->read calculate Calculate % Cytotoxicity read->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow of the LDH cytotoxicity assay.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_mapk MAPK Pathway compound 3,4,5-Trihydroxycinnamic acid decyl ester fasl FasL compound->fasl bcl2 Bcl-2 compound->bcl2 bax Bax compound->bax jnk JNK compound->jnk erk ERK1/2 compound->erk p38 p38 compound->p38 fas Fas Receptor fasl->fas binds cas8 Caspase-8 fas->cas8 activates cas3 Caspase-3 cas8->cas3 activates mito Mitochondrion bcl2->mito inhibits release bax->mito promotes release cyto_c Cytochrome c mito->cyto_c releases cas9 Caspase-9 cyto_c->cas9 activates cas9->cas3 activates apoptosis Apoptosis jnk->apoptosis p38->cas3 activates cas3->apoptosis executes

Caption: Potential apoptosis signaling pathways.

Mechanism of Action Insights

Studies on gallic acid and its alkyl esters suggest that their cytotoxic effects are often mediated through the induction of apoptosis. This programmed cell death can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[7][8]

  • Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands, such as Fas ligand (FasL), to their corresponding cell surface receptors (e.g., Fas). This interaction leads to the activation of initiator caspases, like caspase-8, which in turn activate executioner caspases, such as caspase-3, leading to apoptosis.[7]

  • Intrinsic Pathway: The intrinsic pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax can promote the release of cytochrome c from the mitochondria, while anti-apoptotic proteins like Bcl-2 inhibit this process. The release of cytochrome c leads to the activation of caspase-9, which then activates caspase-3.[8]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathways, including p38, JNK, and ERK1/2, are also implicated in gallic acid-induced apoptosis. Activation of p38 and JNK, and inhibition of ERK1/2, have been associated with increased apoptosis in cancer cells.[1]

The lipophilic nature of this compound may enhance its ability to interact with cellular membranes and mitochondria, potentially potentiating its pro-apoptotic effects.

Conclusion

The MTT and LDH assays are robust and reliable methods for evaluating the cytotoxic potential of this compound. The provided protocols offer a standardized approach for researchers to conduct these assessments. The data on analogous compounds and the understanding of the potential signaling pathways involved provide a solid foundation for further investigation into the anticancer properties of this compound. It is recommended that researchers optimize assay conditions, such as cell seeding density and compound exposure time, for their specific cell lines of interest.

References

Application Notes and Protocols for the In Vivo Formulation of 3,4,5-Trihydroxycinnamic Acid Decyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4,5-Trihydroxycinnamic acid decyl ester, a derivative of a naturally occurring phenolic acid, holds significant promise for therapeutic applications due to its anticipated antioxidant and anti-inflammatory properties. Phenolic compounds are known to exert beneficial effects by modulating key signaling pathways involved in inflammation and oxidative stress.[1][2] However, the long decyl ester chain renders the molecule highly lipophilic, leading to poor aqueous solubility and consequently, challenges in achieving adequate bioavailability for in vivo studies.[3][4]

To overcome these limitations, formulation into a nanoemulsion-based delivery system is a promising strategy.[5][6] Nanoemulsions are kinetically stable colloidal dispersions of oil and water with droplet sizes typically in the range of 20-200 nm.[5] They can encapsulate lipophilic drugs, enhance their solubility and absorption, and protect them from degradation in the gastrointestinal tract.[4][7]

These application notes provide a comprehensive guide to the formulation of this compound into an oil-in-water (O/W) nanoemulsion for oral administration in preclinical in vivo studies. Detailed protocols for formulation, characterization, and in vivo evaluation are provided.

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource/Comment
IUPAC Name decyl (E)-3-(3,4,5-trihydroxyphenyl)acrylate
CAS Number 1770778-45-4
Molecular Formula C₁₉H₂₈O₅
Molecular Weight 336.42 g/mol [8]
Solubility DMSO: 100 mg/mL (297.25 mM)[8]
WaterPractically insoluble (estimated)
Pharmaceutical Oils (e.g., MCT oil, Soybean oil)Data not available; expected to be soluble.
Appearance White or almost white, crystalline powder (similar to dodecyl gallate)[9]
Storage 2-8°C
Proposed O/W Nanoemulsion Formulation
ComponentFunctionProposed Concentration (% w/w)
This compoundActive Pharmaceutical Ingredient0.1 - 1.0*
Medium-Chain Triglyceride (MCT) OilOil Phase10 - 20
Lecithin (e.g., Soya Lecithin)Primary Surfactant1 - 5
Polysorbate 80 (Tween® 80)Co-surfactant0.5 - 2
GlycerolCo-solvent / Cryoprotectant2 - 5
Deionized WaterAqueous Phaseq.s. to 100

*The concentration of the active ingredient should be optimized based on its solubility in the oil phase and the required dose for in vivo studies.

Parameters for In Vivo Pharmacokinetic Study in Rodents
ParameterSpecification
Animal Model Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)
Route of Administration Oral gavage
Formulation This compound nanoemulsion
Dosage 10-50 mg/kg (to be determined based on efficacy studies)
Volume of Administration 5-10 mL/kg
Blood Sampling Time Points 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration
Sample Processing Plasma separation and storage at -80°C until analysis
Analytical Method LC-MS/MS for quantification of the parent compound and its potential metabolites

Experimental Protocols

Protocol 1: Preparation of O/W Nanoemulsion by High-Pressure Homogenization

This protocol describes the preparation of an oil-in-water nanoemulsion using a high-energy method to achieve small and uniform droplet sizes.[5]

Materials:

  • This compound

  • Medium-Chain Triglyceride (MCT) Oil

  • Lecithin

  • Polysorbate 80 (Tween® 80)

  • Glycerol

  • Deionized water

  • Magnetic stirrer and stir bar

  • High-shear mixer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

  • Beakers and graduated cylinders

Procedure:

  • Preparation of the Oil Phase: a. Weigh the required amount of MCT oil into a beaker. b. Add the specified amount of this compound to the MCT oil. c. Place the beaker on a magnetic stirrer and stir until the compound is completely dissolved. Gentle heating (up to 40°C) may be applied to facilitate dissolution. d. Add the required amount of lecithin to the oil phase and stir until fully dispersed.

  • Preparation of the Aqueous Phase: a. In a separate beaker, add the required amounts of deionized water, Polysorbate 80, and glycerol. b. Stir the mixture with a magnetic stirrer until a clear, homogeneous solution is obtained.

  • Formation of the Coarse Emulsion: a. While stirring the aqueous phase with a magnetic stirrer, slowly add the oil phase dropwise. b. Once all the oil phase has been added, subject the mixture to high-shear mixing using a device like an Ultra-Turrax at 5,000-10,000 rpm for 5-10 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization: a. Pass the coarse emulsion through a high-pressure homogenizer. b. Homogenize at 15,000-20,000 psi for 3-5 cycles. c. Collect the resulting nanoemulsion in a clean, sterile container.

  • Storage: a. Store the nanoemulsion at 4°C in a tightly sealed container, protected from light.

Protocol 2: Characterization of the Nanoemulsion

1. Particle Size and Polydispersity Index (PDI) Analysis: a. Dilute the nanoemulsion with deionized water (e.g., 1:100) to obtain a suitable scattering intensity. b. Analyze the diluted sample using a dynamic light scattering (DLS) instrument. c. Record the Z-average particle size and the PDI. A PDI value below 0.3 indicates a narrow size distribution.

2. Zeta Potential Measurement: a. Dilute the nanoemulsion with deionized water. b. Measure the zeta potential using an electrophoretic light scattering instrument. c. A zeta potential of ±30 mV or higher is generally indicative of good physical stability.

3. Encapsulation Efficiency (EE) and Drug Loading (DL): a. To separate the free drug from the encapsulated drug, ultracentrifuge a known amount of the nanoemulsion at a high speed (e.g., 100,000 x g) for a specified time. b. Carefully collect the supernatant containing the free drug. c. Disrupt the pellet (containing the encapsulated drug) with a suitable solvent (e.g., methanol or acetonitrile). d. Quantify the amount of this compound in both the supernatant and the disrupted pellet using a validated analytical method (e.g., HPLC-UV or LC-MS/MS). e. Calculate EE and DL using the following formulas:

  • EE (%) = (Total drug - Free drug) / Total drug * 100
  • DL (%) = (Weight of encapsulated drug) / (Weight of nanoparticles) * 100

Protocol 3: In Vitro Stability in Simulated Digestive Fluids

This protocol assesses the stability of the nanoemulsion in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).[10][11]

Materials:

  • Nanoemulsion of this compound

  • Simulated Gastric Fluid (SGF), pH 1.2 (USP recipe)

  • Simulated Intestinal Fluid (SIF), pH 6.8 (USP recipe)

  • Incubator shaker set at 37°C

  • DLS instrument

Procedure:

  • Gastric Stability: a. Add a known volume of the nanoemulsion to a predetermined volume of SGF (e.g., 1:10 ratio) in a sealed container. b. Incubate the mixture at 37°C with gentle agitation (e.g., 100 rpm) for 2 hours. c. At specified time intervals (e.g., 0, 30, 60, 120 minutes), withdraw an aliquot and measure the particle size and PDI using DLS. d. Visually inspect for any signs of phase separation or precipitation.

  • Intestinal Stability: a. Following the 2-hour incubation in SGF, adjust the pH of the mixture to 6.8 with a suitable buffer or NaOH solution. b. Add SIF components (e.g., pancreatin and bile salts) to the mixture. c. Continue the incubation at 37°C with gentle agitation for an additional 2-4 hours. d. At specified time intervals, withdraw an aliquot and measure the particle size and PDI. e. Visually inspect for any signs of instability.

Protocol 4: In Vivo Pharmacokinetic Study by Oral Gavage

This protocol outlines the procedure for oral administration of the nanoemulsion to rodents to evaluate the pharmacokinetic profile of this compound.

Materials:

  • Rodents (rats or mice)

  • Nanoemulsion formulation

  • Oral gavage needles (flexible tip recommended)

  • Syringes

  • Animal balance

  • Blood collection tubes (e.g., with EDTA or heparin)

  • Centrifuge

Procedure:

  • Animal Preparation: a. Acclimatize the animals for at least one week before the experiment. b. Fast the animals overnight (with free access to water) before dosing to ensure an empty stomach.

  • Dose Calculation and Preparation: a. Weigh each animal to determine the exact volume of the nanoemulsion to be administered. b. Prepare the required dose in a syringe fitted with an appropriate-sized gavage needle.

  • Oral Gavage Administration: a. Gently restrain the animal. b. Carefully insert the gavage needle into the mouth, over the tongue, and advance it into the esophagus. Do not force the needle. c. Slowly administer the formulation. d. Gently remove the needle and return the animal to its cage. e. Provide access to food a few hours after dosing.

  • Blood Sampling: a. At the predetermined time points, collect blood samples via a suitable method (e.g., tail vein, saphenous vein, or cardiac puncture for terminal collection). b. Collect the blood into appropriate anticoagulant tubes.

  • Plasma Processing: a. Centrifuge the blood samples (e.g., at 3,000 x g for 10 minutes at 4°C) to separate the plasma. b. Transfer the plasma to labeled cryovials and store at -80°C until analysis.

  • Bioanalysis: a. Analyze the plasma samples for the concentration of this compound and its potential metabolites using a validated LC-MS/MS method.

Mandatory Visualizations

Signaling Pathways

G Figure 1: NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IκB IκB IKK_complex->IκB phosphorylates Ub_Proteasome Ubiquitin-Proteasome System IκB->Ub_Proteasome degradation NFκB NF-κB NFκB_n NF-κB NFκB->NFκB_n translocates IκB_NFκB IκB-NF-κB Complex IκB_NFκB->IκB IκB_NFκB->NFκB releases DNA DNA NFκB_n->DNA binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Antioxidant 3,4,5-Trihydroxycinnamic acid decyl ester Antioxidant->IKK_complex inhibits

Caption: NF-κB signaling pathway in inflammation.

G Figure 2: Nrf2/HO-1 Antioxidant Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_Nrf2->Nrf2 Ub_Proteasome Ubiquitin-Proteasome System Keap1_Nrf2->Ub_Proteasome degradation ARE ARE Nrf2_n->ARE binds to Gene_Expression Antioxidant Gene Expression (e.g., HO-1) ARE->Gene_Expression Oxidative_Stress Oxidative_Stress Oxidative_Stress->Keap1_Nrf2 dissociates Antioxidant 3,4,5-Trihydroxycinnamic acid decyl ester Antioxidant->Keap1_Nrf2 promotes dissociation

Caption: Nrf2/HO-1 antioxidant response pathway.

Experimental Workflow

G Figure 3: Experimental Workflow cluster_formulation Formulation & Characterization cluster_invivo In Vivo Study cluster_data Data Analysis Formulation Nanoemulsion Formulation Characterization Physicochemical Characterization Formulation->Characterization Stability In Vitro Stability (SGF, SIF) Characterization->Stability Dosing Oral Gavage in Rodents Stability->Dosing Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Sampling->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis

Caption: Workflow for in vivo studies.

References

Revolutionizing Therapeutic Delivery: Application Notes and Protocols for 3,4,5-Trihydroxycinnamic Acid Decyl Ester Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development and characterization of various drug delivery systems for 3,4,5-Trihydroxycinnamic acid decyl ester. This lipophilic derivative of a naturally occurring phenolic acid presents significant therapeutic potential, particularly as an antioxidant and anti-inflammatory agent. However, its hydrophobicity necessitates the use of advanced drug delivery systems to enhance its bioavailability and therapeutic efficacy.

Introduction to this compound and its Therapeutic Potential

3,4,5-Trihydroxycinnamic acid, a hydroxycinnamic acid, and its derivatives are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The decyl ester of 3,4,5-Trihydroxycinnamic acid is a lipophilic analog designed to improve membrane permeability and cellular uptake. Due to its hydrophobic nature, formulating this compound for effective delivery is a critical challenge. This document outlines protocols for three common and effective drug delivery systems: polymeric nanoparticles, liposomes, and microspheres.

Drug Delivery System Formulations and Characterization

The choice of a suitable drug delivery system is paramount for optimizing the therapeutic index of this compound. Below are comparative data on different formulations, largely based on studies of structurally similar long-chain alkyl esters of gallic acid and other hydrophobic phenolic compounds, which serve as a valuable reference for the expected performance of this compound formulations.

Table 1: Nanoparticle Formulation and Characterization Data for Alkyl Gallates (as a proxy for this compound)

ParameterPLA Nanoparticles (Nanoprecipitation)PLA Nanoparticles (Emulsion/Solvent Evaporation)
Polymer Poly(lactic acid) (PLA)Poly(lactic acid) (PLA)
Alkyl Gallate n-octyl gallaten-octyl gallate
Particle Size (nm) ~180~160
Polydispersity Index (PDI) < 0.2< 0.2
Zeta Potential (mV) -25 to -35-25 to -35
Encapsulation Efficiency (%) ~40%~80%
Drug Loading (%) Not ReportedNot Reported

Table 2: Liposomal Formulation and Characterization Data for Hydrophobic Drugs

ParameterLiposomes (Thin-Film Hydration)
Lipid Composition Phosphatidylcholine, Cholesterol
Encapsulated Drug Rapamycin (as a model hydrophobic drug)
Vesicle Size (nm) 80 - 170
Encapsulation Efficiency (%) 82.11 ± 2.13%[1]
Drug Loading (Drug:Lipid ratio) 1:20 (w/w)[1]

Table 3: Microsphere Formulation and Characterization Data for Gallic Acid

ParameterPectin/Alginate Microspheres (Spray Drying)
Polymer Pectin and Sodium Alginate
Encapsulated Drug Gallic Acid
Particle Size (nm) 1327 - 1591[2]
Encapsulation Efficiency (%) 79 - 90%[2][3]
Drug Loading (%) Not Reported

Experimental Protocols

Detailed methodologies for the preparation and evaluation of the drug delivery systems are provided below.

Synthesis of this compound

The synthesis of this compound can be achieved through esterification of 3,4,5-Trihydroxycinnamic acid with decanol.

Protocol:

  • Dissolve 3,4,5-Trihydroxycinnamic acid and decanol in a suitable organic solvent (e.g., toluene).

  • Add an acid catalyst, such as p-toluenesulfonic acid.

  • Reflux the mixture with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Preparation of Polymeric Nanoparticles

Poly(lactic-co-glycolic acid) (PLGA) or poly(lactic acid) (PLA) are commonly used biodegradable polymers for nanoparticle formulation.

Protocol: Emulsion-Solvent Evaporation Method

  • Dissolve this compound and PLGA in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to form the oil phase.

  • Prepare an aqueous phase containing a surfactant (e.g., polyvinyl alcohol (PVA) or poloxamer 188).

  • Add the oil phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Stir the emulsion at room temperature under magnetic stirring to allow the organic solvent to evaporate.

  • Collect the nanoparticles by centrifugation, wash with deionized water to remove the surfactant, and then lyophilize for long-term storage.

G cluster_oil Oil Phase cluster_aqueous Aqueous Phase drug 3,4,5-Trihydroxycinnamic acid decyl ester polymer PLGA/PLA solvent Organic Solvent (e.g., Dichloromethane) emulsification High-Speed Homogenization/ Sonication solvent->emulsification surfactant Surfactant (e.g., PVA) water Water water->emulsification evaporation Solvent Evaporation emulsification->evaporation collection Centrifugation, Washing, Lyophilization evaporation->collection nanoparticles Drug-Loaded Nanoparticles collection->nanoparticles

Experimental workflow for nanoparticle preparation.

Preparation of Liposomes

The thin-film hydration method is a common technique for preparing liposomes encapsulating hydrophobic drugs.[4]

Protocol: Thin-Film Hydration Method

  • Dissolve this compound, phosphatidylcholine, and cholesterol in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

  • Further dry the film under vacuum to remove any residual solvent.

  • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.

  • The resulting multilamellar vesicles (MLVs) can be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) by sonication or extrusion through polycarbonate membranes of a defined pore size.

  • Separate the unencapsulated drug by centrifugation or size exclusion chromatography.

G dissolve Dissolve Drug and Lipids in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate Film with Aqueous Buffer film->hydrate downsize Downsize Vesicles (Sonication/Extrusion) hydrate->downsize purify Purify Liposomes (Centrifugation) downsize->purify liposomes Drug-Loaded Liposomes purify->liposomes

Workflow for preparing drug-loaded liposomes.

Preparation of Microspheres

Spray drying is a scalable method for producing microspheres.

Protocol: Spray Drying Method

  • Prepare a solution by dissolving this compound and a wall material (e.g., maltodextrin, chitosan, or alginate) in a suitable solvent (e.g., water or an ethanol/water mixture).

  • Feed the solution into a spray dryer.

  • Atomize the solution into fine droplets inside the drying chamber.

  • The hot drying air rapidly evaporates the solvent, leading to the formation of solid microspheres.

  • Collect the dried microspheres from the cyclone separator.

Characterization of Drug Delivery Systems

Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).

Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Separate the unencapsulated drug from the formulation by centrifugation.

  • Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Disrupt the drug-loaded particles using a suitable solvent to release the encapsulated drug.

  • Quantify the total amount of drug.

  • Calculate EE and DL using the following formulas:

    • EE (%) = (Total Drug - Free Drug) / Total Drug × 100

    • DL (%) = (Total Drug - Free Drug) / Weight of Nanoparticles × 100

In Vitro Drug Release Study

The dialysis bag method is commonly used to assess the in vitro release profile.

Protocol:

  • Place a known amount of the drug-loaded formulation in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, with a small percentage of a surfactant like Tween 80 to maintain sink conditions for the hydrophobic drug) at 37°C with continuous stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

  • Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., HPLC-UV).

  • Plot the cumulative percentage of drug released versus time.

In Vitro and In Vivo Efficacy Evaluation

In Vitro Cytotoxicity Assays

The cytotoxicity of free this compound and its formulations can be evaluated against various cell lines (e.g., cancer cell lines and normal cell lines) using standard assays.

Table 4: Cytotoxicity Data for Gallic Acid Esters

CompoundCell LineAssayIC50
1-(3,4,5-trihydroxyphenyl)-dodecylbenzoateK562 (Leukemia)MTT7.03 ± 0.34 µM (48h)[5]
1-(3,4,5-trihydroxyphenyl)-dodecylbenzoateJurkat (Leukemia)MTT2.70 ± 0.35 µM (48h)[5]
Heptyl gallateMCF-7 (Breast Cancer)MTS25.94 µg/mL[6]
Octyl gallateMCF-7 (Breast Cancer)MTS42.34 µg/mL[6]

Protocol: MTT Assay

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Protocol: LDH Assay

  • Seed cells and treat them as described for the MTT assay.

  • At the end of the treatment period, collect the cell culture supernatant.

  • Measure the activity of lactate dehydrogenase (LDH) released into the supernatant using a commercially available LDH cytotoxicity assay kit.

  • Measure the absorbance according to the kit's instructions.

  • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

In Vivo Antioxidant Efficacy

The in vivo antioxidant potential of this compound formulations can be assessed in animal models of oxidative stress. A study on dodecyl gallate, a structurally similar compound, demonstrated significant hepatoprotective effects in a rat model of CCl4-induced liver injury.[4][7]

Animal Model: CCl4-Induced Hepatotoxicity in Rats [4][7]

  • Induction of acute liver injury: A single intraperitoneal (i.p.) injection of carbon tetrachloride (CCl4).

  • Induction of chronic liver injury: i.p. injection of CCl4 twice a week for four weeks.[7]

  • Treatment: Oral administration of the test compound (e.g., dodecyl gallate) for a specified period before and/or during CCl4 administration.

  • Outcome Measures:

    • Serum biochemical markers: Alanine aminotransferase (ALT), aspartate aminotransferase (AST).

    • Histopathological examination of the liver.

    • Oxidative stress markers in liver tissue: Malondialdehyde (MDA) as an indicator of lipid peroxidation, and levels of endogenous antioxidants like glutathione (GSH).

    • Antioxidant enzyme activities: Superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx).

Expected Results: Treatment with an effective antioxidant formulation of this compound is expected to significantly reduce the levels of serum liver enzymes, ameliorate histopathological damage, decrease lipid peroxidation, and restore the levels of endogenous antioxidants and the activity of antioxidant enzymes in the liver tissue of CCl4-treated animals.

Signaling Pathways Modulated by 3,4,5-Trihydroxycinnamic Acid and its Derivatives

The therapeutic effects of 3,4,5-Trihydroxycinnamic acid and related phenolic compounds are often mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Signaling

Gallic acid and 3,4,5-Trihydroxycinnamic acid have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[8][9]

G cluster_pathway Cellular Signaling stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) mapk MAPK Pathway (ERK, JNK, p38) stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb drug 3,4,5-Trihydroxycinnamic acid decyl ester drug->mapk Inhibits drug->nfkb Inhibits response Expression of Pro-inflammatory Genes (e.g., IL-6, TNF-α, COX-2) mapk->response nfkb->response

Inhibition of pro-inflammatory signaling pathways.

Antioxidant Response Signaling

3,4,5-Trihydroxycinnamic acid can activate the Nrf2 signaling pathway, a key regulator of the endogenous antioxidant response.

G cluster_pathway Cellular Signaling cluster_nucleus drug 3,4,5-Trihydroxycinnamic acid decyl ester keap1 Keap1 drug->keap1 Induces dissociation nrf2 Nrf2 nrf2->keap1 Binding nucleus Nucleus nrf2->nucleus Translocation are Antioxidant Response Element (ARE) response Expression of Antioxidant Genes (e.g., HO-1, NQO1) are->response Activation

Activation of the Nrf2 antioxidant response pathway.

Apoptotic Signaling in Cancer Cells

Studies on a structurally similar compound, 1-(3,4,5-trihydroxyphenyl)-dodecylbenzoate, have shown that it induces apoptosis in leukemia cells by modulating the expression of p53 and the Bax/Bcl-2 ratio.[3][5]

G cluster_pathway Apoptotic Signaling drug 3,4,5-Trihydroxycinnamic acid decyl ester analog p53 p53 drug->p53 Increases expression bax Bax (Pro-apoptotic) drug->bax Increases expression bcl2 Bcl-2 (Anti-apoptotic) drug->bcl2 Decreases expression p53->bax mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Induction of apoptosis in cancer cells.

Conclusion

The development of effective drug delivery systems for this compound is crucial for realizing its full therapeutic potential. Polymeric nanoparticles, liposomes, and microspheres offer promising platforms to enhance the solubility, stability, and bioavailability of this lipophilic compound. The protocols and data presented in this document provide a comprehensive guide for researchers and drug development professionals to formulate, characterize, and evaluate these delivery systems, paving the way for further preclinical and clinical investigations.

References

development of analytical methods for 3,4,5-Trihydroxycinnamic acid decyl ester quantification

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols: Quantification of 3,4,5-Trihydroxycinnamic Acid Decyl Ester

Introduction

This compound (decyl (E)-3-(3,4,5-trihydroxyphenyl)acrylate) is a derivative of the naturally occurring 3,4,5-Trihydroxycinnamic acid. Recent studies have identified it as a potent inhibitor of pancreatic lipase, suggesting its potential as an anti-obesity agent by limiting lipid absorption and accumulation.[1] As research into its therapeutic applications progresses, the need for robust, reliable, and validated analytical methods for its quantification in various matrices—from raw materials to biological samples—becomes critical for researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the development of analytical methods for quantifying this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. These protocols are designed as comprehensive starting points for method development and validation.

Application Note 1: Quantitative Analysis by Reverse-Phase HPLC-UV

High-Performance Liquid Chromatography with UV detection is a widely used, robust technique for the routine quantification of phenolic and cinnamic acid derivatives.[2][3] The method separates the analyte from impurities and potential degradants based on its polarity, providing accurate and precise quantification.

Experimental Protocol: HPLC-UV Method

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data acquisition and processing software.

2. Chemicals and Reagents:

  • This compound reference standard (>98% purity).[4]

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Acetic Acid or Formic Acid (Analytical grade).

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient is recommended to ensure good separation of the hydrophobic decyl ester from more polar impurities.

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The chromophore of the cinnamic acid derivative is expected to have a maximum absorbance (λmax) around 320-330 nm. A DAD detector should be used to confirm the optimal wavelength.

4. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol or DMSO.[1]

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase initial composition (90% A: 10% B).

5. Method Validation:

  • The developed method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, Limit of Detection (LOD), and Limit of Quantification (LOQ).[2]

Data Presentation: HPLC-UV Method Validation Parameters
ParameterSpecificationTypical Acceptance Criteria
Linearity 5-7 concentration levelsCorrelation Coefficient (r²) ≥ 0.999
Accuracy 3 concentration levels, 3 replicates each98.0% - 102.0% recovery
Precision (Repeatability) 6 replicates at 100% concentrationRelative Standard Deviation (RSD) ≤ 2.0%
Precision (Intermediate) Different days, analysts, or equipmentRSD ≤ 2.0%
Specificity Forced degradation studies (acid, base, oxidative)Peak purity index > 0.999; baseline resolution from degradants
LOD Signal-to-Noise ratio of 3:1To be determined experimentally
LOQ Signal-to-Noise ratio of 10:1To be determined experimentally

Visualization: HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing RefStd Reference Standard Stock Stock Solution RefStd->Stock Dissolve Sample Test Sample SampleSol Sample Solution Sample->SampleSol Extract/Dissolve Solvent Methanol/DMSO Diluent Mobile Phase WorkStd Working Standards Stock->WorkStd Dilute Autosampler Autosampler Injection SampleSol->Autosampler WorkStd->Autosampler Column C18 Column Separation Autosampler->Column Detector UV/DAD Detection (λ ≈ 325 nm) Column->Detector Software Chromatography Software Detector->Software CalCurve Calibration Curve Software->CalCurve Peak Area vs. Conc. Quant Quantification Software->Quant Calculate Conc. CalCurve->Quant Report Final Report Quant->Report

Caption: Workflow for quantification via HPLC-UV.

Application Note 2: High-Sensitivity Analysis by LC-MS/MS

For applications requiring higher sensitivity and selectivity, such as bioanalysis (quantification in plasma or tissues) or trace impurity analysis, Liquid Chromatography with Tandem Mass Spectrometry is the preferred method.[5][6]

Experimental Protocol: LC-MS/MS Method

1. Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole (QqQ) or Q-TOF mass spectrometer.

  • Electrospray Ionization (ESI) source.

2. Chemicals and Reagents:

  • Same as HPLC-UV method, but with LC-MS grade solvents and additives (e.g., formic acid).

  • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a stable isotope-labeled version or a related ester like octyl gallate).

3. LC-MS/MS Conditions:

  • LC Conditions: Similar to the HPLC-UV method but can be adapted for faster analysis using a shorter column (e.g., 50-100 mm) and higher flow rates if using UHPLC. The mobile phase should be volatile (e.g., using formic acid instead of acetic acid, and ammonium formate instead of non-volatile buffers).

  • Ionization Source: ESI in negative mode is recommended due to the acidic phenolic protons.

  • MS Parameters:

    • Precursor Ion ([M-H]⁻): The molecular weight is 336.42 g/mol .[1] The precursor ion to monitor would be m/z 335.4.

    • Product Ions: These must be determined by infusing the standard solution and performing a product ion scan. Likely fragments would result from the loss of the decyl chain or cleavage around the ester and cinnamic groups.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Quantifier Transition: e.g., 335.4 → [most intense product ion]

      • Qualifier Transition: e.g., 335.4 → [second most intense product ion]

    • Optimization: Source parameters (capillary voltage, gas flows, temperature) and compound parameters (declustering potential, collision energy) must be optimized to maximize signal intensity.

4. Sample Preparation (for Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 10 µL of Internal Standard working solution, followed by 300 µL of ice-cold acetonitrile. Vortex for 1 minute.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Analysis: Transfer the supernatant to an autosampler vial for injection.

Data Presentation: Key LC-MS/MS Parameters
ParameterDescriptionRecommended Starting Point
Ionization Mode Electrospray Ionization (ESI)Negative
Precursor Ion ([M-H]⁻) Mass-to-charge ratio of the parent moleculem/z 335.4
Product Ions Fragment ions for MRMTo be determined experimentally
Collision Energy (CE) Energy used for fragmentationOptimize for each transition (e.g., 15-40 eV)
Dwell Time Time spent acquiring data for each transition50-100 ms
Internal Standard Used to correct for matrix effects and variabilitye.g., Octyl gallate or stable isotope-labeled analog

Visualization: LC-MS/MS Bioanalytical Workflow

LCMS_Workflow cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Centrifuge Centrifuge PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC UHPLC Separation Supernatant->LC ESI ESI Source (Negative) LC->ESI MS1 Q1: Precursor Ion (m/z 335.4) ESI->MS1 MS2 Q2: Fragmentation MS1->MS2 MS3 Q3: Product Ions MS2->MS3 Software Mass Spec Software MS3->Software Ratio Calculate Peak Area Ratio (Analyte / IS) Software->Ratio Quant Quantify vs. Cal Curve Ratio->Quant

Caption: Bioanalytical workflow using LC-MS/MS.

Application Note 3: Rapid Estimation by UV-Vis Spectrophotometry

For a quick estimation of concentration in pure solutions or as a preliminary assay, UV-Vis spectrophotometry is a simple and cost-effective method. It is non-specific and measures the total absorbance of all chromophores at a given wavelength, making it unsuitable for complex mixtures without prior separation.

Experimental Protocol: UV-Vis Method

1. Instrumentation:

  • Dual-beam UV-Vis Spectrophotometer.

  • 1 cm path length quartz cuvettes.

2. Procedure:

  • Solvent Selection: Use a solvent that dissolves the compound well and is transparent in the measurement range (e.g., Methanol, Ethanol, or DMSO).[1]

  • Determine λmax: Scan a dilute solution of the compound (e.g., 10 µg/mL) from 200 to 400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve:

    • Prepare a series of standard solutions of known concentrations (e.g., 1, 2, 5, 10, 15 µg/mL) from the stock solution.

    • Measure the absorbance of each standard at the determined λmax.

    • Plot a graph of Absorbance vs. Concentration.

  • Sample Analysis: Dilute the unknown sample to fall within the linear range of the calibration curve and measure its absorbance. Calculate the concentration using the linear regression equation from the calibration curve.

Data Presentation: Sample UV-Vis Calibration Data
Concentration (µg/mL)Absorbance at λmax (AU)
1.00.095
2.00.192
5.00.485
10.00.960
15.01.455
Linear Regression y = 0.096x - 0.001
Correlation (r²) 0.9998

Visualization: Hierarchy of Analytical Methods

Method_Selection cluster_methods Analytical Techniques cluster_apps Primary Applications UV UV-Vis Spectrophotometry App_UV Rapid Purity Check High Concentration Screening UV->App_UV Low Specificity High Throughput HPLC HPLC-UV HPLC->UV Higher Complexity App_HPLC Routine QC & Assay Stability Testing Content Uniformity HPLC->App_HPLC Good Specificity Robustness LCMS LC-MS/MS LCMS->HPLC Higher Complexity App_LCMS Bioanalysis (PK studies) Trace-level detection Metabolite ID LCMS->App_LCMS Highest Specificity Highest Sensitivity

Caption: Logical selection of analytical methods.

Stability-Indicating Method Development

For drug development, it is crucial that the analytical method be "stability-indicating." This means the method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[7][8]

Protocol for Forced Degradation Studies: To develop a stability-indicating HPLC method, the analyte should be subjected to stress conditions to produce potential degradation products.[8]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Expose solution to UV light (254 nm) and cool white fluorescent light for 7 days.

After exposure, the stressed samples are analyzed by the developed HPLC method. The chromatograms should demonstrate that the main analyte peak is well-resolved from all degradation product peaks, which is confirmed using Peak Purity analysis with a DAD detector.

References

Application Notes and Protocols for the Purification of 3,4,5-Trihydroxyaromatic Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed application notes and protocols for the purification of long-chain alkyl esters of 3,4,5-trihydroxyaromatic acids. While the primary focus is on 3,4,5-Trihydroxycinnamic acid decyl ester, detailed purification protocols for this specific molecule are not extensively documented in readily available literature. However, comprehensive purification strategies exist for the structurally similar and commercially significant compound, dodecyl 3,4,5-trihydroxybenzoate (Dodecyl Gallate). The methodologies presented here for dodecyl gallate are highly applicable and adaptable for the purification of this compound and other related long-chain phenolic esters.

The purification of these compounds is critical for their application as antioxidants and preservatives in the food, cosmetic, and pharmaceutical industries, where high purity is essential to meet regulatory standards and ensure safety and efficacy.[1][2] The primary purification challenges involve removing unreacted starting materials, such as the corresponding acid (e.g., gallic acid) and alcohol (e.g., dodecanol), as well as side-products from the esterification reaction. The main techniques employed are recrystallization and chromatographic methods.

I. Purification Techniques Overview

The principal methods for purifying this compound and its analogues, like dodecyl gallate, are:

  • Recrystallization: This is the most common and cost-effective method for purifying crude alkyl gallates post-synthesis.[3] It relies on the differential solubility of the desired ester and impurities in a chosen solvent system at varying temperatures. Solvents like petroleum ether are often used.[4]

  • Chromatography: For higher purity requirements or for separating complex mixtures, chromatographic techniques are employed.

    • Column Chromatography: A standard technique for purifying organic compounds. For esters, silica gel is a common stationary phase.[5][6] For polyphenolic compounds, other adsorbents like polyamide or macroporous resins can be effective.[7]

    • Thin-Layer Chromatography (TLC): Primarily used as a rapid, qualitative method to monitor reaction progress and assess the purity of fractions collected during column chromatography.[8]

II. Quantitative Data Summary

The following tables summarize key quantitative data related to the purification and properties of dodecyl gallate, which can serve as a benchmark for this compound.

Table 1: Physical Properties and Purity Specifications for Dodecyl Gallate

ParameterValueReference
Chemical FormulaC₁₉H₃₀O₅[8]
Molecular Weight338.45 g/mol [8]
AppearanceWhite to creamy-white crystalline solid[8]
Melting Range95 - 98 °C[8]
Purity (Assay)≥ 98.5% (on dried basis)[8]
SolubilityInsoluble in water; freely soluble in ethanol and ether[8]

Table 2: Example Purification Outcomes for Alkyl Gallates and Related Compounds

CompoundPurification MethodPurity AchievedYield/RecoveryReference
Octyl GallateCrystallization & Washing~95%~75%[3]
Epigallocatechin Gallate (EGCG)Macroporous Resin Column44.6%72.1%[7]
EGCGPolyamide Column (post-resin)74.8%88.4%[7]
EGCGCrystallization (post-polyamide)95.1%-[7]
EGCGMacroporous Resin + Crystallization95.87%58.66% (total)[9]

III. Experimental Workflows and Mechanisms

The following diagrams illustrate the general workflow for purification and the logical relationship of the compound's antioxidant function.

G synthesis Crude Esterification Product Mixture recrystallization Recrystallization synthesis->recrystallization Primary Purification chromatography Column Chromatography synthesis->chromatography High-Purity Purification filtration Filtration & Washing recrystallization->filtration drying Drying Under Vacuum chromatography->drying Solvent Evaporation filtration->drying analysis Purity Analysis (TLC, HPLC, Melting Point) drying->analysis pure_product Purified Alkyl Ester (>98.5%) analysis->pure_product

Caption: General experimental workflow for the purification of alkyl gallates.

G gallate Alkyl Gallate (3,4,5-Trihydroxy Moiety) ros Reactive Oxygen Species (ROS) (e.g., Superoxide Radicals) gallate->ros Scavenges/ Neutralizes enzyme Xanthine Oxidase gallate->enzyme Inhibits (Noncompetitive) stable_product Stable Products gallate->stable_product damage Cellular Oxidative Damage (Lipid Peroxidation) ros->damage Causes ros->stable_product enzyme->ros Generates

Caption: Logical diagram of the antioxidant mechanism of dodecyl gallate.[10]

IV. Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is adapted from methods for synthesizing and purifying octyl and dodecyl gallate.[3][4] It is suitable for purifying the crude product from an esterification reaction.

Objective: To purify crude this compound (or dodecyl gallate) to >95% purity.

Materials:

  • Crude ester product

  • Petroleum ether (boiling range 40-60°C)

  • Deionized water

  • Brine solution (e.g., 10% NaCl) (Optional, for washing)

  • Reaction vessel/Erlenmeyer flask

  • Heating mantle with stirring

  • Buchner funnel and filter paper

  • Vacuum flask

  • Vacuum oven

Procedure:

  • Initial Work-up (Optional): If the crude reaction mixture contains a catalyst (e.g., sulfuric acid), it can be first washed. Add a 10% NaCl brine solution to the warm reaction mixture, stir, and separate the organic layer containing the ester.[4]

  • Dissolution: Transfer the crude ester to a large Erlenmeyer flask. Add petroleum ether (e.g., ~5-10 mL per gram of crude product) and heat the mixture to approximately 55°C with constant stirring until the ester is fully dissolved.[3]

  • Crystallization: Slowly cool the solution. The mixture can be allowed to cool to room temperature over several hours, followed by further cooling in an ice bath (or to 5°C) to maximize crystal formation.[3][4] The desired ester will crystallize out of the solution while more soluble impurities remain in the solvent.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals on the filter with a small amount of cold petroleum ether to remove residual impurities.[3] For higher purity, an additional wash with cold deionized water followed by another wash with cold petroleum ether can be performed.[4]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature that gradually increases from 50°C to 90°C until a constant weight is achieved.[4] The final product should be a white to creamy-white crystalline powder.[8]

Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol is used to quickly assess the purity of the final product and any fractions from column chromatography.[8]

Objective: To resolve the purified ester from starting materials (gallic acid/cinnamic acid) and other impurities.

Materials:

  • Silica gel G TLC plates

  • Sample solution: 1 mg/mL of purified ester in ethanol.

  • Control solution A: 1 mg/mL of a dodecyl gallate standard in ethanol.

  • Control solution B (for resolution check): 1 mg/mL each of dodecyl gallate and octyl gallate in ethanol.

  • Developing solvent: Toluene / Petroleum Ether / Glacial Acetic Acid (40:40:20 by volume).

  • TLC developing chamber

  • Capillary tubes for spotting

  • Visualization spray: 20% w/v phosphomolybdic acid in ethanol.

  • Ammonia vapor (e.g., a beaker with ammonium hydroxide in a fume hood).

Procedure:

  • Plate Preparation: Using a pencil, lightly draw a starting line about 1 cm from the bottom of the TLC plate.

  • Spotting: Apply 5 µL of the sample solution and control solutions to the starting line. Allow the spots to dry completely.

  • Development: Place the TLC plate in a developing chamber containing the developing solvent. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate until it is about 1-2 cm from the top edge.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front. Allow the plate to air dry completely in a fume hood.

    • Spray the plate with the phosphomolybdic acid solution until it has a uniform yellow color.

    • After a few minutes, blue spots corresponding to the compounds will appear.

    • For enhanced visualization, expose the plate to ammonia vapors until the background turns white. The spots will remain blue.

  • Analysis: The principal spot in the sample lane should correspond in position (Rf value) and color to the dodecyl gallate spot in the control solutions. The absence of other significant spots indicates high purity.

Protocol 3: High-Purity Purification by Column Chromatography

This protocol provides a general framework for purification using column chromatography, which can be adapted based on the specific impurities present. It is based on standard practices for purifying cinnamic acid esters and related polyphenols.[5][7]

Objective: To achieve >98% purity of the target ester, suitable for pharmaceutical or analytical applications.

Materials:

  • Silica gel (for normal-phase) or C18-functionalized silica (for reversed-phase)

  • Chromatography column

  • Solvent system (e.g., Hexane/Ethyl Acetate gradient for normal-phase; Methanol/Water gradient for reversed-phase)

  • Crude or recrystallized ester product

  • Fraction collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial, least polar mobile phase solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude or partially purified ester in a minimal amount of the mobile phase or a compatible solvent. Alternatively, adsorb the sample onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin eluting with the initial, non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexane.

    • The less polar impurities will elute first, followed by the desired ester. Highly polar impurities (like unreacted gallic acid) will remain on the column longer.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., 10-20 mL each).

  • Purity Analysis: Analyze the collected fractions using the TLC protocol described above (Protocol 2) to identify which fractions contain the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified ester. Dry the final product under vacuum.

References

Application Notes and Protocols for the Enzymatic Synthesis of Gallic Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) and its esters are valuable compounds with significant antioxidant, anti-inflammatory, antimicrobial, and antitumor properties.[1][2] Their applications span the food, pharmaceutical, and cosmetic industries. While chemical synthesis methods exist, enzymatic synthesis offers a greener, more selective, and efficient alternative, operating under milder conditions and reducing the formation of byproducts.[3] This document provides detailed application notes and protocols for the enzymatic synthesis of various gallic acid esters, focusing on the use of lipases and tannases as biocatalysts.

Core Principles of Enzymatic Esterification

The enzymatic synthesis of gallic acid esters is typically achieved through a direct esterification reaction between gallic acid and an alcohol. This reaction is catalyzed by enzymes such as lipases or tannases, which facilitate the formation of an ester bond with the concomitant release of water. The equilibrium of this reaction can be shifted towards product formation by removing water from the reaction medium, for instance, by using molecular sieves or performing the reaction in a solvent-free system.[1]

Data Presentation: Synthesis of Gallic Acid Esters

The following tables summarize quantitative data from various studies on the enzymatic synthesis of different gallic acid esters, providing a comparative overview of reaction conditions and yields.

Table 1: Lipase-Catalyzed Synthesis of Alkyl Gallates

Alkyl EsterEnzyme SourceSupport/ImmobilizationAlcoholTemperature (°C)Time (h)Conversion/Yield (%)Reference
Methyl GallateBacillus licheniformis SCD11501Celite 545Methanol551058.2[1]
Ethyl GallateBacillus licheniformis SCD11501Celite 545Ethanol551066.9[1]
n-Propyl GallateBacillus licheniformis SCD11501Celite 545n-Propanol551072.1[1]
n-Butyl GallateBacillus licheniformis SCD11501Celite 545n-Butanol551063.8[1]
Propyl GallateStaphylococcus xylosusImmobilized on CaCO₃1-Propanol52690 ± 3.5[2][4]
Gallic Acid Lutein EsterNovozym 435ImmobilizedLutein403081.8[5]

Table 2: Tannase-Catalyzed Synthesis of Propyl Gallate

Enzyme SourceSupport/ImmobilizationAlcoholTemperature (°C)Time (h)pHConversion/Yield (%)Reference
Aspergillus nigerMicroencapsulated1-PropanolRoom Temp.18-~44 (in Benzene)[6]
CommercialImmobilizedn-PropanolRoom Temp.426.0>60[7]
Bacillus massiliensisLyophilized Biomassn-Propanol----[8]

Experimental Protocols

Protocol 1: Synthesis of n-Propyl Gallate using Immobilized Staphylococcus xylosus Lipase

This protocol is based on the optimization study by Bouaziz et al. (2010), which achieved a high conversion yield in a solvent-free system.[2][4]

Materials:

  • Gallic acid

  • 1-Propanol

  • Immobilized Staphylococcus xylosus lipase (400 IU)

  • Screw-capped flasks

  • Orbital shaker

  • Centrifuge

  • 0.07 N Sodium hydroxide solution

  • Phenolphthalein indicator

  • Ethanol

Procedure:

  • Reaction Setup: In a screw-capped flask, combine gallic acid and 1-propanol at a molar ratio of 1:160.

  • Enzyme Addition: Add 400 IU of immobilized S. xylosus lipase to the mixture.

  • Incubation: Incubate the reaction mixture in an orbital shaker at 52°C with shaking at 200 rpm for 6 hours.[4] A control reaction without the enzyme should be run in parallel.[4]

  • Sample Withdrawal and Analysis:

    • Periodically withdraw aliquots from the reaction mixture.

    • Centrifuge the aliquot at 8000 rpm for 5 minutes to separate the immobilized enzyme.[4]

    • Determine the residual gallic acid content in the supernatant by titrating with 0.07 N sodium hydroxide using phenolphthalein as an indicator.[4]

  • Calculation of Conversion Yield: Calculate the conversion yield of propyl gallate based on the amount of consumed gallic acid.[4]

  • Product Purification and Characterization (Optional):

    • The synthesized propyl gallate can be purified using column chromatography.

    • Characterize the product using Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) to confirm its structure.[2]

Protocol 2: Synthesis of Various Alkyl Gallates using Celite-Bound Bacillus licheniformis Lipase

This protocol is adapted from the work of Kumar et al. (2015) and is suitable for synthesizing a range of short-chain alkyl gallates.[1]

Materials:

  • Gallic acid

  • Methanol, Ethanol, n-Propanol, or n-Butanol

  • Celite-bound lipase from Bacillus licheniformis SCD11501

  • Molecular sieves

  • Screw-capped vials

  • Shaking incubator

  • FTIR spectrometer

  • NMR spectrometer

Procedure:

  • Reaction Setup: In a screw-capped vial, dissolve gallic acid in the desired alcohol (e.g., n-propanol).

  • Enzyme and Desiccant Addition: Add the celite-bound lipase and molecular sieves to the reaction mixture. The addition of molecular sieves helps to remove water and enhance the yield.[1]

  • Incubation: Incubate the vials at 55°C for 10 hours with shaking at 150 rpm.[1]

  • Reaction Termination: After the incubation period, terminate the reaction by filtering out the immobilized enzyme.

  • Solvent Removal: Evaporate the excess alcohol under reduced pressure.

  • Product Characterization:

    • Analyze the synthesized ester using FTIR spectroscopy to identify the characteristic ester carbonyl stretch.

    • Confirm the structure of the alkyl gallate using ¹H NMR spectroscopy.[1]

Protocol 3: Analysis of Gallic Acid and its Esters by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the qualitative and quantitative analysis of gallic acid and its esters.[9][10]

Materials and Equipment:

  • HPLC system with a UV or photodiode array (PDA) detector

  • C18 reverse-phase column (e.g., Waters X-Terra RP-18, 150 x 4.6 mm, 3.5 µm)[10]

  • Mobile phase: Acetonitrile (ACN) and 0.1% formic acid in water[10]

  • Gallic acid and gallic acid ester standards

  • Methanol or a suitable solvent for sample preparation

Procedure:

  • Standard Preparation: Prepare stock solutions of gallic acid and the respective gallic acid ester standards in a suitable solvent (e.g., methanol). Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dilute an aliquot of the reaction mixture in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient or isocratic elution can be used. For example, an isocratic mobile phase of 70:30 (v/v) 0.1% formic acid:acetonitrile.[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Detection: UV detection at 275 nm.[4][10]

    • Injection Volume: 20 µL.[9]

  • Analysis: Inject the standards and samples onto the HPLC system. Identify and quantify the gallic acid and its ester in the samples by comparing the retention times and peak areas with those of the standards.

Visualizations

Experimental Workflow for Enzymatic Synthesis of Gallic Acid Esters

Enzymatic_Synthesis_Workflow Substrates Substrates (Gallic Acid & Alcohol) Reaction_Vessel Reaction Setup (Solvent-free or Organic Solvent) Substrates->Reaction_Vessel Enzyme Enzyme (Immobilized Lipase/Tannase) Enzyme->Reaction_Vessel Incubation Incubation (Controlled Temperature & Shaking) Reaction_Vessel->Incubation Reaction Mixture Separation Enzyme Separation (Filtration/Centrifugation) Incubation->Separation Post-reaction Mixture Purification Product Purification (Column Chromatography) Separation->Purification Crude Product Analysis Product Analysis (HPLC, FTIR, NMR) Purification->Analysis Final_Product Pure Gallic Acid Ester Analysis->Final_Product

Caption: Workflow for the enzymatic synthesis of gallic acid esters.

Synthetic Routes to Propyl Gallate

Propyl_Gallate_Synthesis cluster_hydrolysis Two-Step Process Tannic_Acid Tannic Acid Gallic_Acid Gallic Acid Tannic_Acid->Gallic_Acid Hydrolysis (Microbial Tannase) Propyl_Gallate Propyl Gallate Tannic_Acid->Propyl_Gallate Transesterification (Microbial Tannase) Gallic_Acid->Propyl_Gallate Esterification (Microbial Tannase or H₂SO₄) Propanol Propanol Propanol->Propyl_Gallate

Caption: Different synthetic routes to propyl gallate from tannic acid.[11]

References

Troubleshooting & Optimization

long-term storage conditions for 3,4,5-Trihydroxycinnamic acid decyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term storage, handling, and stability assessment of 3,4,5-Trihydroxycinnamic acid decyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For optimal stability, the solid (powder) form of this compound should be stored in a tightly sealed container in a cool, well-ventilated area, protected from light.[1] Specific temperature recommendations are:

  • -20°C for up to 3 years.[1]

  • 2-8°C (refrigerated) for up to 2 years.[1][2][3]

Q2: How should I store solutions of this compound?

Stock solutions should be prepared, aliquoted to avoid repeated freeze-thaw cycles, and stored at low temperatures.[4] Recommended storage conditions for solutions are:

  • -80°C for up to 6 months.[1][4]

  • -20°C for up to 1 month.[1][4]

Q3: What are the main factors that can cause degradation of this compound?

As a phenolic compound, this compound is susceptible to degradation from:

  • Light: Exposure to sunlight or UV radiation can cause significant degradation.[5][6]

  • Temperature: Elevated temperatures, particularly above 40°C, can accelerate degradation.[5][6]

  • Oxygen: Phenolic compounds can be oxidized, especially when not stored under an inert atmosphere.[5] To minimize oxidation, vacuum packing or storage in a nitrogen-gas saturated environment is recommended for sensitive extractions.

  • Humidity: High humidity can also contribute to the degradation of polyphenolic substances.[5]

Q4: Is this compound sensitive to pH?

The stability of phenolic compounds can be pH-dependent. While specific data for the decyl ester is limited, related compounds like gallic acid show varying metabolism rates at different pH levels. It is advisable to maintain a stable pH in solutions and consider this as a potential factor in experimental variability.

Q5: Can I expect degradation of the compound during my experiments?

Yes, depending on the experimental conditions. Prolonged exposure to light, elevated temperatures, or non-neutral pH can lead to degradation. It is recommended to prepare fresh solutions for sensitive assays and to protect samples from light.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the storage and use of this compound.

TroubleshootingGuide start Start: Unexpected Experimental Results check_purity Is the compound's purity confirmed? start->check_purity purity_no Purity is questionable. Run purity analysis (e.g., HPLC). check_purity->purity_no No purity_yes Purity is confirmed. check_purity->purity_yes Yes check_storage Were recommended storage conditions followed? purity_yes->check_storage storage_no Improper storage suspected. - Discard old stock. - Procure fresh compound. - Follow storage guidelines. check_storage->storage_no No storage_yes Storage conditions were correct. check_storage->storage_yes Yes check_handling Were solutions handled correctly? (e.g., protected from light, fresh prep) storage_yes->check_handling handling_no Improper handling suspected. - Prepare fresh solutions daily. - Use amber vials or cover with foil. - Minimize exposure to air. check_handling->handling_no No handling_yes Handling procedures were correct. check_handling->handling_yes Yes check_protocol Review experimental protocol for potential degradation factors (e.g., high temp, prolonged runtime). handling_yes->check_protocol protocol_issue Potential issue in protocol identified. - Modify protocol to minimize stress. - Include positive/negative controls. check_protocol->protocol_issue Issue Found no_issue No obvious issues identified. Consider other experimental variables. check_protocol->no_issue No Issue Found

Issue Potential Cause Recommended Action
Loss of biological activity or inconsistent results Compound degradation due to improper storage or handling.Verify the storage conditions (temperature, light protection). Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles.[4]
Discoloration of the solid compound or solution Oxidation or degradation.This may indicate significant degradation. It is advisable to perform a purity check (e.g., via HPLC) or use a fresh batch of the compound.
Precipitate formation in stored solutions Poor solubility at storage temperature or degradation leading to insoluble products.Before use, bring the solution to room temperature and vortex. If the precipitate does not dissolve, it may be a degradation product. Consider preparing a fresh solution.
Variability between experimental replicates Inconsistent handling of the compound during the experiment.Ensure all samples are treated identically, with minimal exposure to light and ambient temperature. Use consistent timings for reagent additions and measurements.

Stability Data

Storage Condition Parameter Expected Stability Notes
Solid Compound TemperatureHigh at -20°C and 4°C.Degradation accelerates significantly at temperatures above 40°C.[5]
LightLow in the presence of sunlight/UV.Store in amber vials or in the dark.[5][6]
AtmosphereModerate.Susceptible to oxidation. Storage under inert gas (e.g., argon, nitrogen) is ideal for very long-term storage.
Solution (in DMSO/Ethanol) TemperatureLimited at -20°C (approx. 1 month), better at -80°C (approx. 6 months).[1][4]Prone to faster degradation than the solid form.
Freeze-Thaw CyclesLow.Repeated freeze-thaw cycles can accelerate degradation. Aliquoting is highly recommended.[4]

Experimental Protocol: Stability Assessment by HPLC

This protocol outlines a method to assess the stability of this compound under different storage conditions.

Objective: To quantify the concentration of this compound over time when stored under various temperature and light conditions.

Materials:

  • This compound

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (or another suitable acid for mobile phase)

  • HPLC system with a UV detector and a C18 column

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Sample Preparation for Stability Study:

    • Dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the chosen solvent.

    • Aliquot the working solution into multiple sets of vials:

      • Set 1: Transparent vials

      • Set 2: Amber (or foil-wrapped) vials

    • Store these vials under different temperature conditions:

      • -20°C

      • 4°C

      • 25°C (room temperature)

      • 40°C (accelerated stability)

  • HPLC Analysis:

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid is common for separating phenolic compounds.[7]

    • Gradient Program (Example): A linear gradient can be optimized, for instance, starting with a higher percentage of A and increasing the percentage of B over 20-30 minutes.[7]

    • Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Detection: UV detector set at a wavelength appropriate for the compound (e.g., determined by a UV scan, likely around 280-320 nm for cinnamic acid derivatives).

    • Injection Volume: 10-20 µL.

  • Time Points for Analysis:

    • Analyze a sample from each condition at defined time points (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months, 6 months).

    • At each time point, retrieve one vial from each storage condition, allow it to come to room temperature, and inject it into the HPLC.

  • Data Analysis:

    • Create a calibration curve using freshly prepared standards of known concentrations.

    • Quantify the concentration of this compound in each sample by comparing its peak area to the calibration curve.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

ExperimentalWorkflow prep_stock Prepare Stock Solution (1 mg/mL) prep_samples Prepare Working Solutions (100 µg/mL) and aliquot into transparent & amber vials prep_stock->prep_samples storage Store vials at different conditions (-20°C, 4°C, 25°C, 40°C) prep_samples->storage analysis Analyze samples via HPLC at T=0, 1W, 2W, 1M, 3M, 6M storage->analysis quantify Quantify concentration using a calibration curve analysis->quantify calc_deg Calculate % degradation over time quantify->calc_deg end End: Stability Profile Determined calc_deg->end

References

Technical Support Center: 3,4,5-Trihydroxycinnamic Acid Decyl Ester Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 3,4,5-Trihydroxycinnamic acid decyl ester, also known as decyl gallate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways for this compound are hydrolysis and oxidation.[1][2][3]

  • Hydrolysis: This involves the cleavage of the ester bond, yielding gallic acid (3,4,5-trihydroxybenzoic acid) and decanol. This reaction is typically catalyzed by acids, bases, or enzymes such as lipases.[1][2]

  • Oxidation: The pyrogallol moiety (3,4,5-trihydroxy-substituted benzene ring) is susceptible to oxidation. This process is responsible for its antioxidant activity but also leads to its degradation.[4][5] The oxidation can be initiated by factors like heat, light, and the presence of metal ions or reactive oxygen species.[6]

Q2: What are the expected degradation products of this compound?

A2: The primary degradation products are:

  • From Hydrolysis: Gallic acid and Decanol.[1][2]

  • From Oxidation: The initial oxidation product is a semiquinone radical, which can be further oxidized to a quinone derivative. These reactive species can then undergo further reactions, including polymerization, leading to colored products.[1] Upon heating to decomposition, it can form carbon dioxide and carbon monoxide.

Q3: What factors can accelerate the degradation of this compound?

A3: Several factors can accelerate its degradation:

  • High Temperatures: Thermal stress can promote both hydrolysis and oxidation.[4][7]

  • Extreme pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester linkage.[8]

  • Light Exposure (Photodegradation): Exposure to light, particularly UV radiation, can initiate oxidative degradation.[6]

  • Presence of Oxidizing Agents: Reactive oxygen species (ROS), metal ions (e.g., Fe³⁺, Cu²⁺), and peroxy radicals will accelerate oxidation.[5][9]

  • Enzymes: In biological systems, lipases and esterases can catalyze hydrolysis.[2]

Q4: How does the antioxidant activity of this compound relate to its degradation?

A4: The antioxidant activity is directly linked to its oxidative degradation. The pyrogallol group donates hydrogen atoms to neutralize free radicals, thereby becoming oxidized itself.[5] This "sacrificial" oxidation protects other molecules from damage. Therefore, in its function as an antioxidant, it is inherently consumed and degraded.

Troubleshooting Guides

This section addresses common issues encountered during experimental studies of this compound degradation.

Problem Possible Causes Troubleshooting Steps
Inconsistent degradation rates between replicate experiments. 1. Variability in environmental conditions (temperature, light exposure).2. Inconsistent preparation of stock solutions.3. Contamination of reagents or glassware with metal ions or oxidizing agents.4. Fluctuations in pH of the experimental medium.1. Ensure strict control over temperature using a calibrated incubator or water bath. Protect samples from light using amber vials or by covering with aluminum foil.2. Prepare fresh stock solutions for each set of experiments and ensure complete dissolution.3. Use high-purity solvents and reagents. Clean glassware thoroughly, potentially with a chelating agent rinse (e.g., EDTA) to remove trace metals.4. Verify and buffer the pH of the medium as required for the experiment.
Unexpected peaks in chromatograms (e.g., HPLC, GC). 1. Formation of unknown degradation products.2. Contamination from the sample matrix, solvent, or instrument.3. Co-elution of the parent compound with a degradation product.1. Use a mass spectrometer (e.g., LC-MS, GC-MS) to identify the molecular weight and fragmentation pattern of the unknown peaks.2. Run a blank (solvent and matrix without the analyte) to identify background peaks.3. Modify the chromatographic method (e.g., change the gradient, mobile phase composition, or column) to improve peak separation.
Difficulty in quantifying both the parent compound and its degradation products in a single run. 1. Significant differences in the polarity and volatility of the parent ester and its degradation products (e.g., gallic acid and decanol).2. Different chromophores leading to varied responses in UV-Vis detection.1. For HPLC, a gradient elution method is often necessary to retain and separate compounds with a wide polarity range. For GC, a temperature programming method is required.2. If using UV-Vis, determine the optimal wavelength for each compound and consider using a diode array detector (DAD) to monitor multiple wavelengths. Alternatively, use a more universal detector like a mass spectrometer or an evaporative light scattering detector (ELSD).
Rapid degradation observed even under supposed "stable" conditions. 1. Presence of dissolved oxygen in the solvent.2. Autoxidation catalyzed by trace impurities.3. The inherent instability of the compound under the chosen "stable" conditions.1. Degas solvents by sparging with an inert gas (e.g., nitrogen or argon) before use.2. Use high-purity solvents and consider adding a chelating agent like EDTA to sequester metal ions.3. Re-evaluate the stability of the compound under milder conditions (e.g., lower temperature, protection from light).

Quantitative Data

Thermal Degradation of Dodecyl Gallate
ParameterTemperature (°C)ObservationReference
TGA (20% mass loss)273 - 318Onset of significant thermal decomposition.[7]
TGA (50% mass loss)353Significant decomposition point.[4]
Endothermic Peak (DSC)~100Associated with dehydroxylation and melting.[4]
Electrochemical Oxidation of Dodecyl Gallate
ParameterValue (V)MethodConditionsReference
Half-wave Potential (E₁/₂) - Step 11.12Cyclic VoltammetryPt electrode, acetonitrile with (C₄H₉)₄NClO₄[1]
Half-wave Potential (E₁/₂) - Step 21.68Cyclic VoltammetryPt electrode, acetonitrile with (C₄H₉)₄NClO₄[1]
Half-wave Potential (E₁/₂) - Step 32.12Cyclic VoltammetryPt electrode, acetonitrile with (C₄H₉)₄NClO₄[1]

Experimental Protocols

Protocol 1: Analysis of Hydrolytic Degradation by HPLC-UV

Objective: To quantify the rate of hydrolysis of this compound and the formation of gallic acid.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or ethanol).

  • Forced Hydrolysis:

    • Acidic: Dilute the stock solution in an acidic aqueous solution (e.g., 0.1 M HCl) to the desired final concentration.

    • Alkaline: Dilute the stock solution in a basic aqueous solution (e.g., 0.1 M NaOH) to the desired final concentration.

    • Neutral: Dilute the stock solution in purified water (pH ~7).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C, 60°C). Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before injection if necessary.

    • Filter the samples through a 0.22 µm syringe filter.

    • Analyze the samples using a reverse-phase HPLC system with a C18 column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is commonly used.

    • Detection: UV detector set at the maximum absorbance wavelength of this compound and gallic acid (around 270-280 nm).

  • Quantification: Calculate the concentration of the parent compound and gallic acid at each time point using a calibration curve prepared with known standards.

Protocol 2: Analysis of Oxidative Degradation by LC-MS

Objective: To identify the products of oxidative degradation.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent.

  • Forced Oxidation: Induce oxidation by adding an oxidizing agent (e.g., 3% hydrogen peroxide) to the solution. The reaction can be carried out at room temperature or slightly elevated temperatures.

  • Incubation: Allow the reaction to proceed for a defined period, taking samples at different time points.

  • Sample Analysis:

    • Analyze the samples directly or after appropriate dilution using an LC-MS system.

    • Chromatography: Use a reverse-phase C18 column with a mobile phase gradient similar to the HPLC-UV method.

    • Mass Spectrometry: Employ an electrospray ionization (ESI) source, often in negative ion mode, to detect the parent compound and its degradation products.

  • Product Identification: Characterize the degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns from MS/MS analysis.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation main 3,4,5-Trihydroxycinnamic Acid Decyl Ester gallic_acid Gallic Acid main->gallic_acid H₂O, H⁺/OH⁻ decanol Decanol main->decanol H₂O, H⁺/OH⁻ semiquinone Semiquinone Radical main->semiquinone -H⁺, -e⁻ quinone Quinone Derivative semiquinone->quinone -H⁺, -e⁻ polymer Polymerized Products quinone->polymer Further Reactions

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow start Start: Sample of 3,4,5-Trihydroxycinnamic Acid Decyl Ester stress Apply Stress Condition (e.g., Heat, pH, Light, Oxidant) start->stress sampling Collect Aliquots at Timed Intervals stress->sampling analysis Analytical Method (HPLC, LC-MS, GC-MS) sampling->analysis data Data Acquisition (Chromatograms, Spectra) analysis->data quant Quantification and Identification data->quant end End: Degradation Profile and Pathway Elucidation quant->end

Caption: General experimental workflow for studying degradation.

TroubleshootingLogic issue Problem Encountered (e.g., Inconsistent Results) env Check Environmental Controls (Temp, Light) issue->env Is the environment stable? reagents Verify Reagent Purity and Preparation issue->reagents Are reagents consistent? instrument Instrument Performance Check (e.g., Run Blank, Calibrate) issue->instrument Is the instrument performing correctly? env->issue No, adjust solve Problem Resolved env->solve Yes reagents->issue No, reprepare reagents->solve Yes instrument->issue No, maintain method Review and Optimize Analytical Method instrument->method Yes method->issue No, needs optimization method->solve Optimized

Caption: Logical flow for troubleshooting experimental issues.

References

Technical Support Center: Optimizing Pancreatic Lipase Assays for 3,4,5-Trihydroxycinnamic Acid Decyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing pancreatic lipase assays with the inhibitor 3,4,5-Trihydroxycinnamic acid decyl ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a pancreatic lipase inhibitor?

A1: this compound is a potent inhibitor of pancreatic lipase, with a reported EC50 of approximately 0.9 μM.[1][2] It is investigated for its potential anti-obesity properties by preventing the absorption and accumulation of lipids.[1][2] At a concentration of 30 μM, it can exhibit an inhibitory potency of around 92% in vitro.[1][2]

Q2: What is the best solvent to dissolve this compound for my assay?

A2: this compound is soluble in DMSO at a concentration of 100 mg/mL (297.25 mM).[1][2] It is recommended to prepare a stock solution in DMSO and then dilute it to the final desired concentration in the assay buffer. To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.[1]

Q3: What type of substrate is suitable for a pancreatic lipase inhibition assay?

A3: Both natural and synthetic substrates can be used. A common synthetic substrate is p-nitrophenyl palmitate (pNPP), which releases a colored product (p-nitrophenol) upon hydrolysis, allowing for spectrophotometric measurement.[3][4][5] Natural substrates like olive oil or glyceryl trioleate can also be used, where the released free fatty acids are titrated.[4][6]

Q4: What are the optimal pH and temperature conditions for a pancreatic lipase assay?

A4: Porcine pancreatic lipase generally exhibits optimal activity in a slightly alkaline environment, with a pH range of 7.0 to 9.0.[7][8] A commonly used buffer is Tris-HCl at pH 8.0.[6][8] The optimal temperature is typically around 37°C, which mimics physiological conditions.[4][8] However, enzyme stability can be a concern at this temperature over longer incubation times.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Lipase Activity Inactive enzymeEnsure proper storage of the lipase solution (-20°C or as recommended by the supplier). Prepare fresh enzyme solution before each experiment.
Incorrect assay conditionsVerify the pH and temperature of the assay buffer. Ensure all components are at the correct temperature before starting the reaction.
Substrate not properly emulsifiedFor natural oil substrates, ensure proper emulsification using sonication and an emulsifying agent like L-α-Phosphatidylcholine and taurocholic acid.[6]
High Background Signal Spontaneous substrate hydrolysisRun a blank reaction without the enzyme to measure the rate of non-enzymatic hydrolysis and subtract it from the sample readings. This can be more pronounced at higher pH values.[8]
Turbidity from inhibitor precipitationThe inhibitor may not be fully dissolved in the assay buffer. Ensure the final concentration of the solvent (e.g., DMSO) is low enough not to affect the assay and that the inhibitor remains in solution. Consider using a small amount of a co-solvent if necessary, but validate its effect on enzyme activity.
Inconsistent or Irreproducible Results Pipetting errorsUse calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the small volumes of inhibitor and enzyme solutions.
Temperature fluctuationsUse a water bath or plate incubator to maintain a constant temperature throughout the assay.
Reagent degradationPrepare fresh substrate and enzyme solutions for each experiment. Some reagents are light-sensitive or prone to degradation.
Inhibitor Shows No Effect Inhibitor degradationThis compound stock solutions should be stored properly. When stored at -80°C, use within 6 months; at -20°C, use within 1 month.[1][2] Avoid repeated freeze-thaw cycles.
Insufficient pre-incubationPre-incubating the enzyme with the inhibitor before adding the substrate can be crucial for some inhibitors to bind to the enzyme. A 15-minute pre-incubation at 37°C is a good starting point.[3]

Data Presentation

Table 1: Effect of pH on Porcine Pancreatic Lipase Activity

Buffer SystempHRelative Activity (%)
Tris-HCl7.0~28
Tris-HCl7.5~77
Tris-HCl8.0100
Tris-HCl8.5~83
Tris-HCl9.0~75
Potassium Phosphate7.0~35
Potassium Phosphate7.5~56
Potassium Phosphate8.0~75

Data adapted from a study on the effect of different buffer systems on pancreatic lipase activity. The highest activity in Tris-HCl at pH 8.0 was set to 100%.[8]

Table 2: Effect of Temperature on Porcine Pancreatic Lipase Activity

Temperature (°C)Relative Activity (%)
25~60
30~85
37100
45~80
55~50

Data generalized from typical lipase activity profiles. The activity at 37°C is considered optimal (100%).

Experimental Protocols

Protocol 1: Pancreatic Lipase Inhibition Assay using p-Nitrophenyl Palmitate (pNPP)

This protocol is adapted from a method for determining pancreatic lipase activity by measuring the hydrolysis of p-NPB to p-nitrophenol.[3]

Materials:

  • Porcine pancreatic lipase (PPL)

  • This compound

  • p-Nitrophenyl palmitate (pNPP)

  • Tris-HCl buffer (0.1 M, pH 8.0)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a 1 mg/mL stock solution of PPL in 0.1 M Tris-HCl buffer (pH 8.0).

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of pNPP in a suitable solvent like isopropanol.

  • Assay Setup:

    • In a 96-well plate, add 90 µL of the enzyme solution to each well.

    • Add 5 µL of your test sample (diluted this compound in buffer) or a positive control (e.g., Orlistat) to the sample wells. For the control (no inhibitor), add 5 µL of buffer.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction:

    • To initiate the reaction, add 5 µL of the 10 mM pNPP solution to each well.

    • Incubate the plate at 37°C for an additional 15 minutes.

  • Measurement:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

Mandatory Visualizations

Pancreatic_Lipase_Inhibition_Assay_Workflow prep Reagent Preparation stock_inhibitor Inhibitor Stock (3,4,5-Trihydroxycinnamic acid decyl ester in DMSO) prep->stock_inhibitor stock_enzyme Enzyme Stock (Lipase in Buffer) prep->stock_enzyme stock_substrate Substrate Stock (pNPP) prep->stock_substrate assay_setup Assay Setup (96-well plate) stock_inhibitor->assay_setup stock_enzyme->assay_setup reaction Enzymatic Reaction (Add Substrate) 37°C, 15 min stock_substrate->reaction pre_incubation Pre-incubation (Enzyme + Inhibitor) 37°C, 15 min assay_setup->pre_incubation pre_incubation->reaction measurement Measurement (Absorbance at 405 nm) reaction->measurement analysis Data Analysis (% Inhibition) measurement->analysis Troubleshooting_Logic start Low/No Inhibition Observed check_inhibitor Check Inhibitor Solubility & Stability start->check_inhibitor check_enzyme Check Enzyme Activity start->check_enzyme check_conditions Verify Assay Conditions (pH, Temp) start->check_conditions issue_inhibitor Inhibitor Issue: - Precipitated - Degraded check_inhibitor->issue_inhibitor Problem Found issue_enzyme Enzyme Inactive check_enzyme->issue_enzyme Problem Found issue_conditions Suboptimal Conditions check_conditions->issue_conditions Problem Found solution_inhibitor Solution: - Prepare fresh stock - Check solvent % issue_inhibitor->solution_inhibitor solution_enzyme Solution: - Use fresh enzyme issue_enzyme->solution_enzyme solution_conditions Solution: - Adjust pH/Temp issue_conditions->solution_conditions

References

overcoming challenges in the formulation of 3,4,5-Trihydroxycinnamic acid decyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome challenges in the formulation of 3,4,5-Trihydroxycinnamic acid decyl ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to formulate?

A1: this compound is a derivative of a naturally occurring phenolic acid, which has shown potential as a pancreatic lipase inhibitor with anti-obesity properties.[1] The primary challenge in its formulation arises from its lipophilic nature, attributed to the long decyl ester chain, which results in poor aqueous solubility. This can lead to low bioavailability and difficulties in developing parenteral and oral dosage forms.

Q2: What are the typical stability issues encountered with this compound?

A2: As a phenolic compound with three hydroxyl groups on the aromatic ring, this compound is susceptible to oxidative degradation. This can be accelerated by exposure to light, high temperatures, and the presence of metal ions. Oxidation can lead to the formation of quinone-type structures, resulting in discoloration (browning) and a loss of biological activity.[2] Therefore, the use of antioxidants and controlled storage conditions are recommended.

Q3: What are the recommended storage conditions for this compound?

A3: For the solid powder, storage at -20°C is recommended for long-term stability (up to 3 years). For shorter periods, 4°C is acceptable (up to 2 years). Stock solutions in solvents like DMSO should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month) and should be stored in aliquots to avoid repeated freeze-thaw cycles.[1][3]

Q4: Which solvents can be used to dissolve this compound?

A4: The compound is highly soluble in dimethyl sulfoxide (DMSO).[1][3] For formulation purposes, co-solvents and lipid-based systems are often necessary. A summary of solubility in various vehicles is provided in the data tables section.

Q5: How can the bioavailability of this poorly soluble compound be improved?

A5: Several strategies can be employed to enhance the bioavailability of lipophilic compounds like this compound. These include:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve solubility and absorption.

  • Particle Size Reduction: Micronization or nanosuspension techniques increase the surface area for dissolution.

  • Solid Dispersions: Dispersing the compound in a polymer matrix can enhance its dissolution rate.

  • Complexation: The use of cyclodextrins can form inclusion complexes with improved aqueous solubility.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers
Symptom Possible Cause Suggested Solution
Precipitation or cloudiness upon addition to aqueous buffer.The compound is highly lipophilic and has very low aqueous solubility.1. pH Adjustment: If the compound has ionizable groups, adjusting the pH may improve solubility. However, as an ester, this is less likely to be effective. 2. Use of Co-solvents: Introduce water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) into the aqueous vehicle. 3. Incorporate Surfactants: Use non-ionic surfactants like Tween® 80 or Poloxamer 188 to form micelles that can encapsulate the compound. 4. Cyclodextrin Complexation: Employ cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes and increase apparent water solubility.
Inconsistent results in biological assays.Poor solubility leading to variable concentrations of the active compound.1. Prepare a Concentrated Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock. 2. Serial Dilution: Perform serial dilutions into the final aqueous buffer, ensuring vigorous mixing at each step to avoid precipitation. 3. Solubility Testing: Determine the maximum solubility in your final assay medium before conducting experiments.
Issue 2: Chemical Instability and Degradation
Symptom Possible Cause Suggested Solution
Formulation develops a yellow or brown color over time.Oxidation of the phenolic hydroxyl groups.1. Inert Atmosphere: Prepare and store formulations under an inert atmosphere (e.g., nitrogen or argon). 2. Use of Antioxidants: Add antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or tocopherol to the formulation. 3. Chelating Agents: Incorporate chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation. 4. Light Protection: Store the formulation in amber vials or protect it from light.
Loss of potency in analytical testing.Hydrolysis of the ester bond or oxidative degradation.1. pH Control: Maintain the pH of the formulation in the acidic to neutral range to minimize ester hydrolysis. 2. Temperature Control: Store the formulation at recommended low temperatures (-20°C or 2-8°C). 3. Stability-Indicating Assay: Use a validated HPLC method to monitor the concentration of the parent compound and detect the appearance of degradation products.

Data Presentation

Physicochemical Properties
PropertyValue
Molecular Formula C₁₉H₂₈O₅
Molecular Weight 336.42 g/mol [1][3]
Appearance White to off-white solid[3]
CAS Number 1770778-45-4[1][3][4]
Solubility Data
Solvent/VehicleSolubilityObservations
DMSO100 mg/mL (297.25 mM)[1][3]Heating and sonication may be required.
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL (7.43 mM)[3]Clear solution.
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.43 mM)[3]Clear solution.
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline2.5 mg/mL (7.43 mM)[3]Suspended solution, requires sonication.

Experimental Protocols

Protocol 1: Synthesis of this compound (Adapted from Fischer Esterification)

This protocol is a representative method adapted from general procedures for the synthesis of similar phenolic esters.

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 g of 3,4,5-Trihydroxycinnamic acid in 20 mL of 1-decanol.

  • Catalyst Addition: Slowly add 0.5 mL of concentrated sulfuric acid (H₂SO₄) to the mixture while stirring.

  • Reflux: Heat the mixture to 100-120°C and reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with 50 mL of ethyl acetate and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess 1-decanol.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ester.

Protocol 2: HPLC-DAD Analysis for Purity and Stability Assessment

This is a general method that should be optimized and validated for specific applications.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 320 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve samples in DMSO or the mobile phase at a suitable concentration.

Visualizations

formulation_troubleshooting_workflow start Start: Formulation of 3,4,5-Trihydroxycinnamic acid decyl ester problem Problem Encountered? start->problem solubility_issue Poor Solubility / Precipitation problem->solubility_issue Yes stability_issue Degradation / Discoloration problem->stability_issue Yes success Successful Formulation problem->success No sol_strat1 Increase Solubilization: - Use co-solvents (PEG, EtOH) - Add surfactants (Tween 80) - Use cyclodextrins solubility_issue->sol_strat1 stab_strat1 Control Environment: - Prepare under inert gas (N2) - Protect from light (amber vials) stability_issue->stab_strat1 sol_strat2 Particle Size Reduction: - Micronization - Nanosuspension sol_strat1->sol_strat2 sol_strat3 Lipid-Based System: - Formulate as SEDDS - Use corn oil as vehicle sol_strat2->sol_strat3 sol_strat3->problem Re-evaluate stab_strat2 Add Excipients: - Antioxidants (BHT, Vit E) - Chelating agents (EDTA) stab_strat1->stab_strat2 stab_strat3 Optimize Storage: - Store at low temperature (-20°C) - Control pH of formulation stab_strat2->stab_strat3 stab_strat3->problem Re-evaluate

Caption: Troubleshooting workflow for formulation challenges.

pancreatic_lipase_inhibition substrate Dietary Triglycerides (Substrate) enzyme Pancreatic Lipase (Enzyme) substrate->enzyme Binds to active site products Fatty Acids & Monoglycerides enzyme->products Hydrolyzes blocked Blocked enzyme->blocked inhibitor 3,4,5-Trihydroxycinnamic acid decyl ester (Inhibitor) inhibitor->enzyme Binds to or near active site binding_site Active Site absorption Lipid Absorption in Intestine products->absorption

Caption: Mechanism of pancreatic lipase inhibition.

References

minimizing side effects in in vivo studies of 3,4,5-Trihydroxycinnamic acid decyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side effects during in vivo studies of 3,4,5-Trihydroxycinnamic acid decyl ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected properties?

A1: this compound, also known as decyl (E)-3-(3,4,5-trihydroxyphenyl)acrylate, is an ester derivative of 3,4,5-Trihydroxycinnamic acid (a type of phenolic acid).[1][2] Based on its chemical structure, which includes a long decyl (10-carbon) chain, it is expected to be a hydrophobic and poorly water-soluble compound. This characteristic is a critical consideration for in vivo study design, as it can impact bioavailability and the potential for side effects.[3][4][5]

Q2: What are the potential therapeutic applications of this compound?

A2: While specific studies on the decyl ester are limited, the core molecule, 3,4,5-Trihydroxycinnamic acid, and related phenolic compounds have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-asthmatic effects.[6][7][8][9] Derivatives of the structurally similar 3,4,5-trimethoxycinnamic acid have been investigated for antitumor, antiviral, and antimicrobial properties.[10][11] Therefore, the decyl ester is likely being investigated for similar therapeutic applications.

Q3: Are there known side effects of this compound in vivo?

A3: Currently, there is a lack of specific toxicological data for this compound in publicly available literature. However, for the parent compound, gallic acid, and its ester derivatives, studies have shown that toxicity can be dependent on the length of the carbon chain and may increase at high concentrations.[12] For hydrophobic compounds in general, side effects can arise from the need to administer higher doses to achieve therapeutic plasma concentrations due to poor bioavailability.[4][5] It is also important to consider that polyphenolic compounds can sometimes exhibit pro-oxidant effects under certain conditions.[13]

Q4: Why is the formulation of this compound critical for in vivo studies?

A4: The hydrophobic nature of this compound poses a significant challenge for its absorption and distribution in vivo, which can lead to low systemic bioavailability.[3] A proper formulation is essential to enhance its solubility and absorption, which can lead to more consistent and reproducible results, and importantly, may allow for the use of lower, less toxic doses to achieve the desired therapeutic effect.[4][14]

Troubleshooting Guides

Issue 1: Poor Compound Solubility and Low Bioavailability

Researchers may encounter difficulties in dissolving the compound in an appropriate vehicle for administration, leading to low and variable bioavailability.

Troubleshooting Steps:

  • Vehicle Selection: Start with common biocompatible solvents and co-solvents.

  • Particle Size Reduction: If using a suspension, reducing the particle size can improve the dissolution rate.[3]

  • pH Adjustment: For compounds with ionizable groups, modifying the pH of the formulation can increase solubility.[3][4]

  • Advanced Formulations: If simple solutions or suspensions are ineffective, consider more advanced formulation strategies.

Table 1: Formulation Strategies for Hydrophobic Compounds

Formulation StrategyDescriptionAdvantagesDisadvantages
Co-solvents A mixture of water-miscible solvents (e.g., PEG 400, propylene glycol, glycerin) is used to increase solubility.[4][5]Simple to prepare, suitable for early-stage studies.Potential for precipitation upon dilution in vivo, risk of vehicle-related toxicity at high concentrations.
Lipid-Based Formulations (e.g., SEDDS) The compound is dissolved in a mixture of oils, surfactants, and co-solvents that form a fine emulsion in the GI tract.[3]Can significantly enhance oral bioavailability.More complex to develop and characterize.
Particle Size Reduction (Micronization/Nanonization) The particle size of the solid drug is reduced to increase the surface area for dissolution.[3]Improves dissolution rate of poorly soluble drugs.May require specialized equipment.
pH Modification Adjusting the pH of the vehicle to ionize the drug, thereby increasing its solubility.[3]Effective for ionizable compounds, relatively simple.The pH must be within a physiologically tolerable range for the route of administration.[3]

Experimental Protocol: Preparation of a Co-solvent Formulation for Oral Gavage in Rodents

  • Solubility Screening: Test the solubility of this compound in individual, pharmaceutically acceptable solvents (e.g., PEG 400, Propylene Glycol, Ethanol, Cremophor EL).

  • Vehicle Preparation: Based on the screening, prepare a co-solvent mixture. A common starting point is a ternary mixture, for example, 10% Ethanol, 40% PEG 400, and 50% Saline.

  • Compound Dissolution: Add the this compound to the co-solvent mixture. Use a vortex mixer and/or sonication to aid dissolution. Gently warm the mixture if necessary, but monitor for compound stability.

  • Final Preparation: Once fully dissolved, ensure the solution is clear and free of precipitates. Prepare fresh on the day of the experiment.

  • Administration: Administer the formulation via oral gavage at the desired dose volume.

Issue 2: Observed In Vivo Toxicity or Adverse Events

Researchers may observe signs of toxicity such as weight loss, lethargy, local tissue irritation at the injection site, or organ-specific toxicity.

Troubleshooting Steps:

  • Dose-Response Assessment: Conduct a dose-response study to determine if the observed toxicity is dose-dependent.

  • Vehicle Control Group: Always include a group that receives the vehicle alone to distinguish between compound- and vehicle-induced effects.

  • Formulation Re-evaluation: As discussed in Issue 1, improving the formulation can enhance bioavailability, potentially allowing for a dose reduction to a non-toxic level.

  • Route of Administration: Consider alternative routes of administration that may reduce local or systemic toxicity.

  • Histopathological Analysis: Conduct a histopathological examination of key organs to identify any tissue damage.

Experimental Protocol: Vehicle Toxicity Assessment

  • Animal Groups: Assign a cohort of animals (e.g., 3-5 rodents) to a control group that will receive only the formulation vehicle.

  • Dosing Regimen: Administer the vehicle to these animals using the same volume, route, and frequency as the planned compound treatment group.

  • Monitoring: Observe the animals for the same clinical signs of toxicity as the treatment group (e.g., changes in body weight, food/water intake, behavior, and physical appearance) for the full duration of the planned experiment.

  • Endpoint Analysis: At the end of the observation period, collect blood for clinical chemistry and hematology, and perform a gross necropsy and histopathology on key organs.

  • Comparison: Compare the findings from the vehicle control group to an untreated control group and the compound-treated group to isolate the effects of the vehicle.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Troubleshooting Pathway cluster_solution Solution Implementation cluster_outcome Desired Outcome start Poor Bioavailability or Observed Toxicity solubility Assess Solubility & Formulation start->solubility dose_response Conduct Dose-Response Study start->dose_response optimize_formulation Optimize Formulation (e.g., Co-solvents, SEDDS) solubility->optimize_formulation vehicle_control Run Vehicle-Only Control Group dose_response->vehicle_control adjust_dose Adjust Dose dose_response->adjust_dose vehicle_control->optimize_formulation If vehicle toxicity vehicle_control->adjust_dose If compound toxicity end Minimized Side Effects & Reliable Data optimize_formulation->end change_route Change Administration Route adjust_dose->change_route adjust_dose->end change_route->end formulation_effect cluster_compound Compound State cluster_formulation Formulation Strategies cluster_absorption Biological Effect cluster_outcome Therapeutic Outcome hydrophobic_drug Poorly Soluble Compound (e.g., 3,4,5-THCA decyl ester) formulation Co-solvents Lipid-Based Systems Particle Size Reduction hydrophobic_drug->formulation dissolution Increased Dissolution & Solubility formulation->dissolution absorption Enhanced GI Absorption dissolution->absorption bioavailability Improved Bioavailability absorption->bioavailability outcome Lower Effective Dose & Reduced Side Effects bioavailability->outcome toxicity_decision_tree start Adverse Event Observed in vivo q1 Is toxicity observed in vehicle-only group? start->q1 res1 Toxicity is likely vehicle-related. q1->res1 Yes q2 Is toxicity dose-dependent? q1->q2 No ans1_yes Yes ans1_no No action1 Reformulate with a different vehicle. res1->action1 res2 Toxicity is likely compound-related. q2->res2 Yes res3 Consider idiosyncratic toxicity or off-target effects. q2->res3 No ans2_yes Yes ans2_no No action2 1. Lower the dose. 2. Enhance formulation to allow for dose reduction. res2->action2 action3 Investigate mechanism of toxicity. res3->action3

References

Technical Support Center: HPLC Separation of 3,4,5-Trihydroxycinnamic Acid Decyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of 3,4,5-Trihydroxycinnamic acid decyl ester. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any peak for my this compound. What are the possible causes?

A1: There are several potential reasons for a complete lack of peak detection:

  • Solubility Issues: this compound is a highly lipophilic compound and may have precipitated out of the injection solvent or the initial mobile phase conditions. Ensure your sample is fully dissolved in a solvent compatible with the mobile phase. It is recommended to dissolve and inject samples in a solvent with a similar or lower eluotropic strength than the mobile phase.

  • Strong Retention: The compound might be irreversibly adsorbed onto the column. This can happen if the mobile phase is too weak (i.e., contains too much of the aqueous component) to elute this hydrophobic compound.

  • Detection Issues: Check your detector settings. For UV detection, ensure the wavelength is appropriate for this compound. Phenolic compounds typically have a UV absorbance maximum between 270-280 nm.[1][2]

  • System Problems: There could be a leak in the system, a malfunctioning pump, or a blockage between the injector and the detector.

Q2: My peak for this compound is very broad. How can I improve the peak shape?

A2: Peak broadening for hydrophobic compounds is a common issue. Here are several strategies to improve peak shape:

  • Optimize Mobile Phase Composition: Increase the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase to reduce retention and sharpen the peak. For highly hydrophobic compounds, a stronger organic solvent like isopropanol might be beneficial in small amounts.

  • Gradient Elution: Employ a gradient elution method. Start with a higher aqueous composition to focus the analyte at the head of the column and then rapidly increase the organic solvent concentration to elute the compound as a sharp band.[3]

  • Increase Column Temperature: Raising the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks. However, be mindful of the thermal stability of your analyte.

  • Reduce Injection Volume: Overloading the column can cause peak broadening. Try injecting a smaller volume of your sample.[4][5]

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.[6]

Q3: I am observing peak fronting for my analyte. What is the cause and how can I fix it?

A3: Peak fronting is often an indication of column overload or poor sample solubility.[7]

  • Reduce Sample Concentration: The most common cause is injecting too much sample mass onto the column. Dilute your sample and inject a smaller amount.

  • Improve Solubility: If the analyte is not fully soluble in the mobile phase, it can lead to fronting. Ensure your sample is completely dissolved in the injection solvent, and that the injection solvent is miscible with the mobile phase.[7]

  • Change Mobile Phase: In some cases, the analyte may be more strongly retained than the mobile phase components, leading to fronting. Experiment with a stronger mobile phase to see if it improves the peak shape.[7]

Q4: My retention time for this compound is shifting between injections. What should I check?

A4: Fluctuating retention times can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is properly equilibrated between gradient runs. A sufficient equilibration time at the initial mobile phase conditions is crucial for reproducible retention times.[4]

  • Mobile Phase Instability: If you are using a buffered mobile phase, ensure its pH is stable and that the buffer is completely soluble in the organic modifier to prevent precipitation.[3] Also, ensure your mobile phase is well-mixed and degassed.[8]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.[8] A general rule of thumb is that a 1°C change in temperature can alter retention times by 1-2%.[8]

  • Pump Issues: Inconsistent flow from the pump due to air bubbles, worn seals, or check valve problems can lead to shifting retention times.

Q5: Should I use methanol or acetonitrile as the organic modifier for the separation of this compound?

A5: Both methanol and acetonitrile can be used, and the choice depends on the desired selectivity.

  • Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC, meaning it will elute compounds faster. It also has a lower viscosity, which can lead to better column efficiency.

  • Methanol can offer different selectivity due to its ability to engage in hydrogen bonding interactions.

It is recommended to screen both solvents during method development to determine which provides the better separation for your specific sample matrix.

Data Presentation

The following table summarizes the expected effect of changing key HPLC parameters on the retention and peak shape of a lipophilic compound like this compound.

Parameter ChangeEffect on Retention TimeEffect on Peak ShapeNotes
Increase % Organic Modifier DecreaseGenerally SharperReduces strong hydrophobic interactions with the stationary phase.
Decrease % Organic Modifier IncreaseMay BroadenIncreases retention; too much aqueous phase can lead to poor solubility.
Increase Flow Rate DecreaseMay BroadenReduces analysis time but can decrease column efficiency.
Decrease Flow Rate IncreaseMay SharpenIncreases analysis time but can improve resolution.
Increase Column Temperature DecreaseGenerally SharpenLowers mobile phase viscosity and improves mass transfer.
Decrease Column Temperature IncreaseMay BroadenIncreases mobile phase viscosity.
Steeper Gradient DecreaseSharperElutes the compound in a smaller volume of mobile phase.
Shallower Gradient IncreaseBroaderCan improve resolution between closely eluting compounds.[4]

Experimental Protocols

Protocol: HPLC Analysis of this compound

This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on your specific sample and HPLC system.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (or another suitable acidifier)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with a high carbon load is recommended for retaining hydrophobic compounds.

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Filter both mobile phases through a 0.45 µm membrane filter and degas thoroughly.

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or a compatible solvent.

5. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B.

  • Gradient Program (Example):

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 60% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 275 nm.

6. Sample Preparation:

  • Dissolve the sample containing this compound in a suitable solvent (e.g., methanol).

  • Filter the sample through a 0.45 µm syringe filter before injection.

7. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the peak for this compound by comparing the retention time with that of the standard.

  • Quantify the amount of the analyte in the sample using the calibration curve.

Mandatory Visualization

TroubleshootingWorkflow start Start: HPLC Problem Encountered no_peak No Peak Observed start->no_peak e.g., No analyte signal broad_peak Broad Peak start->broad_peak e.g., Poor peak shape shifting_rt Shifting Retention Time start->shifting_rt e.g., Inconsistent results check_solubility Check Sample Solubility in Mobile Phase no_peak->check_solubility optimize_mp Increase Organic Modifier % broad_peak->optimize_mp check_equilibration Ensure Adequate Column Equilibration shifting_rt->check_equilibration check_retention Is Mobile Phase Too Weak? check_solubility->check_retention If soluble check_detector Verify Detector Settings (Wavelength) check_retention->check_detector If MP is strong enough check_system Inspect System for Leaks/Blockages check_detector->check_system If settings are correct end Problem Resolved check_system->end If system is ok, reconsider sample prep use_gradient Implement Gradient Elution optimize_mp->use_gradient If still broad increase_temp Increase Column Temperature use_gradient->increase_temp For further improvement increase_temp->end check_mp_prep Verify Mobile Phase Preparation & Degassing check_equilibration->check_mp_prep If equilibration is sufficient use_oven Use Column Oven for Stable Temperature check_mp_prep->use_oven If MP is prepared correctly use_oven->end

Caption: Troubleshooting workflow for common HPLC issues.

HPLCRelationships parameters HPLC Parameters % Organic Temperature Flow Rate Gradient Slope retention Retention Time parameters:f0->retention Increase -> Decrease parameters:f1->retention Increase -> Decrease parameters:f2->retention Increase -> Decrease parameters:f3->retention Steeper -> Decrease peak_shape Peak Shape parameters:f0->peak_shape Increase -> Sharper parameters:f1->peak_shape Increase -> Sharper parameters:f2->peak_shape Increase -> Broader parameters:f3->peak_shape Steeper -> Sharper resolution Resolution retention->resolution Longer -> Better (often) peak_shape->resolution Sharper -> Better

Caption: Influence of HPLC parameters on separation.

References

Technical Support Center: Enhancing the Bioavailability of 3,4,5-Trihydroxycinnamic Acid Decyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of 3,4,5-Trihydroxycinnamic acid decyl ester.

I. Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound?

A1: The primary challenges stem from its physicochemical properties. As a lipophilic ester of a phenolic acid, it is expected to have low aqueous solubility, which can limit its dissolution in the gastrointestinal (GI) tract.[1][2] Poor dissolution is a major factor leading to low and variable oral bioavailability for many poorly water-soluble compounds.[3][4] Additionally, like other phenolic compounds, it may be susceptible to first-pass metabolism in the intestine and liver, further reducing the amount of active compound that reaches systemic circulation.[5][6] The long decyl ester chain increases its lipophilicity, which might enhance membrane permeability compared to its parent acid, but its overall absorption will still be limited by its poor solubility.

Q2: Which formulation strategies are most promising for enhancing the bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the solubility and dissolution rate limitations of this compound. The most common and effective approaches for poorly soluble drugs include:

  • Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to a significant increase in dissolution velocity.[5][7][8][9][10]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution rate.[11][12][13][14][15]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in the GI fluids, presenting the drug in a solubilized form for absorption.[1][16][17][18][19][20]

The choice of strategy will depend on the specific physicochemical properties of the compound and the desired release profile.

Q3: Are there any commercially available excipients that are particularly suitable for formulating this compound?

A3: Yes, based on its lipophilic nature, several excipients can be considered. For SEDDS formulations, oils like corn oil, surfactants such as Tween 80, and co-solvents like PEG300 have shown solubility for this compound.[21] For solid dispersions, polymers like polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC) are commonly used carriers that have proven effective for other poorly soluble drugs.[7][11] For nanosuspensions, stabilizers such as Tween 80 and HPMC are often used to prevent particle aggregation.[22]

Q4: How can I assess the in vitro permeability of my formulation?

A4: The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium.[6][17][23][24] This assay measures the transport of a compound across a monolayer of Caco-2 cells, providing an apparent permeability coefficient (Papp).[9] This data can help predict in vivo absorption and determine if the compound is a substrate for efflux transporters.[23]

II. Troubleshooting Guides

Low Dissolution Rate of the Pure Compound
Problem Possible Cause Troubleshooting Steps
The compound does not dissolve sufficiently in aqueous media for in vitro assays.High lipophilicity and crystalline nature of the ester.1. Particle Size Reduction: Micronize or nanosize the compound to increase surface area. 2. Formulation Approaches: Prepare a solid dispersion or a SEDDS to improve solubility and dissolution. 3. Use of Surfactants: Add a low concentration of a biocompatible surfactant (e.g., Tween 80) to the dissolution medium.
Issues with Nanosuspension Formulation
Problem Possible Cause Troubleshooting Steps
Particle aggregation and instability of the nanosuspension.Insufficient stabilizer concentration or inappropriate stabilizer.1. Optimize Stabilizer Concentration: Increase the concentration of the stabilizer (e.g., Tween 80, HPMC). 2. Screen Different Stabilizers: Test a range of stabilizers with different mechanisms of action (e.g., steric vs. electrostatic). 3. Combination of Stabilizers: Use a combination of stabilizers for enhanced stability.[7]
Large and polydisperse particle size.Inefficient particle size reduction method.1. Optimize Milling/Homogenization Parameters: Increase the milling time, number of homogenization cycles, or homogenization pressure. 2. Pre-milling: Reduce the initial particle size of the compound before nanosizing.
Challenges in Solid Dispersion Preparation
Problem Possible Cause Troubleshooting Steps
The drug recrystallizes from the solid dispersion over time.The drug is not molecularly dispersed or the polymer does not sufficiently inhibit crystallization.1. Increase Polymer Ratio: Increase the proportion of the hydrophilic carrier in the formulation. 2. Select a Different Polymer: Choose a polymer with stronger interactions with the drug molecule. 3. Rapid Solvent Evaporation/Quenching: Use techniques like spray drying or melt quenching to rapidly solidify the dispersion and trap the drug in an amorphous state.
Poor dissolution enhancement from the solid dispersion.Incomplete amorphization or poor wettability of the dispersion.1. Confirm Amorphous State: Use techniques like DSC or XRD to verify that the drug is in an amorphous state. 2. Incorporate a Surfactant: Add a surfactant to the solid dispersion formulation to improve wettability.
Difficulties with SEDDS Formulation
Problem Possible Cause Troubleshooting Steps
The formulation does not self-emulsify or forms a coarse, unstable emulsion.Inappropriate ratio of oil, surfactant, and co-surfactant.1. Construct a Ternary Phase Diagram: Systematically vary the ratios of the components to identify the optimal self-emulsifying region. 2. Screen Different Excipients: Test different oils, surfactants, and co-surfactants to find a compatible and efficient system.[1]
Drug precipitation upon dilution in aqueous media.The drug is not sufficiently soluble in the oil phase or the emulsion droplets.1. Increase Surfactant/Co-surfactant Ratio: Enhance the solubilization capacity of the formulation. 2. Select an Oil with Higher Solubilizing Capacity: Determine the solubility of the compound in various oils and select the one with the highest capacity.[1]

III. Data Presentation: Expected Bioavailability Enhancement

Enhancement Technique Mechanism of Action Reported Fold-Increase in Bioavailability (for similar compounds) Key Formulation Components
Nanosuspension Increased surface area leading to enhanced dissolution velocity.2 to 10-foldDrug, Stabilizer (e.g., Tween 80, HPMC), Water
Solid Dispersion Amorphous state, increased wettability, and molecular dispersion.2.5 to 31-fold[7]Drug, Hydrophilic Carrier (e.g., PVP, HPMC, PEGs)
SEDDS Pre-dissolved drug in lipid droplets, large surface area for absorption.2 to 8-fold[4]Drug, Oil (e.g., Corn Oil), Surfactant (e.g., Tween 80), Co-surfactant (e.g., PEG300)

IV. Experimental Protocols

Preparation of a Nanosuspension by Wet Media Milling
  • Preparation of the Suspension:

    • Disperse 1% (w/v) of this compound in an aqueous solution containing a stabilizer. A combination of 0.5% HPMC and 0.5% Tween 80 is a good starting point.[22]

    • Use a high-shear mixer to create a homogenous pre-suspension.

  • Milling:

    • Transfer the pre-suspension to a laboratory-scale media mill containing milling beads (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter).

    • Mill at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 1-4 hours). The optimal milling time should be determined experimentally by monitoring the particle size.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Assess the physical stability of the nanosuspension by monitoring particle size changes over time at different storage conditions.

  • Post-Processing (Optional):

    • The nanosuspension can be lyophilized to produce a powder for reconstitution. Cryoprotectants (e.g., trehalose) should be added before freezing.

Preparation of a Solid Dispersion by Solvent Evaporation Method
  • Dissolution:

    • Dissolve this compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile organic solvent (e.g., ethanol, methanol) in a desired ratio (e.g., 1:1, 1:2, 1:4 drug to carrier).

  • Solvent Evaporation:

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the flask wall.

  • Drying and Milling:

    • Further dry the solid mass in a vacuum oven at a slightly elevated temperature to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.

    • Sieve the powder to obtain a uniform particle size.

  • Characterization:

    • Confirm the amorphous nature of the drug in the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

    • Evaluate the dissolution enhancement by comparing the dissolution profile of the solid dispersion to that of the pure drug.

Caco-2 Cell Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the cell monolayer using a voltmeter. Only use monolayers with TEER values within the acceptable range for your laboratory.

    • Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow.

  • Permeability Study:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (dissolved in HBSS, potentially with a low percentage of DMSO) to the apical (A) or basolateral (B) side of the monolayer.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).

  • Sample Analysis:

    • Quantify the concentration of the compound in the collected samples using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter membrane, and C0 is the initial drug concentration in the donor chamber.

V. Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation nanosuspension Nanosuspension dissolution Dissolution Testing nanosuspension->dissolution solid_dispersion Solid Dispersion solid_dispersion->dissolution sedds SEDDS sedds->dissolution permeability Caco-2 Permeability dissolution->permeability pharmacokinetics Pharmacokinetic Studies permeability->pharmacokinetics start 3,4,5-Trihydroxycinnamic acid decyl ester start->nanosuspension start->solid_dispersion start->sedds

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Portal Vein formulation Formulated Ester ester Ester formulation->ester Passive Diffusion esterases Carboxylesterases ester->esterases Hydrolysis acid Cinnamic Acid ugts_sults UGTs/SULTs acid->ugts_sults to_liver To Liver for Further Metabolism acid->to_liver metabolites Phase II Metabolites (Glucuronides, Sulfates) metabolites->to_liver esterases->acid ugts_sults->metabolites

Caption: Putative metabolic pathway of this compound in an enterocyte.

References

Technical Support Center: 3,4,5-Trihydroxycinnamic Acid Decyl Ester in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 3,4,5-Trihydroxycinnamic acid decyl ester in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: It is recommended to dissolve this compound in a sterile, cell culture grade solvent like Dimethyl Sulfoxide (DMSO). Due to its lipophilic nature, ensure the final DMSO concentration in your cell culture medium does not exceed a level that is toxic to your specific cell line (typically ≤ 0.5%). For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.

Q2: I'm observing a change in the color of my cell culture medium after adding the compound. What could be the cause?

A2: this compound is a phenolic compound containing a pyrogallol moiety. Such compounds are susceptible to oxidation in the neutral pH and oxygen-rich environment of cell culture media. This oxidation can lead to the formation of colored byproducts, resulting in a yellowing or browning of the medium. This indicates potential degradation of the compound.

Q3: My cells are showing signs of toxicity or unexpected biological effects at concentrations that should be non-toxic based on literature. Why might this be happening?

A3: Phenolic compounds, particularly those with catechol or pyrogallol structures, can undergo autoxidation in cell culture media, leading to the generation of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[1] This unintended production of ROS can induce cytotoxicity, oxidative stress, and other off-target effects that may not be directly related to the intended biological activity of the parent compound.[1]

Q4: How stable is this compound in my cell culture medium?

A4: The stability of polyphenols in cell culture media like Dulbecco's Modified Eagle's Medium (DMEM) is highly dependent on their chemical structure.[2] Compounds with a pyrogallol-type structure, such as 3,4,5-Trihydroxycinnamic acid, are generally the least stable.[2] Therefore, it is highly probable that this compound will degrade over the course of a typical cell culture experiment (24-72 hours). It is strongly recommended to perform a stability study under your specific experimental conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation of the compound in the cell culture medium. - Low solubility of the ester in aqueous media. - Exceeding the solubility limit when diluting the stock solution.- Ensure the final solvent concentration is as high as is tolerable for the cells to aid solubility. - Prepare fresh dilutions for each experiment. - Consider using a solubilizing agent, but validate its compatibility with your cell line.
Inconsistent or non-reproducible experimental results. - Degradation of the compound over time in the incubator. - Variability in the preparation of the compound solution.- Prepare fresh working solutions of the compound immediately before each experiment. - Minimize the exposure of the compound stock solution and media containing the compound to light and elevated temperatures. - Perform a time-course experiment to assess the stability of the compound under your specific conditions (see Experimental Protocols section).
High background signal or artifacts in assays. - Interference from the degradation products of the compound.- Include a "compound in media only" control (without cells) to assess any background signal generated by the compound or its degradation products. - If possible, analyze the stability of the compound and the formation of degradation products using HPLC.
Media color change (yellowing/browning). - Oxidation of the phenolic structure of the compound.- This is an indicator of compound instability. Consider the following to mitigate this: - Change the media more frequently to remove degradation products. - Supplement the media with a low concentration of an antioxidant like ascorbic acid (vitamin C), but first, verify its effect on your experimental system. - Reduce the oxygen tension in the incubator if your experiment allows.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media via HPLC

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.

1. Materials:

  • This compound

  • Your chosen cell culture medium (e.g., DMEM, RPMI-1640) supplemented as for your experiments (e.g., with FBS, antibiotics).

  • HPLC grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid).

  • Protein precipitation agent (e.g., ice-cold acetonitrile or methanol).

  • HPLC system with a UV or PDA detector.

  • Analytical C18 HPLC column.

2. Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_compound Prepare concentrated stock solution of compound in DMSO prep_media Prepare cell culture medium with the final concentration of the compound prep_compound->prep_media incubate Incubate the medium at 37°C, 5% CO2 prep_media->incubate sampling Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours) incubate->sampling protein_precip Add ice-cold acetonitrile (1:3 ratio) to precipitate proteins sampling->protein_precip centrifuge Centrifuge to pellet precipitated proteins protein_precip->centrifuge supernatant Collect the supernatant centrifuge->supernatant hplc Analyze the supernatant by HPLC supernatant->hplc data_analysis Quantify the peak area of the parent compound at each time point hplc->data_analysis

Caption: Workflow for assessing compound stability in cell culture media.

3. Detailed Steps:

  • Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Spike the cell culture medium with the compound to the final working concentration you use in your experiments. Prepare a sufficient volume for all time points.

  • Incubation and Sampling:

    • Place the medium containing the compound in a sterile flask or plate in a cell culture incubator (37°C, 5% CO₂).

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect an aliquot of the medium (e.g., 200 µL). The t=0 sample should be taken immediately after adding the compound to the medium.

  • Sample Processing:

    • To each 200 µL aliquot of medium, add 600 µL of ice-cold acetonitrile to precipitate the proteins from the serum in the medium.

    • Vortex briefly and incubate at -20°C for at least 30 minutes.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for HPLC analysis.

  • HPLC Analysis:

    • Develop an isocratic or gradient HPLC method that provides good separation of the parent compound from any potential degradation products and media components. A C18 column is a good starting point. The mobile phase could be a mixture of acetonitrile and water with 0.1% formic acid.

    • Inject the processed samples onto the HPLC system.

    • Monitor the elution profile at a wavelength where the compound has maximum absorbance.

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage of the compound remaining versus time to visualize its stability profile.

Data Presentation

Table 1: Expected Stability of this compound in Cell Culture Media at 37°C

Based on the known instability of pyrogallol-type phenolic compounds in cell culture media, the following is a hypothetical representation of expected stability data. Actual results should be determined experimentally using the protocol above.

Time (hours)% Compound Remaining (Mean ± SD)Observations
0100 ± 0Clear, normal colored medium.
285 ± 5Slight yellowing of the medium may be observed.
850 ± 8Medium may appear noticeably yellow to light brown.
24< 20Medium is likely to be significantly discolored.
48< 5Pronounced color change in the medium.

Signaling Pathways

Based on studies of the structurally related compound, gallic acid, this compound may influence several signaling pathways. The following diagrams illustrate some of these potential mechanisms of action.

G compound 3,4,5-Trihydroxycinnamic acid decyl ester ros ROS Generation compound->ros p38 p38 MAPK ros->p38 er_stress ER Stress ros->er_stress apoptosis Apoptosis p38->apoptosis er_stress->apoptosis

Caption: Potential ROS-mediated apoptosis signaling pathway.

G compound 3,4,5-Trihydroxycinnamic acid decyl ester tnfa TNF-α Receptor compound->tnfa modulates ripk1 RIPK1 tnfa->ripk1 ripk3 RIPK3 ripk1->ripk3 mlkl MLKL ripk3->mlkl necroptosis Necroptosis mlkl->necroptosis G compound 3,4,5-Trihydroxycinnamic acid decyl ester pten PTEN compound->pten activates akt AKT pten->akt inhibits hif1a HIF-1α akt->hif1a activates vegf VEGF hif1a->vegf activates angiogenesis Angiogenesis vegf->angiogenesis promotes

References

Technical Support Center: Purification of 3,4,5-Trihydroxycinnamic Acid Decyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3,4,5-Trihydroxycinnamic acid decyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges stem from the molecule's amphiphilic nature, possessing both a polar trihydroxyphenyl head group and a non-polar decyl tail. This can lead to issues with solubility, potential degradation of the sensitive trihydroxycinnamic acid moiety, and co-elution with structurally similar impurities during chromatography.

Q2: What are the most common impurities I might encounter?

A2: Common impurities include unreacted 3,4,5-trihydroxycinnamic acid, excess decanol, and byproducts from the Fischer esterification synthesis. Additionally, degradation products of the starting material or the final compound can also be present.

Q3: Is the 3,4,5-trihydroxyphenyl group sensitive to degradation during purification?

A3: Yes, the 3,4,5-trihydroxyphenyl group, being a catechol-like structure, can be susceptible to oxidation, especially at elevated temperatures and in the presence of light or residual acid/base from the synthesis.[1][2] This can lead to colored impurities. The acidic nature of standard silica gel can also potentially contribute to degradation.

Q4: What are the recommended storage conditions for the purified this compound?

A4: The purified compound should be stored as a solid powder at -20°C for long-term stability (up to 3 years). For short-term storage, 4°C is acceptable for up to 2 years. If in solution, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

Troubleshooting Guides

Column Chromatography Issues

This guide addresses common problems encountered during the purification of this compound using conventional silica gel column chromatography.

Problem Potential Cause Troubleshooting Steps
Low Yield/No Elution of Product Poor solubility in the mobile phase: The long decyl chain makes the molecule quite hydrophobic.- Increase the polarity of the eluting solvent gradually. - Consider a different solvent system. A good starting point is a gradient of ethyl acetate in hexane. - "Dry loading" the sample onto silica gel can improve resolution and yield if solubility in the initial mobile phase is low.
Strong retention on the silica gel: The polar trihydroxyphenyl head can interact strongly with the acidic silanol groups.- Gradually increase the polarity of the mobile phase. - Consider deactivating the silica gel by preparing a slurry with a small percentage of a base like triethylamine (e.g., 1-2%) in the non-polar solvent before packing the column.[4][5][6]
Product Degradation on the Column (Observed as colored bands or multiple spots on TLC) Acid-catalyzed degradation: Standard silica gel is acidic and can promote the degradation of the sensitive 3,4,5-trihydroxyphenyl moiety.- Deactivate the silica gel: Flush the packed column with a solvent mixture containing 1-2% triethylamine before loading the sample.[4][5][6] - Use neutral or basic alumina as the stationary phase as an alternative to silica gel. - Work quickly and avoid prolonged exposure of the compound to the stationary phase.
Co-elution of Impurities Similar polarity of product and impurities: Unreacted starting materials or byproducts may have similar retention factors.- Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. Test various solvent mixtures of differing polarities. - Employ a shallow gradient elution to improve separation. - Consider an alternative chromatography technique like Hydrophilic Interaction Liquid Chromatography (HILIC).
Alternative Purification Strategy: Hydrophilic Interaction Liquid Chromatography (HILIC)

For compounds like this compound that have both polar and non-polar characteristics, HILIC can be a powerful purification tool. It is particularly useful when reverse-phase chromatography fails to provide adequate retention or separation.[7][8][9]

Problem Potential Cause Troubleshooting Steps
Poor Retention in Reversed-Phase HPLC Hydrophobic nature of the decyl chain: The compound may elute too quickly in highly aqueous mobile phases.- Switch to a HILIC column. HILIC uses a polar stationary phase (like silica or diol) with a mobile phase consisting of a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a more polar solvent (like water).[8][9]
Difficult Separation from Polar Impurities Co-elution in normal or reversed-phase: The unique retention mechanism of HILIC can provide different selectivity.- In HILIC, polar compounds are retained more strongly. This can allow for the separation of the target molecule from more polar impurities that might co-elute in other systems.[7][10]
Solubility Issues in HILIC Mobile Phase High organic content of the initial mobile phase: The compound may not be soluble in high concentrations of acetonitrile.- Dissolve the sample in a small amount of a stronger, compatible solvent (like DMSO) before injection, ensuring it is miscible with the mobile phase.[3] - Optimize the initial mobile phase composition to balance retention and solubility.

Experimental Protocols

Protocol 1: Deactivated Silica Gel Column Chromatography
  • Preparation of Deactivated Silica Gel:

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexane).

    • Add 1-2% (v/v) of triethylamine to the slurry and mix thoroughly.[4][5]

    • Pack the column with the deactivated silica gel slurry.

    • Equilibrate the column by flushing with the initial mobile phase until the eluent is neutral.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: HPLC Purity Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: A typical starting gradient could be 60% B to 100% B over 20 minutes, followed by a hold at 100% B for 5 minutes. This will need to be optimized based on the specific impurity profile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has maximum absorbance (e.g., around 325 nm for cinnamic acid derivatives).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol or DMSO.[3]

Data Presentation

Table 1: Solubility of this compound

This table provides a summary of known solubility information. Researchers should perform their own solubility tests in common chromatography solvents to optimize purification conditions.

Solvent/System Solubility Notes
DMSO100 mg/mL (297.25 mM)May require sonication to fully dissolve.[3][11]
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL (7.43 mM)Clear solution.[3]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline2.5 mg/mL (7.43 mM)Suspended solution, may require sonication.[3]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.43 mM)Clear solution.[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Isolation synthesis Fischer Esterification: 3,4,5-Trihydroxycinnamic acid + Decanol column Column Chromatography (Deactivated Silica) synthesis->column Crude Product hilic HILIC (Alternative) synthesis->hilic Alternative Route tlc TLC Monitoring column->tlc Collect Fractions hilic->tlc tlc->column Adjust Gradient evaporation Solvent Evaporation tlc->evaporation Combine Pure Fractions hplc HPLC Purity Check product Pure Product hplc->product Confirm Purity evaporation->hplc

Caption: Experimental workflow for the purification of this compound.

troubleshooting_tree start Purification Issue? q1 Low Yield or No Elution? start->q1 q2 Product Degradation? start->q2 q3 Co-elution of Impurities? start->q3 ans1a Increase Solvent Polarity q1->ans1a Yes ans2a Deactivate Silica q2->ans2a Yes ans3a Optimize Gradient q3->ans3a Yes ans1b Dry Load Sample ans1a->ans1b ans1c Deactivate Silica ans1b->ans1c ans2b Use Alumina ans2a->ans2b ans3b Try HILIC ans3a->ans3b

Caption: Troubleshooting decision tree for column chromatography purification.

degradation_pathway reactant This compound (Sensitive Moiety) oxidizing_conditions Oxidizing Conditions (e.g., Air, Light, Acidic Silica) reactant->oxidizing_conditions product Oxidized Products (e.g., Quinone-type structures) oxidizing_conditions->product Oxidation

Caption: Potential degradation pathway of the 3,4,5-trihydroxyphenyl moiety.

References

Technical Support Center: Storage and Handling of 3,4,5-Trihydroxycinnamic Acid Decyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 3,4,5-Trihydroxycinnamic acid decyl ester to prevent its oxidation and ensure its stability for research purposes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing this compound?

For long-term storage, it is recommended to store this compound as a solid powder at -20°C, which should maintain its stability for up to three years. For shorter periods, storage at 4°C is suitable for up to two years. If the compound is in a solvent, it should be stored at -80°C for up to six months or at -20°C for up to one month.[1][2][3] One supplier also suggests a general storage temperature of 2-8°C.[4]

Q2: How does oxidation affect this compound?

This compound is a phenolic compound and is susceptible to oxidation.[5] Oxidation can lead to the degradation of the compound, resulting in a loss of its antioxidant properties and the formation of impurities, such as quinones. This can compromise the integrity of experimental results.

Q3: What are the visible signs of degradation?

Visible signs of degradation can include a change in the color of the compound, often turning brownish. However, significant degradation can occur before any color change is apparent. Therefore, it is crucial to follow proper storage and handling procedures and to use analytical methods to assess purity if degradation is suspected.

Q4: Is it necessary to store this compound under an inert atmosphere?

Yes, to minimize the risk of oxidation, it is highly recommended to store this compound under an inert atmosphere, such as nitrogen or argon. This is particularly important for long-term storage.

Q5: How should I handle the compound when preparing solutions?

When preparing solutions, it is important to use dry, deoxygenated solvents. The use of glassware that has been oven-dried to remove adsorbed moisture is also recommended.[6][7] Solutions should be prepared fresh whenever possible. If solutions need to be stored, they should be kept in tightly sealed vials with minimal headspace and stored at the recommended low temperatures.[1][3]

Troubleshooting Guide

This guide addresses common issues encountered during the storage of this compound.

Issue 1: Suspected Oxidation or Degradation

  • Symptoms:

    • Inconsistent or unexpected experimental results.

    • Reduced antioxidant activity in assays.

    • Visible change in the color of the solid compound or its solutions.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored at the correct temperature, in the dark, and under an inert atmosphere.

    • Assess Purity: Use analytical methods to check the purity of the compound. High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) can be used to identify and quantify the parent compound and any degradation products.[8][9][10] A loss of the main peak and the appearance of new peaks are indicative of degradation.

    • Functional Assay: Perform a functional assay, such as a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, to determine if the antioxidant capacity of the compound has diminished.[11]

    • Discard if Necessary: If significant degradation is confirmed, it is best to discard the batch and use a fresh, properly stored sample to ensure the reliability of your research.

Issue 2: Moisture Contamination

  • Symptoms:

    • Compound appears clumpy or sticky.

    • Difficulty in accurately weighing the compound.

    • Poor solubility in non-polar solvents.

  • Troubleshooting Steps:

    • Review Handling Procedures: Ensure that the compound is handled in a dry environment, for example, in a glove box or by using techniques for handling moisture-sensitive compounds.[6]

    • Proper Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold compound.

    • Use of Desiccants: Store the compound in a desiccator to protect it from ambient humidity.

Data on Storage Conditions

FormStorage TemperatureDuration
Powder-20°CUp to 3 years[1][2]
Powder4°CUp to 2 years[1][2]
In Solvent-80°CUp to 6 months[1][3]
In Solvent-20°CUp to 1 month[1][3]

Experimental Protocol: Assessing the Stability of this compound

This protocol outlines a general method for assessing the stability of this compound under different storage conditions using HPLC.

Objective: To quantify the degradation of this compound over time under various storage conditions.

Materials:

  • This compound

  • HPLC-grade solvent for dissolution (e.g., methanol or acetonitrile)

  • HPLC system with a C18 column and a DAD or UV detector

  • Incubators or environmental chambers set to desired storage temperatures

  • Light-blocking and transparent vials

  • Inert gas (nitrogen or argon) supply

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in the chosen HPLC-grade solvent.

    • Aliquot the stock solution into different sets of vials (e.g., amber vials for dark conditions and clear vials for light exposure).

    • For samples to be stored under an inert atmosphere, gently bubble nitrogen or argon gas through the solution for a few minutes before sealing the vials.

  • Storage Conditions:

    • Store the different sets of vials under the desired conditions to be tested (e.g., -20°C in the dark, 4°C in the dark, room temperature in the dark, and room temperature with light exposure).

  • Time Points:

    • Analyze the samples at regular intervals (e.g., time 0, 1 week, 2 weeks, 1 month, 3 months, and 6 months).

  • HPLC Analysis:

    • At each time point, withdraw an aliquot from each storage condition.

    • Inject the sample into the HPLC system.

    • Use a suitable mobile phase gradient to achieve good separation of the parent compound from any potential degradation products.

    • Monitor the elution profile at a wavelength where 3,4,5-Trihydroxycinnamic acid and its potential degradation products absorb (e.g., around 320 nm for hydroxycinnamic acids).[8]

    • Record the peak area of the this compound peak.

  • Data Analysis:

    • Calculate the percentage of the remaining this compound at each time point relative to the initial concentration at time 0.

    • Plot the percentage of the remaining compound against time for each storage condition to determine the degradation kinetics.

Visualizations

Troubleshooting_Oxidation start Start: Suspected Oxidation check_storage Verify Storage Conditions: - Temperature? - Light Exposure? - Inert Atmosphere? start->check_storage assess_purity Assess Purity: - HPLC-DAD/MS - Look for new peaks check_storage->assess_purity functional_assay Functional Assay: - e.g., DPPH - Check antioxidant activity assess_purity->functional_assay decision Significant Degradation? functional_assay->decision discard Discard Batch & Use Fresh Sample decision->discard Yes continue_use Continue Use & Monitor Closely decision->continue_use No

Caption: Troubleshooting workflow for suspected oxidation.

Storage_Recommendations compound 3,4,5-Trihydroxycinnamic Acid Decyl Ester solid Solid (Powder) compound->solid solution In Solvent compound->solution solid_long_term Long-term: -20°C (up to 3 years) solid->solid_long_term solid_short_term Short-term: 4°C (up to 2 years) solid->solid_short_term solution_long_term Long-term: -80°C (up to 6 months) solution->solution_long_term solution_short_term Short-term: -20°C (up to 1 month) solution->solution_short_term

Caption: Recommended storage conditions.

References

Technical Support Center: Optimizing Fischer Esterification of Gallic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Fischer esterification of gallic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1][2][3] To favor product formation, you need to shift the equilibrium to the right according to Le Châtelier's Principle.[2][3] Here are the primary strategies:

  • Use of Excess Alcohol: Employing a large excess of the alcohol reactant can significantly drive the reaction forward.[2] In many protocols, the alcohol itself is used as the solvent, ensuring a large molar excess.[4]

  • Removal of Water: Water is a byproduct of the reaction, and its presence can lead to the hydrolysis of the ester back to the starting materials.[2][5] Continuously removing water as it forms is crucial for high yields.[2] This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene or xylene that forms an azeotrope with water allows for its physical removal from the reaction mixture.[6][7][8][9]

    • Drying Agents: While less common for reflux reactions, molecular sieves can be used in some setups to adsorb the water produced.

Q2: I am observing a significant amount of unreacted gallic acid in my final product. What should I do?

A2: The presence of unreacted gallic acid is a common issue and can be addressed by optimizing reaction parameters and employing effective purification strategies.

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time at the appropriate temperature. Reaction times can range from 3 to 10 hours under conventional heating.[4][10] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.

  • Catalyst Choice and Concentration: The type and amount of acid catalyst are critical. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[5][10] Ensure you are using a sufficient catalytic amount.

  • Purification: Unreacted gallic acid can be removed during the work-up. Washing the organic layer with a mild base, such as a sodium bicarbonate solution, will deprotonate the carboxylic acid group of the unreacted gallic acid, making it water-soluble and thus easily separated in the aqueous layer.[7][11]

Q3: What are the best practices for purifying the final gallic acid ester?

A3: Proper purification is essential to obtain a high-purity product. A typical purification workflow involves:

  • Removal of Excess Alcohol: If the alcohol used has a relatively low boiling point, it can be removed under reduced pressure using a rotary evaporator.[4]

  • Extraction: The crude product is typically dissolved in an organic solvent like ethyl acetate and washed with water to remove any water-soluble impurities.[4]

  • Neutralization Wash: A wash with a saturated sodium bicarbonate (NaHCO₃) solution is performed to remove the acid catalyst and any unreacted gallic acid.[7][11]

  • Brine Wash: A final wash with a saturated sodium chloride (brine) solution helps to remove residual water from the organic layer.

  • Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Further Purification (if necessary): If the product is still not pure, recrystallization or silica gel column chromatography can be employed to obtain the final high-purity ester.[4][12]

Q4: Can I use microwave irradiation for this reaction, and what are the advantages?

A4: Yes, microwave-assisted Fischer esterification of gallic acid has been shown to be a highly efficient method.[12][13][14][15] The main advantages include:

  • Drastically Reduced Reaction Times: Reactions that take several hours with conventional heating can often be completed in 6-10 minutes under microwave irradiation.[12][13]

  • High Yields: Microwave-assisted methods can produce almost quantitative yields of the desired ester.[12][13]

  • Greener Chemistry: Shorter reaction times lead to significant energy savings.

Data Presentation: Reaction Parameter Comparison

The following tables summarize quantitative data for the Fischer esterification of gallic acid under various conditions.

Table 1: Comparison of Catalysts and Reaction Conditions for Conventional Heating

AlcoholCatalystMolar Ratio (Gallic Acid:Alcohol:Catalyst)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
MethanolH₂SO₄Not specifiedMethanolRefluxNot specified78[16]
Various Alkyl AlcoholsH₂SO₄1 : large excess : catalyticAlcoholReflux3 - 750 - 90[4]
n-Hexyl AlcoholAminosulfonic Acid1 : 1.1-1.5 : 0.08-0.20Benzene96 - 98696.5[17]
n-Octyl AlcoholH₂SO₄Not specifiedBenzene88 - 90Not specified93[7]
Lauryl Alcoholβ-naphthalene sulfonic acid1 : 5 : catalyticXylene~2003 - 591[6]

Table 2: Microwave-Assisted Fischer Esterification of Gallic Acid

AlcoholCatalystPower (W)Temperature (°C)Reaction Time (min)Yield (%)Reference
Various Alkyl AlcoholsH₂SO₄Not specifiedNot specified6 - 10~Quantitative[12][13]

Experimental Protocols

Protocol 1: Conventional Fischer Esterification of Gallic Acid

This protocol is a general procedure based on common laboratory practices.[4]

Materials:

  • Gallic acid

  • Alkyl alcohol (e.g., ethanol, propanol, butanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add gallic acid (1 equivalent) and the desired alkyl alcohol (a large excess, often used as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 3-7 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and then a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • If necessary, purify the crude product by recrystallization or column chromatography.

Protocol 2: Fischer Esterification using a Dean-Stark Apparatus

This protocol is designed to maximize yield by continuously removing water.[6][9]

Materials:

  • Same as Protocol 1, with the addition of an azeotropic solvent (e.g., toluene or xylene) and a Dean-Stark apparatus.

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add gallic acid (1 equivalent), the alcohol (1.1-1.5 equivalents), the azeotropic solvent (e.g., toluene), and the acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux. The azeotrope of the solvent and water will distill into the Dean-Stark trap.

  • The denser water will separate and collect at the bottom of the trap, while the solvent will overflow and return to the reaction flask.[8][18]

  • Continue the reaction until no more water collects in the trap.

  • Cool the reaction mixture and proceed with the work-up as described in Protocol 1 (steps 6-10).

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification Reactants Gallic Acid + Excess Alcohol ReactionVessel Reaction at Reflux (Conventional or Microwave) Reactants->ReactionVessel Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->ReactionVessel Evaporation Remove Excess Alcohol ReactionVessel->Evaporation Reaction Complete Extraction Dissolve in EtOAc, Wash with H2O Evaporation->Extraction Neutralization Wash with NaHCO3 Solution Extraction->Neutralization Drying Dry with Na2SO4 Neutralization->Drying Purification Column Chromatography or Recrystallization Drying->Purification If necessary FinalProduct Pure Gallic Acid Ester Drying->FinalProduct If pure Purification->FinalProduct

Caption: General experimental workflow for Fischer esterification of gallic acid.

Troubleshooting_Low_Yield Start Low Yield Observed Equilibrium Is the reaction equilibrium shifted towards products? Start->Equilibrium Reaction_Conditions Are reaction time and temperature sufficient? Start->Reaction_Conditions Purification_Loss Is product being lost during work-up? Start->Purification_Loss Water_Removal Is water being effectively removed? Equilibrium->Water_Removal No Excess_Alcohol Is a large excess of alcohol being used? Equilibrium->Excess_Alcohol No Solution_Water Implement water removal: - Dean-Stark trap - Molecular sieves Water_Removal->Solution_Water Solution_Alcohol Increase molar ratio of alcohol to gallic acid Excess_Alcohol->Solution_Alcohol Solution_Conditions Increase reaction time and/or monitor with TLC Reaction_Conditions->Solution_Conditions Solution_Purification Optimize extraction and washing steps Purification_Loss->Solution_Purification

Caption: Troubleshooting guide for low reaction yields.

References

impact of pH on the stability of 3,4,5-Trihydroxycinnamic acid decyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of pH on the stability of 3,4,5-Trihydroxycinnamic acid decyl ester (also known as decyl gallate).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

A1: Based on studies of similar alkyl gallates, this compound is most stable in acidic conditions, typically in a pH range of 3.0 to 5.0. As the pH increases towards neutral and alkaline conditions, the stability of the compound significantly decreases.

Q2: What are the primary degradation pathways for this compound at different pH values?

A2: The two main degradation pathways are hydrolysis of the ester bond and oxidation of the trihydroxycinnamic acid moiety.

  • Alkaline and Neutral pH: Both hydrolysis and oxidation are accelerated. Alkaline conditions, in particular, promote rapid hydrolysis of the ester linkage, yielding 3,4,5-Trihydroxycinnamic acid and decanol. The phenoxide ions formed at higher pH are also highly susceptible to oxidation.

  • Acidic pH: The ester bond is more stable against hydrolysis. While oxidation can still occur, it is generally slower compared to alkaline conditions.

Q3: I am observing a color change in my formulation containing this compound. What could be the cause?

A3: A color change, often to a brownish hue, is a common indicator of degradation, specifically the oxidation of the 3,4,5-trihydroxycinnamoyl (galloyl) moiety. This process is more pronounced at neutral to alkaline pH and can be initiated by exposure to air (oxygen), light, or the presence of metal ions.

Q4: Can I use a buffer to maintain the stability of my formulation?

A4: Yes, using a buffer system to maintain an acidic pH (ideally between 3.0 and 5.0) is highly recommended to minimize degradation. Citrate or acetate buffers are commonly used for this purpose.

Q5: How does temperature affect the pH-dependent stability of this compound?

A5: Elevated temperatures will accelerate the degradation of this compound at all pH values. However, the effect is more pronounced at neutral and alkaline pH where both hydrolysis and oxidation rates are already higher. For optimal stability, it is recommended to store solutions at refrigerated temperatures (2-8 °C).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of potency or concentration of the ester. The pH of the solution is likely neutral or alkaline, leading to rapid hydrolysis and/or oxidation.Adjust the pH of your formulation to the acidic range (pH 3.0-5.0) using a suitable buffer system (e.g., citrate or acetate buffer). Store the formulation at a lower temperature.
Formation of a precipitate in the aqueous formulation. The ester has low aqueous solubility, and hydrolysis to 3,4,5-Trihydroxycinnamic acid, which also has limited solubility, may have occurred.Ensure the concentration of the ester is within its solubility limit in your chosen solvent system. If hydrolysis is suspected, confirm by analytical methods like HPLC. Consider using a co-solvent system if appropriate for your application.
Inconsistent results in antioxidant activity assays. The compound may be degrading during the assay due to the pH of the assay buffer.Evaluate the pH of your assay buffer. If it is neutral or alkaline, consider if the assay can be performed at a lower pH or if the incubation time can be minimized. Run a stability check of your compound in the assay buffer.
Appearance of new peaks in HPLC chromatogram. These are likely degradation products. A peak with a shorter retention time could be 3,4,5-Trihydroxycinnamic acid from hydrolysis.Characterize the degradation products using techniques like LC-MS. Implement the preventative measures for degradation (pH adjustment, temperature control, protection from light and oxygen).

Data Presentation

Table 1: Qualitative Stability of this compound at Different pH Conditions

pH RangePredominant Degradation Pathway(s)Expected StabilityObservations
< 3.0 (Strongly Acidic) Minimal Hydrolysis and OxidationHighGenerally stable, but extreme acidity should be evaluated for specific formulations.
3.0 - 5.0 (Acidic) Slow OxidationGoodOptimal range for stability. Recommended for aqueous formulations.
5.0 - 7.0 (Weakly Acidic to Neutral) Moderate Hydrolysis and OxidationModerate to LowDegradation becomes more significant as pH approaches 7.
> 7.0 (Alkaline) Rapid Hydrolysis and OxidationVery LowSignificant and rapid degradation is expected. Avoid this pH range for storage.

Experimental Protocols

Protocol: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This method is designed to separate and quantify this compound from its primary degradation product, 3,4,5-Trihydroxycinnamic acid.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

  • Gradient Program:

    • 0-5 min: 70% A, 30% B

    • 5-20 min: Linear gradient to 30% A, 70% B

    • 20-25 min: Hold at 30% A, 70% B

    • 25-30 min: Return to initial conditions (70% A, 30% B)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

2. Sample Preparation for Stability Study:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or ethanol).

  • Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 3, 5, 7, 9).

  • Spike a known concentration of the stock solution into each buffered solution to achieve the desired final concentration.

  • Incubate the samples under controlled temperature and light conditions.

  • At specified time points, withdraw an aliquot of the sample, quench any ongoing reaction if necessary (e.g., by adding acid to an alkaline sample), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

3. Analysis:

  • Inject the prepared samples into the HPLC system.

  • Identify the peaks for this compound and its degradation product (3,4,5-Trihydroxycinnamic acid) based on their retention times (the ester will have a longer retention time).

  • Quantify the amount of the remaining ester at each time point to determine the extent of degradation.

Mandatory Visualization

pH Impact on this compound Stability A 3,4,5-Trihydroxycinnamic Acid Decyl Ester B Hydrolysis A->B Accelerated C Oxidation A->C Accelerated D 3,4,5-Trihydroxycinnamic Acid + Decanol B->D E Oxidized Products (e.g., Quinones) C->E pH_alkaline Alkaline pH (>7) pH_alkaline->B High Rate pH_alkaline->C High Rate pH_acidic Acidic pH (<6) pH_acidic->B Slow Rate pH_acidic->C Slow Rate pH_neutral Neutral pH (~7) pH_neutral->B Moderate Rate pH_neutral->C Moderate Rate

Caption: pH-dependent degradation pathways of this compound.

Validation & Comparative

Unveiling the Antimicrobial Potency of Hydroxycinnamic Acid Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antimicrobial efficacy of various hydroxycinnamic acid esters. By consolidating experimental data and detailing methodologies, this document serves as a valuable resource for identifying promising candidates for novel antimicrobial agents.

Hydroxycinnamic acids, a class of phenolic compounds abundant in plants, and their ester derivatives have garnered significant attention for their diverse biological activities, including potent antimicrobial effects.[1][2][3] Esterification of these acids can enhance their ability to penetrate microbial cell membranes, often leading to increased antimicrobial efficacy.[4][5] This guide summarizes key findings on the antimicrobial performance of different hydroxycinnamic acid esters, presenting quantitative data, experimental protocols, and insights into their mechanisms of action.

Comparative Antimicrobial Efficacy: A Data-Driven Overview

The antimicrobial activity of hydroxycinnamic acid esters is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. A lower MIC or MBC value indicates greater antimicrobial potency.

The following table summarizes the MIC and MBC values of various hydroxycinnamic acid esters against a range of pathogenic bacteria, as reported in recent literature.

Hydroxycinnamic Acid EsterMicroorganismMIC (mg/mL)MBC (mg/mL)Reference
Ferulic Acid Esters
Propyl ferulate (FC3)Staphylococcus aureus0.42.0[4][5][6]
Hexyl ferulate (FC6)Escherichia coli0.53.0[4][5][6]
Hexyl ferulate (FC6)Pseudomonas aeruginosa0.43.0[4][5][6]
Hexyl ferulate (FC6)Staphylococcus aureus0.42.0[4][5][6]
Hexyl ferulate (FC6)Bacillus subtilis1.14.0[4][5][6]
Chlorobutyl ferulate (2e)Ralstonia solanacearum0.64-[7]
Caffeic Acid Esters
Caffeic acid isopropenyl ester (CAIE)Paenibacillus larvae0.1250.125[8][9]
Caffeic acid benzyl ester (CABE)Paenibacillus larvae0.1250.125[8][9]
Caffeic acid phenethyl ester (CAPE)Paenibacillus larvae0.1250.125[8][9]
CAIE, CABE, and CAPE in combinationPaenibacillus larvae0.03125 (each)0.03125 (each)[8][9]

Note: The efficacy of these esters can be influenced by the specific microbial strain, the experimental conditions, and the length of the alkyl chain in the ester group.[4][10][11]

Understanding the Experimental Approach

The data presented in this guide is derived from established antimicrobial susceptibility testing methods. A thorough understanding of these protocols is crucial for the interpretation and replication of the findings.

Key Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The following is a generalized protocol based on the methodologies described in the cited literature.[4][8]

  • Preparation of Microbial Inoculum: A standardized suspension of the target microorganism is prepared in a suitable growth medium, typically adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The hydroxycinnamic acid esters are serially diluted in a 96-well microtiter plate containing the growth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the ester that shows no visible turbidity, indicating the inhibition of microbial growth.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Microbial Inoculum (e.g., 5x10^5 CFU/mL) C Inoculate Microtiter Plate Wells A->C Standardized Inoculum B Prepare Serial Dilutions of Hydroxycinnamic Acid Esters B->C Test Compounds D Incubate Plate (e.g., 37°C, 24-48h) C->D E Observe for Microbial Growth (Turbidity) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F signaling_pathway cluster_membrane Cell Membrane Interaction cluster_oxidative Intracellular Effects Ester Hydroxycinnamic Acid Ester Membrane Bacterial Cell Membrane Disruption Ester->Membrane ROS Increased Reactive Oxygen Species (ROS) Ester->ROS Leakage Leakage of Intracellular Components Membrane->Leakage Death Bacterial Cell Death Leakage->Death OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->Death

References

Unveiling the Lipase Inhibitory Potential of Gallic Acid Esters: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing quest for novel therapeutic agents to manage obesity and related metabolic disorders, the inhibition of pancreatic lipase, a key enzyme in dietary fat digestion, has emerged as a promising strategy. This guide delves into the structure-activity relationship (SAR) of gallic acid esters as potent inhibitors of pancreatic lipase, offering a comparative analysis based on available experimental data. Gallic acid, a naturally occurring polyphenol, and its ester derivatives have garnered significant attention for their diverse biological activities. Understanding how modifications to the gallic acid structure, specifically the ester group, influence their lipase inhibitory potency is crucial for the rational design of more effective anti-obesity compounds.

Comparative Analysis of Lipase Inhibition by Gallic Acid and its Esters

The inhibitory potential of gallic acid and its esters against pancreatic lipase is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a more potent inhibitor.

While a comprehensive study systematically evaluating a full series of alkyl gallates was not found in the public domain, the available data for gallic acid and methyl gallate provide initial insights into their comparative efficacy. Orlistat, a clinically approved lipase inhibitor, is included for reference.

CompoundLipase SourceIC50 (µM)
Gallic AcidPorcine Pancreas3.5 ± 0.5
Methyl GallatePorcine Pancreas30.6 ± 2.4
OrlistatPorcine PancreasReference

Note: The IC50 value for Orlistat is highly variable in the literature and is therefore presented as a reference standard against which the gallic acid derivatives were compared in their respective studies.

From the available data, gallic acid demonstrates potent inhibition of pancreatic lipase. Interestingly, the esterification of the carboxylic acid group with a methyl group in methyl gallate appears to decrease the inhibitory activity, as indicated by its higher IC50 value compared to gallic acid[1]. This initial finding suggests that the free carboxylic acid group of gallic acid may play a significant role in its interaction with pancreatic lipase.

Further research has indicated that the galloyl moiety is crucial for the inhibitory activity of more complex polyphenols like epigallocatechin gallate (EGCG)[2]. Studies on other polyphenolic compounds have also highlighted the importance of ester linkages for potent lipase inhibition, with some reports even finding gallic acid itself to be inactive, thereby emphasizing the role of the ester group in specific molecular contexts.

The inhibitory mechanism of gallic acid and ethyl gallate against pancreatic lipase has been characterized as competitive, indicating that these molecules likely bind to the active site of the enzyme, preventing the substrate from binding[3][4].

Experimental Protocols for Lipase Inhibition Assays

The determination of the lipase inhibitory activity of gallic acid esters is typically performed using an in vitro enzymatic assay. The following is a generalized protocol based on commonly cited methodologies.

Materials:

  • Enzyme: Porcine Pancreatic Lipase (PPL)

  • Substrate: p-Nitrophenyl Palmitate (pNPP) or p-Nitrophenyl Butyrate (PNPB)

  • Inhibitors: Gallic acid, gallic acid esters (e.g., methyl gallate), and a positive control (e.g., Orlistat)

  • Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Solvent: Dimethyl sulfoxide (DMSO) to dissolve inhibitors

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Porcine Pancreatic Lipase in Tris-HCl buffer.

    • Prepare a stock solution of the substrate (pNPP or PNPB) in a suitable solvent like isopropanol.

    • Prepare stock solutions of the test compounds (gallic acid, gallic acid esters) and Orlistat in DMSO. Further dilutions are made with the buffer.

  • Assay Protocol:

    • In a 96-well microplate, add the Tris-HCl buffer.

    • Add a specific volume of the inhibitor solution (or DMSO for the control).

    • Add the Porcine Pancreatic Lipase solution to each well and incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Measure the absorbance of the product (p-nitrophenol) at a specific wavelength (typically 405-410 nm) at regular intervals or after a fixed incubation time using a microplate reader.

  • Data Analysis:

    • The percentage of lipase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control reaction (with DMSO) and A_sample is the absorbance of the reaction with the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the inhibitor and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of a pancreatic lipase inhibition assay.

Lipase_Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis PPL Porcine Pancreatic Lipase Solution Mix Mix Buffer, Inhibitor & Lipase PPL->Mix Substrate Substrate Solution (pNPP or PNPB) AddSubstrate Add Substrate Substrate->AddSubstrate Inhibitor Inhibitor Solutions (Gallic Acid Esters) Inhibitor->Mix PreIncubate Pre-incubate Mix->PreIncubate PreIncubate->AddSubstrate Incubate Incubate AddSubstrate->Incubate Measure Measure Absorbance Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

References

A Comparative Analysis of the Cytotoxic Effects of Gallic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Oncology and Drug Discovery

Gallic acid, a naturally occurring phenolic compound found in a variety of plants, has garnered significant attention in cancer research for its pro-apoptotic and anti-proliferative effects.[1] Modifications to its chemical structure have given rise to a plethora of derivatives, primarily esters and amides, with altered physicochemical properties that can influence their cytotoxic potential. This guide provides a comparative overview of the cytotoxicity of various gallic acid derivatives against different cancer cell lines, supported by experimental data and detailed methodologies.

Quantitative Comparison of Cytotoxicity

The cytotoxic activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the IC50 values of gallic acid and several of its derivatives against various cancer cell lines, as reported in the literature.

CompoundCell LineIC50 ValueReference
Gallic AcidMCF-7 (Breast)166.90 µg/mL[2]
Gallic AcidOVCAR-3 (Ovarian)22.14 ± 0.45 µM (24h)[3]
Gallic AcidA2780/CP70 (Ovarian)33.53 ± 2.64 µM (24h)[3]
Gallic AcidA2780S (Ovarian)19.39 µg/mL[4]
Gallic AcidA2780CP (Ovarian)35.59 µg/mL[4]
Gallic AcidA375.S2 (Melanoma)Dose-dependent decrease in viability[5]
Methyl gallateMCF-7 (Breast)113.25 µg/mL[2]
Ethyl gallateMCF-7 (Breast)130.12 µg/mL[2]
Propyl gallateMCF-7 (Breast)> 1000 µg/mL[2]
Butyl gallateMCF-7 (Breast)> 1000 µg/mL[2]
Isobutyl gallateMCF-7 (Breast)-[2]
Tert-butyl gallateMCF-7 (Breast)151.20 µg/mL[2]
Amyl gallateMCF-7 (Breast)> 1000 µg/mL[2]
Isoamyl gallateMCF-7 (Breast)58.11 µg/mL[2]
Heptyl gallateMCF-7 (Breast)25.94 µg/mL[2]
Octyl gallateMCF-7 (Breast)42.34 µg/mL[2]
N-sec-butyl gallamideMCF-7 (Breast)8.4 µg/mL[6]
N-tert-butyl gallamideMCF-7 (Breast)2.1 µg/mL[6][7]
N-butyl gallamideMCF-7 (Breast)10.3 µg/mL[6]
N-hexyl gallamideMCF-7 (Breast)3.5 µg/mL[6][7]
3,4,5-trimethoxybenzenesulfonamide (TMBS)A549 (Lung)More cytotoxic than Gallic Acid[8]

Key Observations:

  • Esterification and Chain Length: Modification of the carboxyl group of gallic acid into alkyl esters significantly influences cytotoxicity. In the MCF-7 breast cancer cell line, heptyl gallate and octyl gallate demonstrated stronger cytotoxic effects compared to gallic acid itself, suggesting that an optimal alkyl chain length can enhance activity.[2]

  • Amide Derivatives: The synthesis of N-alkyl gallamides has shown promising results, with N-tert-butyl gallamide and N-hexyl gallamide exhibiting potent cytotoxicity against MCF-7 cells, even surpassing the activity of the parent compound and the positive control, doxorubicin, in one study.[6][7] The branching of the alkyl chain also appears to play a role, with branched-chain derivatives showing greater cytotoxicity than their linear counterparts.[6]

  • Sulfonamide Derivatives: A novel sulfonamide derivative of gallic acid, 3,4,5-trimethoxybenzenesulfonamide (TMBS), was found to be more cytotoxic to A549 non-small cell lung carcinoma cells than gallic acid, while showing no cytotoxicity to healthy peripheral blood mononuclear cells.[8]

  • Cell Line Specificity: The cytotoxic effects of gallic acid and its derivatives can vary significantly between different cancer cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of gallic acid derivatives.

MTT/MTS Cytotoxicity Assay

This colorimetric assay is a widely used method to assess cell viability and proliferation.[9]

Principle: The assay is based on the reduction of a tetrazolium salt, such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS), by mitochondrial dehydrogenases in metabolically active cells.[9] This reduction results in the formation of a colored formazan product, the absorbance of which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the gallic acid derivatives and a vehicle control. Include a positive control (e.g., doxorubicin) and a negative control (untreated cells).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Addition of Reagent: Add the MTT or MTS reagent to each well and incubate for a further 1-4 hours.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.[6]

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism by which gallic acid and its derivatives induce cytotoxicity.[3][5][10][11]

1. Hoechst 33342/Propidium Iodide (PI) Staining:

Principle: This method distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology. Hoechst 33342 is a blue fluorescent dye that stains the condensed chromatin in apoptotic cells more brightly than the chromatin in normal cells. Propidium iodide is a red fluorescent dye that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the gallic acid derivatives as described for the cytotoxicity assay.

  • Staining: Add Hoechst 33342 and PI to the cell culture medium and incubate.

  • Imaging: Observe the cells under a fluorescence microscope. Viable cells will show faint blue nuclei, early apoptotic cells will have bright blue, condensed or fragmented nuclei, and late apoptotic/necrotic cells will show red nuclei.

2. Annexin V/PI Flow Cytometry:

Principle: This is a more quantitative method to detect apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and can be used to detect apoptotic cells. PI is used as a counterstain to identify necrotic cells.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described previously and then harvest them.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizing Molecular Mechanisms and Experimental Processes

Signaling Pathway of Gallic Acid-Induced Apoptosis

Gallic acid and its derivatives can induce apoptosis through multiple signaling pathways, often involving the activation of caspases and the regulation of the Bcl-2 family of proteins.[3][5][10][11] The following diagram illustrates a generalized pathway.

Gallic_Acid_Apoptosis_Pathway GA Gallic Acid / Derivative ROS ↑ ROS Production GA->ROS Bax ↑ Bax GA->Bax Bcl2 ↓ Bcl-2 GA->Bcl2 Mito_Stress Mitochondrial Stress ROS->Mito_Stress CytoC Cytochrome c Release Mito_Stress->CytoC Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized signaling pathway of gallic acid-induced apoptosis.

Experimental Workflow for Cytotoxicity Assessment

The process of evaluating the cytotoxic potential of a compound involves a series of well-defined steps, from initial cell culture to final data analysis.

Cytotoxicity_Workflow Start Start: Cell Culture Seeding Cell Seeding in 96-well Plate Start->Seeding Treatment Treatment with Gallic Acid Derivatives Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation Assay Cytotoxicity Assay (e.g., MTT/MTS) Incubation->Assay Measurement Absorbance Measurement Assay->Measurement Analysis Data Analysis (IC50 Calculation) Measurement->Analysis End End: Cytotoxicity Profile Analysis->End

Caption: A typical experimental workflow for assessing cytotoxicity.

References

in vivo efficacy comparison of 3,4,5-Trihydroxycinnamic acid decyl ester and other lipase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of various lipase inhibitors, with a primary focus on the well-established pharmaceutical drug Orlistat and promising natural compounds such as Epigallocatechin-3-gallate (EGCG) from green tea and cinnamon extracts. Due to the limited availability of direct in vivo comparative studies on 3,4,5-Trihydroxycinnamic acid decyl ester, this document leverages available in vitro data for gallic acid and its esters to provide a preliminary assessment of its potential as a lipase inhibitor.

Executive Summary

Pancreatic lipase is a critical enzyme in the digestion and absorption of dietary fats, making it a key target for anti-obesity therapeutics. Orlistat, a potent and irreversible inhibitor of gastric and pancreatic lipases, is an FDA-approved treatment for obesity.[1][2] However, its use can be limited by gastrointestinal side effects.[3] This has spurred research into naturally derived lipase inhibitors with potentially better tolerability. Among these, EGCG and cinnamon extracts have demonstrated significant anti-obesity effects in preclinical studies. While direct in vivo efficacy data for this compound is not currently available, the known lipase inhibitory activity of its core moiety, gallic acid, suggests its potential as a subject for future investigation.

In Vivo Efficacy Comparison

The following tables summarize the key efficacy parameters from in vivo studies on Orlistat, EGCG, and cinnamon extract.

Table 1: Comparison of In Vivo Efficacy of Lipase Inhibitors on Body Weight and BMI

InhibitorAnimal Model/ PopulationDosageDurationKey Findings on Body Weight/BMIReference
Orlistat Obese Adolescents (12-16 years)120 mg, 3x/day54 weeks-0.55 kg/m ² decrease in BMI vs. +0.31 kg/m ² in placebo group (P=0.001).[4][4]
Orlistat Overweight/Obese Adults with Type 2 Diabetes120 mg, 3x/day1 year3.89% reduction in body weight vs. 1.27% in placebo group (P<0.001).[5][5]
Orlistat Obese Patients120 mg, 3x/day24 weeks4.65 kg weight reduction vs. 2.5 kg in placebo group (P<0.05).[6][6]
EGCG High-fat diet-fed obese C57BL/6J mice0.32% in diet6 weeks44% decrease in body weight gain compared to controls (P<0.01).[7][8][7][8]
EGCG High-fat diet-fed mice3.2 g/kg diet16 weeksReduced body weight gain, percent body fat, and visceral fat weight (P<0.05).[9][9]
Cinnamon Extract High-fat diet-fed male mice1% in diet14 weeksSignificantly lower body weight gain compared to the high-fat diet group (P<0.05).[10][10]

Table 2: Comparison of In Vivo Efficacy of Lipase Inhibitors on Lipid Profile and Fecal Fat

InhibitorAnimal Model/ PopulationDosageDurationKey Findings on Lipid Profile and Fecal FatReference
Orlistat Overweight/Obese Adults with Type 2 Diabetes120 mg, 3x/day1 yearSignificant improvements in serum total cholesterol and LDL cholesterol (P=0.0002 and P=0.001, respectively).[5][5]
Orlistat Obese Patients120 mg, 3x/day24 weeksSignificant reduction in cholesterol (10.68 mg/dL) and LDL (5.87 mg/dL) vs. placebo.[6][6]
EGCG High-fat diet-fed obese C57BL/6J mice0.32% in diet6 weeks29.4% increase in fecal lipid content (P<0.05).[7][8][7][8]
EGCG High-fat diet-fed mice3.2 g/kg diet16 weeksIncreased fecal lipids.[9][9]
Cinnamon Extract High-fat diet-fed male mice1% in diet14 weeksReduced expression of lipid-synthesis-related proteins (SREBP-1c, FAS) in the liver.[10][10]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the efficacy data.

Orlistat in Obese Adolescents
  • Study Design: A 54-week, multicenter, randomized, double-blind, placebo-controlled trial.

  • Participants: 539 obese adolescents (12-16 years old) with a BMI ≥2 units above the 95th percentile.

  • Intervention: Participants received either 120 mg of Orlistat (n=357) or a placebo (n=182) three times daily for one year. This was combined with a mildly hypocaloric diet (30% fat calories), exercise, and behavioral therapy.

  • Primary Outcome: Change in Body Mass Index (BMI).

  • Secondary Outcomes: Changes in waist and hip circumference, weight, and lipid and glucose metabolism markers.[4]

EGCG in High-Fat-Fed Obese Mice
  • Animal Model: C57BL/6J mice rendered obese through a high-fat diet.

  • Intervention: Mice were treated with a diet containing 0.32% EGCG for 6 weeks.

  • Efficacy Parameters: Body weight gain, fecal lipid content, and in vitro pancreatic lipase activity.

  • Methodology: Body weight was monitored throughout the study. Fecal samples were collected to determine lipid content. Pancreatic lipase inhibition by EGCG was assessed in vitro using a dose-response analysis.[7][8]

Cinnamon Extract in High-Fat-Fed Mice
  • Animal Model: Male mice fed a high-fat diet.

  • Intervention: Mice were randomized into four groups: normal diet, normal diet + 1% cinnamon extract, high-fat diet, and high-fat diet + 1% cinnamon extract for 14 weeks.

  • Efficacy Parameters: Body weight gain, and expression of proteins related to lipid synthesis and lipolysis in liver tissue.

  • Methodology: Body weight was recorded over the 14-week period. At the end of the study, liver tissue was analyzed for the expression of key lipid metabolism proteins such as AMPK, p-ACC, CPT-1, SREBP-1c, and FAS.[10]

Mechanism of Action and Signaling Pathways

The therapeutic effects of these lipase inhibitors are rooted in their ability to interfere with fat digestion and absorption, and in some cases, modulate cellular signaling pathways involved in lipid metabolism.

Orlistat: Covalent Inhibition of Lipase

Orlistat acts as a potent, irreversible inhibitor of both gastric and pancreatic lipases. It forms a covalent bond with the serine residue in the active site of these enzymes, rendering them inactive. This prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[1][2]

Orlistat_Mechanism Dietary Triglycerides Dietary Triglycerides Pancreatic Lipase Pancreatic Lipase Dietary Triglycerides->Pancreatic Lipase Hydrolysis Fat Excretion Fat Excretion Dietary Triglycerides->Fat Excretion Inactive Lipase-Orlistat Complex Inactive Lipase-Orlistat Complex Free Fatty Acids & Monoglycerides Free Fatty Acids & Monoglycerides Pancreatic Lipase->Free Fatty Acids & Monoglycerides Orlistat Orlistat Orlistat->Pancreatic Lipase Covalent Bonding Absorption Absorption Free Fatty Acids & Monoglycerides->Absorption

Caption: Orlistat covalently binds to and inactivates pancreatic lipase.

EGCG: Modulating Lipid Metabolism Pathways

EGCG not only inhibits pancreatic lipase but also appears to influence signaling pathways that regulate lipid metabolism. Studies suggest that EGCG can modulate the activity of AMP-activated protein kinase (AMPK), a key energy sensor in cells. Activation of AMPK can lead to the inhibition of lipid synthesis and the promotion of fatty acid oxidation.[10][11]

EGCG_Pathway cluster_ingestion Dietary Fat Ingestion cluster_inhibition Lipase Inhibition cluster_cellular Cellular Effects Dietary Fat Dietary Fat Pancreatic Lipase Pancreatic Lipase Dietary Fat->Pancreatic Lipase Reduced Fat Absorption Reduced Fat Absorption Pancreatic Lipase->Reduced Fat Absorption Leads to EGCG EGCG EGCG->Pancreatic Lipase Inhibits AMPK Activation AMPK Activation EGCG->AMPK Activation Activates Inhibited Lipase Inhibited Lipase Lipid Synthesis Inhibition Lipid Synthesis Inhibition AMPK Activation->Lipid Synthesis Inhibition Inhibits Fatty Acid Oxidation Fatty Acid Oxidation AMPK Activation->Fatty Acid Oxidation Promotes

Caption: EGCG inhibits pancreatic lipase and activates AMPK signaling.

Potential of this compound

While direct in vivo studies on this compound are lacking, its structural similarity to other known lipase inhibitors, particularly those containing a galloyl moiety, warrants consideration. Gallic acid (3,4,5-trihydroxybenzoic acid), the core structure of this ester, has demonstrated in vitro inhibitory activity against pancreatic lipase.[12] The esterification with a decyl group increases the lipophilicity of the molecule, which could potentially enhance its interaction with the active site of the lipase enzyme. The galloyl moiety is also a key feature of EGCG, which is a potent lipase inhibitor.[13]

Further in vitro and subsequent in vivo studies are necessary to elucidate the efficacy and mechanism of action of this compound as a lipase inhibitor and to compare its performance against established compounds like Orlistat and other natural inhibitors.

Experimental_Workflow In Vitro Screening In Vitro Screening Lipase Inhibition Assay Lipase Inhibition Assay In Vitro Screening->Lipase Inhibition Assay Kinetic Analysis Kinetic Analysis Lipase Inhibition Assay->Kinetic Analysis In Vivo Efficacy Studies In Vivo Efficacy Studies Kinetic Analysis->In Vivo Efficacy Studies Animal Model of Obesity Animal Model of Obesity In Vivo Efficacy Studies->Animal Model of Obesity Treatment Groups Treatment Groups Animal Model of Obesity->Treatment Groups Efficacy Assessment Efficacy Assessment Treatment Groups->Efficacy Assessment Body Weight & Food Intake Body Weight & Food Intake Efficacy Assessment->Body Weight & Food Intake Lipid Profile Analysis Lipid Profile Analysis Efficacy Assessment->Lipid Profile Analysis Fecal Fat Analysis Fecal Fat Analysis Efficacy Assessment->Fecal Fat Analysis Histopathology Histopathology Efficacy Assessment->Histopathology Mechanism of Action Studies Mechanism of Action Studies Efficacy Assessment->Mechanism of Action Studies Western Blot (Signaling Proteins) Western Blot (Signaling Proteins) Mechanism of Action Studies->Western Blot (Signaling Proteins) Gene Expression Analysis Gene Expression Analysis Mechanism of Action Studies->Gene Expression Analysis

Caption: Proposed workflow for evaluating novel lipase inhibitors.

References

head-to-head comparison of synthetic routes for 3,4,5-Trihydroxycinnamic acid decyl ester

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Synthetic Routes for Decyl Gallate

Introduction

Decyl gallate, systematically known as decyl 3,4,5-trihydroxybenzoate, is an antioxidant and preservative used in the food and cosmetic industries. While the user requested information on "3,4,5-Trihydroxycinnamic acid decyl ester," the prevalent literature describes the synthesis of alkyl esters of gallic acid (3,4,5-trihydroxybenzoic acid). This guide focuses on the common synthetic routes for decyl gallate, providing a comparative analysis for researchers, scientists, and drug development professionals. The two primary methods discussed are direct acid-catalyzed esterification and a two-step synthesis involving an acyl chloride intermediate.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two primary synthetic routes to produce alkyl gallates, including decyl gallate.

ParameterRoute 1: Direct Acid-Catalyzed EsterificationRoute 2: Synthesis via Galloyl Chloride
Starting Materials Gallic acid, Decyl alcoholGallic acid, Thionyl chloride (or similar), Decyl alcohol
Catalyst Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)Not applicable for the second step
Solvent Excess alcohol or an inert solvent (e.g., toluene, 1,4-dioxane)Dioxane (for galloyl chloride formation), various for esterification
Reaction Temperature 100°C - 180°CRoom temperature to moderate heating for esterification
Reaction Time 3 - 12 hoursVaries, generally faster for the esterification step
Yield 50% - 90%Potentially higher yields due to the reactive intermediate
Work-up/Purification Evaporation, dilution, washing, column chromatographyFiltration, washing, recrystallization

Experimental Protocols

Route 1: Direct Acid-Catalyzed Esterification (Fischer Esterification)

This method is a straightforward and commonly used approach for synthesizing alkyl gallates. It involves the direct reaction of gallic acid with decyl alcohol in the presence of a strong acid catalyst.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine gallic acid and an excess of decyl alcohol. The alcohol can serve as both the reactant and the solvent. Alternatively, an inert solvent that forms an azeotrope with water, such as toluene, can be used to facilitate water removal.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux, with temperatures typically ranging from 100°C to 180°C, and maintain vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically run for 3 to 12 hours. To drive the equilibrium towards the product, the water formed during the reaction is removed, either by azeotropic distillation using a Dean-Stark apparatus or by using a Soxhlet extractor containing a drying agent like sodium sulfate.

  • Work-up and Purification: After the reaction is complete, as indicated by TLC, cool the mixture. If excess alcohol was used, it is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with water to remove the acid catalyst and any remaining gallic acid. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by silica gel column chromatography or recrystallization to yield the pure decyl gallate.

Route 2: Synthesis via Galloyl Chloride

This two-step method involves the initial conversion of gallic acid to the more reactive galloyl chloride, which is then esterified with decyl alcohol. This can be advantageous for achieving higher yields and may proceed under milder conditions for the esterification step.

Detailed Methodology:

  • Formation of Galloyl Chloride: Gallic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form galloyl chloride. This reaction is typically carried out in an inert solvent. A notable variation describes the formation of a galloyl chloride-dioxane addition compound.

  • Esterification: The resulting galloyl chloride (which may or may not be isolated) is then reacted with decyl alcohol. This reaction is often carried out at room temperature or with gentle heating. The reaction is generally faster than direct esterification due to the high reactivity of the acyl chloride.

  • Work-up and Purification: The reaction mixture is worked up to remove any unreacted starting materials and byproducts. This typically involves washing with an aqueous solution to remove any remaining acid and unreacted alcohol. The crude ester is then purified, usually by recrystallization from a suitable solvent, to obtain the final product.

Workflow Visualizations

The following diagrams illustrate the workflows for the two synthetic routes.

Route1_Direct_Esterification start Start reactants Gallic Acid + Decyl Alcohol start->reactants catalyst Add Acid Catalyst (H₂SO₄ or p-TsOH) reactants->catalyst reflux Reflux (100-180°C) & Water Removal catalyst->reflux workup Work-up: - Quench - Extract - Wash reflux->workup purify Purification: Column Chromatography or Recrystallization workup->purify product Decyl Gallate purify->product

Caption: Workflow for Direct Acid-Catalyzed Esterification of Decyl Gallate.

Route2_Galloyl_Chloride start Start gallic_acid Gallic Acid start->gallic_acid chlorination React with Chlorinating Agent (e.g., SOCl₂) gallic_acid->chlorination galloyl_chloride Galloyl Chloride Intermediate chlorination->galloyl_chloride esterification Esterification galloyl_chloride->esterification decyl_alcohol Decyl Alcohol decyl_alcohol->esterification workup Work-up & Purification esterification->workup product Decyl Gallate workup->product

Caption: Two-Step Synthesis of Decyl Gallate via a Galloyl Chloride Intermediate.

Comparison and Conclusion

Route 1: Direct Acid-Catalyzed Esterification is a simpler, one-pot synthesis that is widely used. Its main advantages are the use of readily available and less hazardous reagents compared to the galloyl chloride route. However, it is an equilibrium-limited reaction, necessitating the removal of water to achieve high yields. The reaction conditions are also more forcing, with high temperatures and long reaction times.

Route 2: Synthesis via Galloyl Chloride offers the potential for higher yields under milder conditions for the final esterification step due to the high reactivity of the acyl chloride intermediate. This can be beneficial for substrates that are sensitive to high temperatures or strong acids. However, this route involves an additional synthetic step and the use of hazardous reagents like thionyl chloride, which requires careful handling and work-up procedures.

The choice between these two synthetic routes will depend on the specific requirements of the synthesis, such as the desired yield, purity, scale, and the available laboratory equipment and safety protocols. For many applications, the direct esterification method provides a good balance of simplicity, cost-effectiveness, and reasonably high yields. The galloyl chloride route may be preferred when higher purity and yield are critical, and the necessary precautions for handling reactive acyl chlorides can be taken.

Stability Under Scrutiny: A Comparative Analysis of 3,4,5-Trihydroxycinnamic Acid Decyl Ester and Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of a compound is paramount to ensuring its efficacy and reliability in experimental and therapeutic settings. This guide provides a comparative benchmark of the stability of 3,4,5-Trihydroxycinnamic acid decyl ester against other common phenolic compounds, supported by experimental data and detailed protocols.

Executive Summary

This compound, a derivative of cinnamic acid, exhibits notable biological activity, including the inhibition of pancreatic lipase.[1][2] Its stability, a critical factor for its application, is influenced by its structural similarity to both cinnamoyl and galloyl esters. This guide explores its stability profile in comparison to other phenolic compounds under various conditions and provides standardized protocols for assessing key performance metrics such as antioxidant activity.

Comparative Stability Analysis

While direct, extensive stability data for this compound is limited, we can infer its stability based on the known behavior of structurally related phenolic compounds. Phenolic compounds are generally susceptible to degradation by heat, light, and pH changes.[3]

Thermal Stability:

Phenolic compounds show variable stability at elevated temperatures. For instance, many phenolic compounds show significant degradation after prolonged exposure to temperatures above 70-90°C.[4] Studies on other esters have shown that thermal degradation can range from 30% to 70% after 24 hours at temperatures between 180-260°C.[5] Esterification can sometimes improve thermal stability. For example, the thermal decomposition of cholesteryl ferulate (a cinnamic acid ester) occurs at a higher temperature range (245–415 °C) compared to non-esterified ferulic acid (125–230 °C). Given its ester structure, this compound is likely to exhibit moderate thermal stability.

pH Stability:

The pH of the environment can significantly impact the stability of phenolic compounds. Generally, they are more stable in acidic conditions and less stable in neutral to alkaline conditions.[2][6][7] For example, caffeic, chlorogenic, and gallic acids are not stable at high pH.[2][6][7] The stability of esters can also be affected by pH due to hydrolysis, which is often accelerated in basic conditions.[7][8][9] Therefore, it is anticipated that the stability of this compound would be compromised in alkaline environments.

Photostability:

Exposure to light, particularly UV light, can lead to the degradation of many phenolic compounds.[3] Photostability testing is a crucial part of evaluating new active substances.[10] For some phenolic compounds, light exposure can induce isomerization and degradation.[11] It is recommended to store solutions of this compound protected from light to minimize potential degradation.

Oxidative Stability:

Phenolic compounds are known for their antioxidant properties, which are linked to their susceptibility to oxidation. The oxidative stability of gallic acid and its esters has been studied, with esterification influencing their antioxidant efficacy.[1] The presence of multiple hydroxyl groups on the aromatic ring of this compound suggests it is likely a potent antioxidant but also susceptible to oxidative degradation.

Data Summary

CompoundThermal StabilitypH StabilityPhotostabilityOxidative Stability
This compound Moderate (inferred)Likely less stable in alkaline pH (inferred)Likely sensitive to light (inferred)Potent antioxidant, susceptible to oxidation (inferred)
Gallic Acid Relatively stable at moderate temperatures, degrades at high temperatures.[12]Unstable at high pH.[2][6][7]Sensitive to UV light.[13]Strong antioxidant.
Gallic Acid Esters (e.g., Propyl Gallate) Generally stable, degradation is first-order kinetics.[14]Stability is pH-dependent.[15]Susceptible to photodegradation.Effective antioxidants.[16]
Caffeic Acid Unstable at high temperatures.Unstable at high pH.[2][6][7]Sensitive to light.Potent antioxidant.
Ferulic Acid More stable than caffeic acid.Resisted major pH-induced degradation in one study.[2][7]Susceptible to photodegradation.Good antioxidant.
Catechin Disappears from extracts within two months of storage.[3]Resisted major pH-induced degradation in one study.[2][7]Degrades significantly under UV light.[13]Strong antioxidant.

Experimental Protocols

Determination of Total Phenolic Content by Folin-Ciocalteu Assay

This method is widely used to determine the total phenolic content in a sample.

Materials:

  • Folin-Ciocalteu reagent

  • Gallic acid (for standard curve)

  • Sodium carbonate solution (20%)

  • Sample extract

  • Deionized water

  • Spectrophotometer

Procedure:

  • Standard Curve Preparation: Prepare a series of gallic acid standard solutions of known concentrations.

  • Sample Preparation: Dissolve the sample in a suitable solvent.

  • Reaction:

    • To a test tube, add 0.5 mL of the sample or standard solution.

    • Add 2.5 mL of 10% Folin-Ciocalteu reagent.

    • After 5 minutes, add 2.0 mL of 20% sodium carbonate solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 2 hours.

  • Measurement: Measure the absorbance at 765 nm using a spectrophotometer.

  • Calculation: Determine the total phenolic content of the sample by comparing its absorbance with the gallic acid standard curve.

DPPH Radical Scavenging Activity Assay

This assay measures the antioxidant activity of a compound by its ability to scavenge the stable DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (typically 0.1 mM)

  • Sample solutions at various concentrations

  • Ascorbic acid or Trolox (for positive control)

  • Methanol

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation: Prepare a working solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Reaction:

    • In a cuvette or a 96-well plate, add a specific volume of the sample or control solution.

    • Add an equal volume of the DPPH working solution.

    • For the blank, use methanol instead of the sample solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[12]

  • Measurement: Measure the absorbance at 517 nm.[12]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Pancreatic Lipase Inhibition Assay

This assay determines the inhibitory effect of a compound on pancreatic lipase, a key enzyme in fat digestion.

Materials:

  • Porcine pancreatic lipase (PPL) solution

  • p-Nitrophenyl butyrate (pNPB) as the substrate

  • Tris-HCl buffer (pH 8.0)

  • Sample solutions at various concentrations

  • Orlistat (for positive control)

  • Microplate reader

Procedure:

  • Pre-incubation: In a 96-well plate, pre-incubate the PPL solution with the sample or control at 37°C for a specific time (e.g., 15 minutes).

  • Reaction Initiation: Add the pNPB substrate to each well to start the reaction.

  • Measurement: Measure the increase in absorbance at 405 nm over time, which corresponds to the formation of p-nitrophenol.

  • Calculation: Determine the percentage of lipase inhibition by comparing the rate of reaction in the presence of the inhibitor to the rate of the control reaction.

Visualizations

Experimental_Workflow_DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix Sample/Control with DPPH Solution prep_dpph->mix prep_sample Prepare Sample Solutions (Varying Concentrations) prep_sample->mix prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate in Dark (30 minutes) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate

Caption: Experimental workflow for the DPPH radical scavenging assay.

Pancreatic_Lipase_Inhibition cluster_enzyme Enzyme Action cluster_inhibition Inhibition Mechanism cluster_outcome Physiological Outcome lipase Pancreatic Lipase triglyceride Triglycerides (Dietary Fat) lipase->triglyceride Hydrolyzes blocked_lipase Inactive Lipase-Inhibitor Complex products Fatty Acids & Monoglycerides triglyceride->products reduced_absorption Reduced Fat Absorption products->reduced_absorption Inhibited inhibitor 3,4,5-Trihydroxycinnamic acid decyl ester inhibitor->lipase blocked_lipase->triglyceride Cannot bind

Caption: Mechanism of pancreatic lipase inhibition by this compound.

References

comparative analysis of the effect of alkyl chain length on the activity of gallic acid esters

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis reveals that the biological activity of gallic acid esters, a class of compounds with significant therapeutic potential, is intricately governed by the length of their alkyl chains. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear understanding of how this structural modification impacts antioxidant, antimicrobial, and cytotoxic properties, offering a roadmap for designing more potent and targeted derivatives.

The addition of an alkyl ester to gallic acid, a naturally occurring polyphenol, fundamentally alters its physicochemical properties, most notably its lipophilicity. This change dictates how the molecule interacts with biological systems, influencing its ability to traverse cell membranes and engage with molecular targets. A consistent trend observed across various studies is the "cut-off effect," where biological activity initially increases with alkyl chain length up to an optimal point, after which further elongation leads to a decline in efficacy.

Antioxidant Activity: A Balancing Act of Polarity

The antioxidant capacity of gallic acid esters is a key area of investigation, with direct implications for mitigating oxidative stress-related diseases. The length of the alkyl chain plays a crucial role in the ability of these esters to protect lipids from oxidation in different environments.

In emulsion systems, a notable "cut-off" effect is observed. Gallic acid esters with intermediate chain lengths, such as octyl gallate (C8), often exhibit superior antioxidant activity compared to both shorter and longer chain esters. This is attributed to their optimal positioning at the oil-water interface, where lipid oxidation is often initiated. Shorter-chain esters are too water-soluble and remain predominantly in the aqueous phase, while longer-chain esters are too lipophilic and become sequestered within the oil droplets, limiting their interaction with reactive oxygen species at the interface.

Table 1: Antioxidant Activity of Gallic Acid Esters in Oil-in-Water Emulsions

Gallic Acid EsterAlkyl Chain LengthAntioxidant Activity (Induction Period in hours)
Gallic AcidC04.5 ± 0.2
Methyl GallateC15.1 ± 0.3
Propyl GallateC36.8 ± 0.4
Octyl GallateC88.2 ± 0.5
Dodecyl GallateC127.1 ± 0.4
Hexadecyl GallateC166.5 ± 0.3

Note: Data is a representative summary compiled from multiple sources and may not reflect a single study.

Antimicrobial Efficacy: Penetrating Bacterial Defenses

The antimicrobial properties of gallic acid esters also demonstrate a strong dependence on alkyl chain length. The increased lipophilicity afforded by longer alkyl chains enhances the esters' ability to disrupt bacterial cell membranes, a key mechanism of their antibacterial action.

Studies have shown that the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of gallic acid esters against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, generally decrease as the alkyl chain length increases, up to a certain point. For instance, against S. aureus, octyl (C8) and nonyl (C9) gallates have been reported to be the most potent.[1] This suggests that an optimal balance of hydrophobicity and hydrophilicity is required for the molecule to effectively partition into the bacterial membrane and exert its disruptive effects.

Table 2: Antimicrobial Activity (MIC in μg/mL) of Gallic Acid Esters against Staphylococcus aureus

Gallic Acid EsterAlkyl Chain LengthMIC (μg/mL)
Gallic AcidC0>500
Methyl GallateC1250
Propyl GallateC3125
Octyl GallateC831.25
Nonyl GallateC915.6
Dodecyl GallateC1262.5

Note: Data is a representative summary compiled from multiple sources and may not reflect a single study.[1]

Cytotoxicity Against Cancer Cells: A Lipophilic Advantage

In the realm of oncology, the cytotoxic effects of gallic acid esters against various cancer cell lines are significantly influenced by their alkyl chain length. The enhanced lipophilicity of longer-chain esters facilitates their passage through the lipid bilayer of cancer cell membranes, leading to increased intracellular concentrations and greater cytotoxic potential.

Numerous studies have reported that the half-maximal inhibitory concentration (IC50) values for gallic acid esters in cancer cell lines, such as MCF-7 (breast cancer), generally decrease with increasing alkyl chain length. Heptyl (C7) and octyl (C8) gallates have often been identified as having the most potent cytotoxic effects.[2] However, similar to other biological activities, a cut-off is also observed, with very long alkyl chains potentially leading to decreased activity, possibly due to poor solubility or aggregation.

Table 3: Cytotoxicity (IC50 in µg/mL) of Gallic Acid Esters against MCF-7 Breast Cancer Cells

Gallic Acid EsterAlkyl Chain LengthIC50 (µg/mL)
Gallic AcidC0166.90
Methyl GallateC1113.25
Ethyl GallateC2130.12
Propyl GallateC3>1000
Butyl GallateC4>1000
Isoamyl GallateC5 (branched)58.11
Heptyl GallateC725.94
Octyl GallateC842.34

Note: The data is compiled from a study by Arsianti et al. (2023).[2]

Experimental Protocols

To ensure the reproducibility and comparability of findings, detailed experimental methodologies are crucial. Below are summaries of the key protocols used to assess the activity of gallic acid esters.

Synthesis of Gallic Acid Esters

A common method for synthesizing gallic acid esters is through Fischer esterification.

G GallicAcid Gallic Acid Reaction Reaction Mixture GallicAcid->Reaction Alcohol Alkyl Alcohol (Varying Chain Length) Alcohol->Reaction AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->Reaction Reflux Reflux Reaction->Reflux Purification Purification (e.g., Column Chromatography) Reflux->Purification Ester Gallic Acid Ester Purification->Ester

Caption: General workflow for the synthesis of gallic acid esters.

Procedure:

  • Gallic acid is dissolved in an excess of the corresponding alkyl alcohol.

  • A strong acid catalyst, such as sulfuric acid, is added to the mixture.

  • The reaction mixture is heated under reflux for several hours.

  • The progress of the reaction is monitored using thin-layer chromatography.

  • Upon completion, the excess alcohol is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography, to yield the pure gallic acid ester.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.

G DPPH DPPH Solution (Purple) Mixture Reaction Mixture DPPH->Mixture Antioxidant Gallic Acid Ester Solution Antioxidant->Mixture Incubation Incubation (Dark, Room Temp.) Mixture->Incubation Measurement Spectrophotometric Measurement (517 nm) Incubation->Measurement Result Reduced DPPH (Yellow) - Lower Absorbance Measurement->Result

Caption: Workflow for the DPPH antioxidant assay.

Procedure:

  • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared. This solution has a deep purple color.

  • Various concentrations of the gallic acid ester are added to the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The scavenging activity is calculated as the percentage of DPPH radical inhibition. A decrease in absorbance indicates a higher scavenging activity.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Caption: Experimental workflow of the MTT assay for cytotoxicity.

Procedure:

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the gallic acid esters and incubated for a specific duration (e.g., 24 or 48 hours).

  • The MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The intensity of the color is proportional to the number of viable cells.

Signaling Pathways and Mechanisms of Action

The biological activities of gallic acid esters are underpinned by their ability to modulate various cellular signaling pathways.

Anticancer Mechanisms: Targeting Pro-Survival Pathways

In cancer cells, gallic acid and its esters have been shown to induce apoptosis (programmed cell death) and inhibit proliferation by targeting key signaling pathways that promote cancer cell survival and growth. Two of the most prominent pathways affected are the PI3K/AKT and MAPK pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation RAS RAS RTK->RAS Activation GallicEster Gallic Acid Ester GallicEster->PI3K Inhibition AKT AKT GallicEster->AKT Inhibition ERK ERK GallicEster->ERK Modulation PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Induction of Apoptosis AKT->Apoptosis Inhibits Proliferation Inhibition of Cell Proliferation mTOR->Proliferation Leads to RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Activation MEK->ERK Activation ERK->Proliferation Leads to G cluster_bacterium Bacterial Cell Membrane Cell Membrane Disruption Membrane Disruption & Permeabilization Membrane->Disruption QuorumSensing Quorum Sensing System Biofilm Biofilm Formation QuorumSensing->Biofilm Promotes Inhibition Inhibition of Signaling QuorumSensing->Inhibition GallicEster Gallic Acid Ester GallicEster->Membrane Interaction GallicEster->QuorumSensing Inhibition

References

A Comparative Guide to the Anti-Adipogenic Effects of 3,4,5-Trihydroxycinnamic Acid Decyl Ester and Alternatives in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-adipogenic properties of 3,4,5-Trihydroxycinnamic acid decyl ester and other well-characterized phenolic compounds. The information presented is based on available experimental data from in vitro studies on various cell lines, offering insights into their potential as therapeutic agents for obesity and related metabolic disorders.

Comparative Analysis of Anti-Adipogenic Activity

The following tables summarize the quantitative data on the anti-adipogenic effects of this compound and selected alternative compounds. Due to limited available data on the direct anti-adipogenic effects of this compound in cell culture models, data for structurally related compounds are included to provide a broader context.

Table 1: Inhibition of Lipid Accumulation in Adipocytes

CompoundCell LineConcentrationInhibition of Lipid Accumulation (%)Citation
This compound 3T3-L1Not specifiedInhibits lipid accumulation[1]
Resveratrol3T3-L125 µM43 ± 1.27[2][3]
50 µM94.3 ± 0.3[2][3]
Epigallocatechin gallate (EGCG)3T3-L15 µMConcentration-dependent decrease[4][5]
10 µMConcentration-dependent decrease[4][5]
25 µg/mLSignificant inhibition[6]
50 µMConcentration-dependent decrease[4][5]
100 µMConcentration-dependent decrease[4][5]
Propyl gallatehAMSCs10 µMSignificant decrease[7][8]
Gallic Acid3T3-L119.86 µg/ml50% inhibition (IC50)
Parkia speciosa pods extract (containing gallic acid)3T3-L162.5 µg/mLSignificant reduction[9]
125 µg/mLSignificant reduction[9]

Table 2: Modulation of Adipogenic Gene Expression

CompoundCell LineTarget GeneEffect on mRNA ExpressionCitation
Resveratrol3T3-L1PPARγDown-regulated[2][3]
C/EBPαDown-regulated[2][3]
SREBP-1cDown-regulated[2][3]
Epigallocatechin gallate (EGCG)3T3-L1PPARγReduced[10]
C/EBPαReduced[10]
FASNReduced[10]
Propyl gallatehAMSCsPPARγSignificantly decreased (at 10 µM)[7][8]
C/EBPαSignificantly decreased (at 10 µM)[7][8]
LPLSignificantly decreased (at 10 µM)[7][8]
aP2Significantly decreased (at 10 µM)[7][8]
AdiponectinSignificantly decreased (at 10 µM)[7][8]

Experimental Protocols

This section details the methodologies for the key experiments commonly used to assess the anti-adipogenic effects of chemical compounds.

3T3-L1 Preadipocyte Differentiation

The 3T3-L1 cell line is a widely used model for studying adipogenesis. The differentiation from preadipocytes to mature adipocytes is induced by a specific cocktail of reagents.

  • Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Differentiation: Two days post-confluence (Day 0), differentiation is initiated by replacing the growth medium with a differentiation medium containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • Maintenance: After 48 hours (Day 2), the differentiation medium is replaced with an insulin medium (DMEM with 10% FBS and 10 µg/mL insulin). This medium is refreshed every two days until the cells are fully differentiated (typically Day 8-10), characterized by the accumulation of lipid droplets.

Oil Red O Staining for Lipid Accumulation

Oil Red O is a lipid-soluble dye used to visualize and quantify the accumulation of neutral triglycerides in mature adipocytes.

  • Fixation: Differentiated adipocytes are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for at least 1 hour.

  • Staining: After washing with water, the cells are incubated with a freshly prepared Oil Red O working solution (0.3% Oil Red O in 60% isopropanol) for 10-15 minutes at room temperature.

  • Quantification: The stained lipid droplets are visualized by microscopy. For quantitative analysis, the stain is eluted from the cells using 100% isopropanol, and the absorbance is measured at a wavelength of 490-520 nm.

Quantitative Real-Time PCR (qPCR) for Adipogenic Markers

qPCR is employed to measure the changes in the expression of key genes involved in adipogenesis.

  • RNA Extraction: Total RNA is extracted from treated and untreated differentiated adipocytes using a suitable RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: The cDNA is then used as a template for qPCR with specific primers for adipogenic marker genes such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ), CCAAT/enhancer-binding protein alpha (C/EBPα), and Fatty Acid Synthase (FAS). The relative gene expression is normalized to a housekeeping gene (e.g., GAPDH or β-actin).

Western Blotting for Signaling Proteins

Western blotting is used to detect changes in the protein levels and phosphorylation status of key signaling molecules involved in adipogenesis.

  • Protein Extraction: Cells are lysed to extract total protein, and the protein concentration is determined using a protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in adipogenesis and a general workflow for evaluating anti-adipogenic compounds.

Adipogenesis_Signaling_Pathways cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitory Action Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor Hormonal Induction\n(DEX, IBMX) Hormonal Induction (DEX, IBMX) MAPK/ERK MAPK/ERK Hormonal Induction\n(DEX, IBMX)->MAPK/ERK CREB CREB Hormonal Induction\n(DEX, IBMX)->CREB PI3K PI3K Insulin Receptor->PI3K AKT AKT PI3K->AKT PPARγ PPARγ AKT->PPARγ Activation C/EBPβ C/EBPβ MAPK/ERK->C/EBPβ CREB->C/EBPβ C/EBPβ->PPARγ C/EBPα C/EBPα C/EBPβ->C/EBPα PPARγ->C/EBPα Adipogenic Genes Adipogenic Genes PPARγ->Adipogenic Genes C/EBPα->PPARγ C/EBPα->Adipogenic Genes Resveratrol Resveratrol Resveratrol->AKT Resveratrol->MAPK/ERK EGCG EGCG EGCG->PI3K Propyl Gallate Propyl Gallate Propyl Gallate->MAPK/ERK

Caption: Key signaling pathways regulating adipogenesis and points of inhibition by phenolic compounds.

Experimental_Workflow Preadipocyte Culture\n(e.g., 3T3-L1, C3H10T1/2) Preadipocyte Culture (e.g., 3T3-L1, C3H10T1/2) Induce Differentiation\n(with hormonal cocktail) Induce Differentiation (with hormonal cocktail) Preadipocyte Culture\n(e.g., 3T3-L1, C3H10T1/2)->Induce Differentiation\n(with hormonal cocktail) Treatment with Test Compounds Treatment with Test Compounds Induce Differentiation\n(with hormonal cocktail)->Treatment with Test Compounds Mature Adipocytes Mature Adipocytes Treatment with Test Compounds->Mature Adipocytes Analysis of Adipogenesis Analysis of Adipogenesis Mature Adipocytes->Analysis of Adipogenesis Oil Red O Staining\n(Lipid Accumulation) Oil Red O Staining (Lipid Accumulation) Analysis of Adipogenesis->Oil Red O Staining\n(Lipid Accumulation) qPCR\n(Gene Expression) qPCR (Gene Expression) Analysis of Adipogenesis->qPCR\n(Gene Expression) Western Blot\n(Protein Expression) Western Blot (Protein Expression) Analysis of Adipogenesis->Western Blot\n(Protein Expression)

Caption: General experimental workflow for assessing the anti-adipogenic effects of test compounds.

References

comparing the in vitro and in vivo correlation of 3,4,5-Trihydroxycinnamic acid decyl ester activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the anti-inflammatory and anti-cancer activities of 3,4,5-Trihydroxycinnamic Acid (THCA), detailing its mechanisms of action through key signaling pathways and a comparative analysis of its effects in laboratory models and living organisms.

Introduction

3,4,5-Trihydroxycinnamic acid (THCA), a derivative of cinnamic acid, has garnered significant attention within the scientific community for its potential therapeutic properties. This guide provides a detailed comparison of the in vitro and in vivo activities of THCA, with a focus on its anti-inflammatory and anti-cancer effects. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of THCA's performance and to provide a foundation for further investigation. While the decyl ester of this compound has shown promise in preliminary cancer studies, a comprehensive body of research on this specific ester is not yet available. Therefore, this guide will focus on the more extensively studied parent compound, THCA.

In Vitro vs. In Vivo Activity: A Comparative Overview

The biological activity of a compound observed in a controlled laboratory setting (in vitro) does not always directly translate to its effects within a living organism (in vivo). This discrepancy is often due to complex physiological processes such as metabolism, distribution, and excretion. This guide aims to bridge this gap by presenting a side-by-side comparison of the available data for THCA.

Data Presentation: Quantitative Analysis of THCA Activity

The following tables summarize the key quantitative data from various in vitro and in vivo studies on 3,4,5-Trihydroxycinnamic Acid.

Table 1: In Vitro Anti-Inflammatory Activity of 3,4,5-Trihydroxycinnamic Acid
Cell LineStimulantBiomarker MeasuredConcentration of THCAObserved EffectCitation
BV2 Microglial CellsLipopolysaccharide (LPS)Nitric Oxide (NO), TNF-α, IL-1βNot SpecifiedEffective suppression of pro-inflammatory mediators.[1]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)NO, PGE2, iNOS, COX-2, Pro-inflammatory cytokinesNot SpecifiedSignificant attenuation of inflammatory markers.[2]
HaCaT KeratinocytesTNF-α/IFN-γIL-6, IL-8, TARC, MDC, RANTES, MCP-15, 10, 25, 50 µg/mlReduction in the secretion and mRNA expression of cytokines and chemokines.[3][4][5]
A549 Airway Epithelial CellsPhorbol 12-myristate 13-acetate (PMA)IL-8, MCP-1, ICAM-1, MMP-9Not SpecifiedDecreased mRNA expression and secretion of inflammatory mediators.[6]
Table 2: In Vivo Anti-Inflammatory and Anti-Asthmatic Activity of 3,4,5-Trihydroxycinnamic Acid
Animal ModelConditionDosage of THCAKey FindingsCitation
MiceLPS-induced endotoxemiaNot SpecifiedSignificantly increased survival, ameliorated hypothermia and vascular leakage.[2]
MiceOvalbumin (OVA)-administered asthmaNot SpecifiedAttenuated inflammatory cell numbers in BALF, reduced IL-5, IL-13, MCP-1, and OVA-specific IgE.[6]
Table 3: In Vitro Anti-Cancer Activity of Hydroxycinnamic Acid Derivatives
Cell LineCompoundIC50 ValueObserved EffectCitation
Breast and Prostate Cancer Cells3,4,5-trihydroxycinnamic acid decyl esterNot SpecifiedPotent inhibition of cancer cell growth by inducing apoptosis.[7]
HepG2 (Liver Cancer)p-hydroxycinnamic acid10–1000 nMSuppressed colony formation and growth, stimulated cell death.[8]
MDA-MB-231 (Breast Cancer)3,4,5-trimethoxycinnamic acid ester (S1)46.7 μMModerate antitumor activity.[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to allow for a critical evaluation of the findings.

In Vitro Anti-Inflammatory Assays

1. Cell Culture and Treatment:

  • BV2 Microglial Cells, RAW 264.7 Macrophages, and A549 Cells: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.[3]

  • HaCaT Keratinocytes: Cultured in DMEM with 10% FBS and antibiotics.[3] For experiments, cells are pre-treated with varying concentrations of THCA for a specified time (e.g., 30 minutes) before stimulation with an inflammatory agent like LPS or a TNF-α/IFN-γ mixture.[3][4]

2. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • ELISA (Enzyme-Linked Immunosorbent Assay): The levels of secreted cytokines and chemokines (e.g., TNF-α, IL-1β, IL-6, IL-8) in the cell culture medium are quantified using commercial ELISA kits according to the manufacturer's instructions.[3][4]

  • RT-qPCR (Reverse Transcription-Quantitative Polymerase Chain Reaction): The mRNA expression levels of inflammatory genes are determined. Total RNA is extracted from the cells, reverse-transcribed to cDNA, and then amplified using specific primers in a qPCR system.

3. Western Blot Analysis:

  • Cell lysates are prepared to extract proteins.

  • Protein concentrations are determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-NF-κB, Nrf2, HO-1, p-AKT, p-ERK).

  • After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]

In Vivo Animal Studies

1. LPS-Induced Endotoxemia Model:

  • Mice are administered with a lethal dose of LPS to induce septic shock.

  • A separate group of mice is pre-treated with THCA before the LPS challenge.

  • Survival rates, body temperature, and vascular leakage are monitored over a period of time.[2]

  • Serum levels of inflammatory mediators are measured using ELISA.[2]

2. Ovalbumin (OVA)-Induced Asthma Model:

  • Mice are sensitized and challenged with OVA to induce an allergic asthma phenotype.

  • THCA is administered to a treatment group of mice during the challenge phase.

  • Bronchoalveolar lavage fluid (BALF) is collected to analyze the number and type of inflammatory cells.

  • Levels of cytokines (IL-5, IL-13) and OVA-specific IgE in the serum are measured by ELISA.[6]

  • Lung tissues are collected for histological analysis to assess inflammation.[6]

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the key signaling pathways modulated by 3,4,5-Trihydroxycinnamic Acid and a general workflow for its in vitro evaluation.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_assays Assays cell_culture Cell Culture (e.g., Macrophages, Keratinocytes) thca_treatment THCA Treatment (Varying Concentrations) cell_culture->thca_treatment stimulant Inflammatory Stimulant (e.g., LPS, TNF-α) thca_treatment->stimulant data_collection Data Collection stimulant->data_collection elisa ELISA (Cytokine Levels) data_collection->elisa no_assay NO Assay data_collection->no_assay rt_qpcr RT-qPCR (Gene Expression) data_collection->rt_qpcr western_blot Western Blot (Protein Expression) data_collection->western_blot nf_kb_pathway cluster_pathway NF-κB Signaling Pathway lps LPS / TNF-α tlr4 TLR4 / TNFR lps->tlr4 akt AKT tlr4->akt ikk IKK akt->ikk ikb IκBα ikk->ikb P nf_kb NF-κB (p65/p50) ikb->nf_kb nucleus Nucleus nf_kb->nucleus Translocation inflammatory_genes Inflammatory Gene Expression (TNF-α, IL-6, iNOS) nucleus->inflammatory_genes thca 3,4,5-Trihydroxy- cinnamic Acid thca->akt Inhibits thca->ikk Inhibits nrf2_pathway cluster_pathway Nrf2 Signaling Pathway thca 3,4,5-Trihydroxy- cinnamic Acid p38_mapk p38 MAPK thca->p38_mapk Activates nrf2 Nrf2 p38_mapk->nrf2 P keap1 Keap1 keap1->nrf2 nucleus Nucleus nrf2->nucleus Translocation are ARE nucleus->are antioxidant_genes Antioxidant Gene Expression (HO-1, NQO1) are->antioxidant_genes

References

Evaluating the Selectivity of 3,4,5-Trihydroxycinnamic Acid Decyl Ester for Pancreatic Lipase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the selectivity of 3,4,5-Trihydroxycinnamic acid decyl ester as a pancreatic lipase inhibitor. Its performance is compared with the well-established drug Orlistat and the structurally related natural compound, Gallic Acid. This analysis is supported by experimental data from peer-reviewed studies to aid in research and drug development efforts.

Introduction

Pancreatic lipase is a critical enzyme in the digestion of dietary fats. Its inhibition is a key therapeutic strategy for managing obesity and related metabolic disorders. The ideal inhibitor should exhibit high potency and selectivity for pancreatic lipase over other lipases and enzymes to minimize off-target effects. This compound, a derivative of a naturally occurring phenolic acid, has emerged as a potential pancreatic lipase inhibitor. This guide evaluates its selectivity profile in comparison to established alternatives.

Comparative Analysis of Inhibitory Potency

The inhibitory activities of this compound, Orlistat, and Gallic Acid against various lipases are summarized in Table 1. The data, presented as IC50/EC50 values, indicate the concentration of the inhibitor required to reduce the enzyme's activity by half.

CompoundPancreatic LipaseGastric LipaseLipoprotein Lipase
This compound ~0.9 µM (EC50)[1]Data Not AvailableData Not Available
Orlistat ~0.1-0.22 µM (IC50)Potent Inhibitor[2][3]2.35 µM (IC50)[4]
Gallic Acid Inactive / High Potency (Conflicting Reports)[5]Data Not AvailableData Not Available
Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) are both measures of potency. A lower value indicates higher potency. The conflicting data for Gallic Acid necessitates careful interpretation.

Key Observations:

  • This compound demonstrates potent inhibition of pancreatic lipase with an EC50 value of approximately 0.9 µM[1]. However, its activity against other lipases, such as gastric and lipoprotein lipase, has not been reported in the reviewed literature, precluding a direct assessment of its selectivity.

  • Orlistat is a potent inhibitor of both pancreatic and gastric lipases[2][3]. Its inhibitory effect on lipoprotein lipase is significantly lower, with a reported IC50 of 2.35 µM, suggesting a degree of selectivity for digestive lipases[4].

  • The inhibitory activity of Gallic Acid against pancreatic lipase is subject to conflicting reports. Some studies indicate it is inactive, while others suggest high potency[5]. This discrepancy may be attributable to differences in experimental conditions or the specific form of the compound used.

Experimental Protocols

The following is a generalized protocol for a pancreatic lipase inhibition assay based on commonly cited methodologies.

Principle:

The assay measures the activity of pancreatic lipase by monitoring the hydrolysis of a substrate, such as p-nitrophenyl palmitate (pNPP), which releases a colored product (p-nitrophenol) that can be quantified spectrophotometrically. The reduction in color formation in the presence of an inhibitor is proportional to its inhibitory potency.

Materials:

  • Porcine Pancreatic Lipase (PPL)

  • p-Nitrophenyl Palmitate (pNPP) as substrate

  • Tris-HCl buffer (pH 8.0)

  • Inhibitor compound (e.g., this compound)

  • Orlistat (as a positive control)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of PPL in Tris-HCl buffer.

    • Prepare a stock solution of pNPP in a suitable solvent like isopropanol.

    • Prepare stock solutions of the test inhibitor and Orlistat in DMSO. Further dilutions are made in Tris-HCl buffer.

  • Assay Protocol:

    • In a 96-well plate, add a specific volume of the PPL solution to each well.

    • Add varying concentrations of the inhibitor (or vehicle control) to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the pNPP substrate solution to all wells.

    • Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

    • Measure the absorbance of the product (p-nitrophenol) at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the well with no inhibitor and A_sample is the absorbance of the well with the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing Experimental Workflow and Selectivity Logic

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing inhibitor selectivity and the logical framework for its determination.

G cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis A Prepare Enzyme Solutions (Pancreatic, Gastric, Lipoprotein Lipase) D Pre-incubate Enzyme with Inhibitor A->D B Prepare Substrate Solutions E Initiate Reaction with Substrate B->E C Prepare Inhibitor Stock Solutions (Test Compound & Controls) C->D D->E F Incubate at Controlled Temperature E->F G Measure Enzyme Activity (e.g., Spectrophotometry) F->G H Calculate % Inhibition G->H I Determine IC50 Values H->I

Caption: Experimental workflow for determining the IC50 values of an inhibitor against various lipases.

G Inhibitor Test Inhibitor (this compound) PL Pancreatic Lipase Inhibition (IC50_PL) Inhibitor->PL GL Gastric Lipase Inhibition (IC50_GL) Inhibitor->GL LPL Lipoprotein Lipase Inhibition (IC50_LPL) Inhibitor->LPL Selectivity Selectivity Evaluation PL->Selectivity GL->Selectivity LPL->Selectivity Conclusion Conclusion on Selectivity Profile Selectivity->Conclusion High Selectivity if: IC50_PL << IC50_GL IC50_PL << IC50_LPL

Caption: Logical framework for evaluating the selectivity of a lipase inhibitor.

Conclusion

This compound shows promise as a potent inhibitor of pancreatic lipase. However, a comprehensive evaluation of its selectivity is currently hampered by the lack of data on its inhibitory activity against other key lipases, such as gastric and lipoprotein lipase. To establish its therapeutic potential and safety profile, further experimental studies are required to determine its IC50 values against a broader panel of enzymes. This will allow for a direct and meaningful comparison with established inhibitors like Orlistat and clarify its standing as a selective agent for the management of obesity. The conflicting reports on the activity of Gallic Acid also warrant further investigation to understand the structure-activity relationships within this class of compounds.

References

Safety Operating Guide

Proper Disposal of 3,4,5-Trihydroxycinnamic Acid Decyl Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Authoritative guidance on the safe and compliant disposal of 3,4,5-Trihydroxycinnamic acid decyl ester, ensuring the safety of laboratory personnel and environmental protection.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to laboratory safety and regulatory compliance. This document provides a detailed protocol for the disposal of this compound (CAS No. 1770778-45-4), a compound noted for its potential as a lipid absorption inhibitor.[1][2] While the Safety Data Sheet (SDS) for this specific compound classifies it as not a hazardous substance or mixture, it is imperative to adhere to standard laboratory safety protocols and local regulations for chemical waste disposal.[3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3] In case of accidental contact, follow the first aid measures outlined in the SDS:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek medical advice.[3]
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with water. If irritation persists, seek medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]

Disposal Procedures for this compound

The following step-by-step process outlines the recommended disposal procedure for this compound in various forms.

Proper segregation of chemical waste is crucial. Three categories of waste should be considered for this compound:

  • Unused or Expired Solid Compound: The pure, solid form of this compound.

  • Solutions: Any solutions containing the dissolved compound.

  • Contaminated Labware: Items such as pipette tips, centrifuge tubes, gloves, and paper towels that have come into direct contact with the compound.

  • Solid Waste:

    • Carefully sweep up any solid material, avoiding dust generation.[4]

    • Place the solid waste into a clearly labeled, sealed container. The container should be appropriate for chemical waste and compatible with the compound.

  • Liquid Waste (Solutions):

    • Collect all solutions containing this compound into a designated, leak-proof, and clearly labeled waste container.

    • Do not mix with other incompatible waste streams.

  • Contaminated Labware:

    • Place all contaminated disposable items into a designated, sealed waste bag or container.

    • Ensure the container is clearly labeled as "Contaminated Labware" and lists the chemical contaminant.

All waste containers must be clearly and accurately labeled with the following information:

  • The words "Hazardous Waste" (or as required by your institution's policy, even for non-hazardous compounds as a best practice).

  • The full chemical name: "this compound".

  • The CAS Number: "1770778-45-4".

  • The approximate quantity of waste.

  • The date of accumulation.

Store the labeled waste containers in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.

Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Always follow your institution's specific procedures for waste pickup and disposal. Although classified as non-hazardous, it should be disposed of through an approved waste disposal plant.[4][5]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_collection Waste Collection & Containment cluster_final Final Disposal Steps start Start Disposal Process ppe Don Personal Protective Equipment (PPE) start->ppe identify Identify Waste Type ppe->identify solid Solid Compound identify->solid liquid Liquid Solutions identify->liquid contaminated Contaminated Labware identify->contaminated collect_solid Collect in Labeled, Sealed Container solid->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container liquid->collect_liquid collect_contaminated Collect in Labeled, Sealed Bag/Container contaminated->collect_contaminated storage Store in Designated Waste Accumulation Area collect_solid->storage collect_liquid->storage collect_contaminated->storage disposal Arrange for Professional Disposal (EHS/Contractor) storage->disposal

Caption: Disposal Workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.

References

Essential Safety and Logistical Information for Handling 3,4,5-Trihydroxycinnamic Acid Decyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal

This document provides crucial safety protocols and logistical plans for the handling of 3,4,5-Trihydroxycinnamic acid decyl ester (CAS No. 1770778-45-4). While some safety data sheets (SDS) may classify this compound as non-hazardous, its structural components, particularly the trihydroxy-phenyl group, warrant a cautious approach similar to that for handling phenolic compounds. Phenols as a class of chemicals are known for their potential to cause severe skin burns and systemic toxicity.[1] Therefore, adopting enhanced safety precautions is paramount.

I. Personal Protective Equipment (PPE) and Engineering Controls

Proper selection and use of PPE are the first line of defense against exposure. The following table summarizes the recommended PPE and essential engineering controls.

Item Specification Rationale
Gloves Double-gloving with nitrile gloves (minimum 8mil thickness) for dilute solutions. For concentrated solutions or prolonged handling, use neoprene or butyl rubber gloves over nitrile gloves.[2]Phenolic compounds can penetrate standard laboratory gloves. Double gloving and using appropriate materials provide enhanced protection.
Eye Protection Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2][3]Protects eyes from splashes, which can cause severe and permanent damage.[1]
Body Protection A fully buttoned lab coat is required. For procedures with a higher risk of splashing, a butyl rubber or neoprene apron should be worn over the lab coat.[1][2]Prevents skin contact with the chemical.
Footwear Closed-toe shoes must be worn at all times in the laboratory.[2]Protects feet from spills.
Engineering Controls All handling of this compound, especially stock solutions and dilutions, must be conducted in a certified chemical fume hood.[1][2]Minimizes inhalation of any potential aerosols or vapors.

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling ensures safety at every stage.

A. Preparation and Weighing:

  • Preparation: Before handling the compound, ensure that an emergency eyewash station and safety shower are accessible within a 10-second travel time.[1][2] A first aid kit containing polyethylene glycol 300 or 400 (PEG-300 or PEG-400) for phenol skin exposure should be readily available.[1][4]

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.

  • Weighing: Conduct all weighing operations within a chemical fume hood to prevent inhalation of the powder and to contain any spills.

  • Aliquotting: If preparing stock solutions, do so within the fume hood.

B. Experimental Use:

  • Location: All experimental procedures involving this compound should be performed inside a chemical fume hood.[1][2]

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Heating: If heating is required, use a controlled heating block or water bath within the fume hood. Never heat phenolic compounds in an open vessel on a hot plate.

  • Centrifugation: If centrifugation is necessary, use sealed safety cups to contain any potential aerosols.[2]

C. Post-Experiment Procedures:

  • Decontamination: After completing the experimental work, decontaminate the work area within the fume hood with a suitable laboratory detergent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.

III. Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][5] After initial flushing, apply polyethylene glycol 300 or 400 (PEG-300 or PEG-400) to the affected area.[1][4] Seek immediate medical attention.
Eye Contact Immediately flush the eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[3][5] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]
Spill For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5] For larger spills, evacuate the area and contact the institutional safety office.

IV. Disposal Plan

Proper disposal is essential to protect personnel and the environment.

  • Solid Waste: All solid waste contaminated with this compound, including pipette tips, tubes, and gloves, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[6]

  • Liquid Waste: All liquid waste containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any waste down the drain.[6][7]

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal Request: Follow institutional guidelines for the disposal of hazardous chemical waste.

V. Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

G cluster_emergency Contingency prep Preparation - Verify emergency equipment - Don appropriate PPE weigh Weighing & Aliquotting (Inside Fume Hood) prep->weigh exp Experimental Use (Inside Fume Hood) weigh->exp decon Decontamination - Clean work area - Remove PPE correctly exp->decon dispose Waste Disposal - Segregate solid & liquid waste - Label containers decon->dispose emergency Emergency Procedures - Skin/Eye Contact - Spill

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-Trihydroxycinnamic acid decyl ester
Reactant of Route 2
Reactant of Route 2
3,4,5-Trihydroxycinnamic acid decyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.